Gsk 690693
Beschreibung
GSK690693 has been used in trials studying the treatment of Tumor, CANCER, and Lymphoma.
Pan-AKT Kinase Inhibitor GSK690693 is an aminofurazan-derived inhibitor of Akt kinases with potential antineoplastic activity. Pan-AKT kinase inhibitor GSK-690693 binds to and inhibits Akt kinases 1, 2, and 3, which may result in the inhibition of protein phosphorylation events downstream from Akt kinases in the PI3K/Akt signaling pathway, and, subsequently, the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. In addition, this agent may inhibit other protein kinases including protein kinase C (PKC) and protein kinase A (PKA). As serine/threonine protein kinases which are involved in a number of biological processes, AKT kinases promote cell survival by inhibiting apoptosis and are required for glucose transport.
GSK-690693 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an Akt kinase inhibitor derived from aminofurazan chemical series; structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGFQWBCSZGEL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239551 | |
| Record name | GSK-690693 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937174-76-0 | |
| Record name | GSK 690693 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937174-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-690693 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937174760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-690693 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-690693 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 937174-76-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-690693 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH480321B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK690693: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
GSK690693 is a potent, small-molecule, ATP-competitive pan-Akt inhibitor that has been investigated for its potential as an antineoplastic agent.[1][2] This technical guide provides an in-depth overview of the mechanism of action of GSK690693, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action
GSK690693 exerts its effects by directly targeting the serine/threonine kinases Akt1, Akt2, and Akt3.[3] By competing with ATP for the kinase domain of Akt, GSK690693 effectively blocks the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[1][4] This pathway is crucial for numerous cellular processes, and its dysregulation is a hallmark of many cancers.[5] Inhibition of the Akt pathway by GSK690693 leads to the suppression of tumor cell proliferation and the induction of apoptosis.[1][6]
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Constitutive activation of this pathway, often due to mutations in PI3K or loss of the tumor suppressor PTEN, is a common event in cancer, making Akt a prime therapeutic target.[7] GSK690693's ability to inhibit all three Akt isoforms makes it a comprehensive tool for interrogating the role of this pathway in cancer biology.
Biochemical and Cellular Activity
GSK690693 has demonstrated potent inhibitory activity against all three Akt isoforms in cell-free assays.[3] Its cellular activity is evidenced by the inhibition of phosphorylation of key Akt substrates.
Quantitative Data: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nmol/L) |
| Akt1 | 2[3] |
| Akt2 | 13[3] |
| Akt3 | 9[3] |
| PKA | 24[8] |
| PrkX | 5[8] |
| PKC isozymes | 2-21[8] |
| AMPK | 50[8] |
| DAPK3 | 81[8] |
| PAK4 | 10[8] |
| PAK5 | 52[8] |
| PAK6 | 6[8] |
Quantitative Data: Cellular Activity
| Cell Line | Assay | IC50 |
| Various Tumor Cells | GSK3β phosphorylation inhibition | 43 - 150 nmol/L[4][8] |
| Pediatric Preclinical Testing Program (PPTP) in vitro panel | Cell growth inhibition | 6.5 nM to >10 μM[7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Kinase Assays
To determine the inhibitory activity of GSK690693 against various kinases, in vitro kinase assays are performed.[4]
-
Enzyme and Substrate Preparation : Recombinant full-length Akt1, Akt2, and Akt3 are expressed and purified.[8] Activation of Akt isoforms is carried out using purified PDK1 and MK2 to phosphorylate Thr308 and Ser473, respectively.[8] A suitable substrate, such as a peptide with a phosphorylation site for Akt, is used.
-
Assay Procedure : Activated Akt enzymes are incubated with varying concentrations of GSK690693 for a predetermined time (e.g., 30 minutes) at room temperature.[4][8] The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection : The extent of substrate phosphorylation is measured, typically using methods like radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based assays.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assays for Akt Inhibition
To assess the effect of GSK690693 on Akt signaling within cells, the phosphorylation status of downstream substrates is analyzed.[4]
-
Cell Culture and Treatment : Tumor cell lines are cultured in appropriate media and treated with a range of GSK690693 concentrations for a specific duration.
-
Cell Lysis : After treatment, cells are lysed to extract proteins.
-
Western Blotting : Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of Akt substrates like GSK3β (Ser9), PRAS40, and FKHR/FKHRL1.[4][8]
-
ELISA : Alternatively, an ELISA-based assay can be used to quantify the levels of phosphorylated proteins in cell lysates.[4]
-
Data Analysis : The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of inhibition.
In Vivo Tumor Xenograft Studies
The antitumor activity of GSK690693 in a living organism is evaluated using tumor xenograft models.[7]
-
Animal Model : Immunocompromised mice (e.g., SCID mice) are implanted with human tumor cells to establish xenografts.[7]
-
Drug Administration : Once tumors reach a certain size, the mice are treated with GSK690693 at a specific dose and schedule (e.g., 30 mg/kg daily for 5 days a week for 6 weeks).[7][9]
-
Tumor Growth Measurement : Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis : To confirm target engagement in vivo, tumor or surrogate tissues (like peripheral blood mononuclear cells) can be collected at various time points after drug administration to analyze the phosphorylation status of Akt substrates.[2][8]
-
Efficacy Evaluation : The antitumor efficacy is assessed by comparing the tumor growth in the treated group to a control group.[7] Objective response rates and event-free survival are also evaluated.[7][9]
Preclinical and Clinical Findings
Preclinical studies have demonstrated that GSK690693 inhibits the growth of various human tumor xenografts in mice.[4] In genetically defined mouse models with activated Akt, GSK690693 delayed tumor onset and progression.[6][10]
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of GSK690693 in patients with advanced solid tumors and lymphomas.[2] These studies have shown that GSK690693 is generally well-tolerated, with pharmacodynamic evidence of on-target activity.[2] A notable on-target effect observed was transient hyperglycemia, which is consistent with the role of Akt in glucose metabolism.[2] However, the antitumor activity of GSK690693 as a monotherapy in molecularly unselected patient populations has been modest.[5][7]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of GSK690693: A Pan-Akt Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that emerged from a dedicated drug discovery program aimed at targeting the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of GSK690693. Detailed experimental protocols for key assays, quantitative biochemical and cellular data, and visualizations of the relevant biological pathways and developmental workflows are presented to offer a thorough resource for researchers in oncology and drug development.
Introduction: Targeting the Akt Signaling Pathway
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling cascades that govern cell growth, proliferation, survival, and metabolism.[1] The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancers, making it a prime target for therapeutic intervention.[1] Akt exists as three highly homologous isoforms: Akt1, Akt2, and Akt3, all of which have been implicated in tumorigenesis.[1] The constitutive activation of Akt can be driven by various genetic alterations, including mutations in PIK3CA, loss of the tumor suppressor PTEN, and activation of receptor tyrosine kinases.[2] This sustained signaling promotes cancer cell survival and resistance to conventional therapies. Therefore, the development of small molecule inhibitors of Akt has been a major focus of oncology drug discovery.
GSK690693 was developed by GlaxoSmithKline as a potent inhibitor of all three Akt isoforms, with the goal of providing a therapeutic agent that could effectively shut down this pro-survival pathway in a broad range of human cancers.[3]
Discovery of GSK690693
GSK690693 was identified through a lead optimization program centered on an aminofurazan chemical series.[3] The discovery process involved extensive structure-activity relationship (SAR) studies to enhance potency and selectivity for the Akt kinases.
Lead Optimization and Structure-Activity Relationship (SAR)
The lead optimization efforts that culminated in the discovery of GSK690693 (referred to as compound 3g in the primary publication) focused on modifying different regions of the aminofurazan-imidazo[4,5-c]pyridine scaffold.[4] An X-ray co-crystal structure of an early lead compound with the kinase domain of Akt2 confirmed that the series bound in the ATP-binding pocket, providing a structural basis for rational drug design.[4] The SAR studies systematically explored substitutions at various positions of the core structure to improve inhibitory activity against Akt isoforms and selectivity over other kinases. The piperidinylmethyl ether moiety at the 7-position and the 2-methyl-3-butyn-2-ol (B105114) group at the 4-position of the imidazo[4,5-c]pyridine core were found to be critical for potent pan-Akt inhibition.[4]
Chemical Synthesis
The synthesis of GSK690693 is a multi-step process. The detailed synthetic route is described in the 2008 Journal of Medicinal Chemistry article by Heerding et al.[4]
Experimental Protocol: Synthesis of GSK690693
The synthesis involves the coupling of key building blocks to assemble the final complex molecule. A generalized scheme is presented below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and characterization data, readers are directed to the experimental section of the primary publication.[4]
-
Step 1: Synthesis of the Imidazo[4,5-c]pyridine Core: This involves the construction of the bicyclic heteroaromatic core structure.
-
Step 2: Functionalization of the Core: Introduction of the aminofurazan moiety at the 2-position and the piperidinylmethyl ether side chain at the 7-position.
-
Step 3: Final Assembly: Attachment of the 2-methyl-3-butyn-2-ol group at the 4-position via a Sonogashira coupling reaction.
-
Step 4: Purification: The final compound is purified by chromatography to yield GSK690693 as a solid.
Mechanism of Action
GSK690693 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates.[3] It exhibits potent inhibitory activity against all three Akt isoforms in the low nanomolar range.[4]
Quantitative Data
GSK690693 has been extensively characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
| Kinase Target | IC50 (nM) |
| Akt1 | 2[4] |
| Akt2 | 13[4] |
| Akt3 | 9[4] |
| PKA | 24[5] |
| PrkX | 5[5] |
| PKC isoforms | 2-21[5] |
| AMPK | 50[5] |
| DAPK3 | 81[5] |
| PAK4 | 10[5] |
| PAK5 | 52[5] |
| PAK6 | 6[5] |
Table 2: Cellular Activity of GSK690693
| Cell Line | Assay | IC50 (nM) |
| BT474 (Breast) | GSK3β Phosphorylation | 138[6] |
| T47D (Breast) | Proliferation | 72[5] |
| ZR-75-1 (Breast) | Proliferation | 79[5] |
| BT474 (Breast) | Proliferation | 86[5] |
| HCC1954 (Breast) | Proliferation | 119[5] |
| LNCaP (Prostate) | Proliferation | 147[5] |
| MDA-MB-453 (Breast) | Proliferation | 975[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Akt Kinase Assay
Objective: To determine the in vitro inhibitory activity of GSK690693 against Akt isoforms.
Protocol:
-
Enzyme Activation: His-tagged full-length Akt1, 2, or 3 are expressed and purified from baculovirus. Activation is carried out with purified PDK1 to phosphorylate Thr308 and purified MK2 to phosphorylate Ser473.
-
Inhibitor Incubation: Activated Akt enzymes are incubated with various concentrations of GSK690693 at room temperature for 30 minutes.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate mixture containing 5-15 nM Akt enzyme, 2 µM ATP, 0.15 µCi/µL [γ-33P]ATP, 1 µM peptide substrate, 10 mM MgCl2, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.
-
Reaction Incubation and Termination: Reactions are incubated at room temperature for 45 minutes and then terminated with the addition of Leadseeker beads in PBS containing EDTA.
-
Quantification: Product formation is quantified using a Viewlux Imager. IC50 values are determined by fitting the data to a four-parameter equation.
Cellular GSK3β Phosphorylation Assay (ELISA)
Objective: To measure the inhibition of Akt kinase activity in a cellular context by assessing the phosphorylation of its direct substrate, GSK3β.
Protocol:
-
Cell Treatment: Tumor cells are plated in 96-well plates and treated with various concentrations of GSK690693 for 1 hour.
-
Cell Lysis: Cells are lysed, and the protein concentration of the lysates is determined.
-
ELISA: An ELISA is performed using an anti-GSK3β antibody for capture and an anti-phospho-GSK3α/β (Ser21/9) antibody for detection.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of GSK690693 on various cancer cell lines.
Protocol:
-
Cell Plating: Cells are plated in 96- or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubated for 72 hours.
-
Viability Measurement: Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: IC50 values are determined by fitting the data to a four-parameter equation using appropriate software.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of GSK690693.
Protocol:
-
Tumor Implantation: Human tumor cells (e.g., BT474) are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume (e.g., 200-400 mm³), mice are treated with GSK690693 (e.g., 10, 20, or 30 mg/kg, i.p., once daily) or vehicle.
-
Tumor Measurement: Tumor volume is measured twice weekly with calipers using the formula: (length × width²)/2.
-
Pharmacodynamic Analysis: At specified time points, tumors can be excised to analyze the phosphorylation status of Akt substrates (e.g., phospho-GSK3β) by Western blot or immunohistochemistry.
-
Efficacy Endpoint: The study is concluded after a predetermined period (e.g., 21 days), and the percent tumor growth inhibition is calculated.
Preclinical Development and Clinical Status
GSK690693 demonstrated significant anti-tumor activity in preclinical models, inhibiting the growth of various human tumor xenografts in vivo.[7] Treatment with GSK690693 in these models led to a dose-dependent inhibition of the phosphorylation of Akt substrates within the tumors.[7] Based on its promising preclinical profile, GSK690693 entered Phase I clinical trials in patients with advanced solid tumors and lymphoma.[8] The preliminary results from the first-in-human study indicated that the compound was generally well-tolerated and showed predictable pharmacokinetics and evidence of target engagement.[8] A notable on-target effect observed was a transient, dose-related increase in blood glucose levels, consistent with the role of Akt in glucose metabolism.[8]
References
Gsk690693: A Technical Guide to a Pan-Akt Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Gsk690693, a potent, ATP-competitive, small-molecule inhibitor of the Akt serine/threonine kinase family. It details the compound's mechanism of action, its impact on critical signaling pathways, and summarizes key experimental findings and methodologies.
Core Function and Mechanism of Action
Gsk690693 is a novel aminofurazan-derived compound that functions as a pan-Akt kinase inhibitor, targeting all three isoforms of Akt (Akt1, Akt2, and Akt3) with low nanomolar potency.[1][2] Crystallography and biochemical analyses have confirmed that Gsk690693 acts as an ATP-competitive inhibitor.[1] By binding to the ATP-binding pocket of the Akt enzymes, it directly prevents the transfer of phosphate (B84403) to downstream substrates, thereby blocking the propagation of signals essential for cell survival, proliferation, and metabolism.[1][3][4]
The inhibition of Akt1 and Akt2 by Gsk690693 has been shown to be reversible and time-dependent.[1] The compound demonstrates high selectivity for Akt isoforms over most other kinase families, although it does exhibit some activity against other members of the AGC kinase family, such as PKA and PKC, as well as certain kinases in the CAMK and STE families.[1][5]
The PI3K/Akt Signaling Pathway and Gsk690693 Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in human cancers, promoting cell survival and proliferation.[4][6] Akt is a central node in this pathway.[2][4] Upon activation by upstream signals, Akt phosphorylates a multitude of downstream proteins.[2]
Gsk690693 intervention leads to a dose-dependent reduction in the phosphorylation of key Akt substrates.[1][2] These include:
-
GSK3β (Glycogen Synthase Kinase 3β): Inhibition of GSK3β phosphorylation is a primary indicator of Akt inhibition in cellular assays.[1]
-
PRAS40 (Proline-Rich Akt Substrate 40 kDa): Dephosphorylation of PRAS40 is another marker of Gsk690693 activity.[1][2][5]
-
Forkhead Box Proteins (e.g., FOXO1, FOXO3a): By inhibiting Akt, Gsk690693 prevents the phosphorylation of FOXO transcription factors.[1][2] This leads to their nuclear accumulation, where they can activate genes involved in apoptosis and cell cycle arrest.[1][5]
The functional consequences of this pathway inhibition are significant, leading to the induction of apoptosis and the inhibition of cell proliferation in various tumor cell lines.[1][2]
Quantitative Data Summary
The potency and selectivity of Gsk690693 have been characterized through various in vitro assays.
Table 1: Kinase Inhibitory Profile of Gsk690693
| Kinase Target | IC50 (nmol/L) | Kinase Family |
|---|---|---|
| Akt1 | 2 | AGC |
| Akt2 | 13 | AGC |
| Akt3 | 9 | AGC |
| PKA | 24 | AGC |
| PrkX | 5 | AGC |
| PKC isozymes | 2-21 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK4 | 10 | STE |
| PAK5 | 52 | STE |
| PAK6 | 6 | STE |
Data sourced from multiple studies.[1][5][7]
Table 2: Cellular Activity of Gsk690693 in Tumor Cell Lines
| Cell Line | Tumor Type | GSK3β Phosphorylation IC50 (nmol/L) | Cell Proliferation IC50 (nmol/L) |
|---|---|---|---|
| BT474 | Breast Carcinoma | 43 - 150 (avg. range) | 86 |
| T47D | Breast Carcinoma | N/A | 72 |
| ZR-75-1 | Breast Carcinoma | N/A | 79 |
| HCC1954 | Breast Carcinoma | N/A | 119 |
| MDA-MB-453 | Breast Carcinoma | N/A | 975 |
| LNCaP | Prostate Cancer | 43 - 150 (avg. range) | 147 |
Data represents average ranges or specific values from cited literature.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are summarized from published studies on Gsk690693.
This protocol was used to determine the IC50 values of Gsk690693 against purified kinases.
-
Enzyme Preparation: His-tagged full-length Akt1, Akt2, or Akt3 were expressed in a baculovirus system and purified.[5]
-
Enzyme Activation: Purified Akt enzymes were activated via phosphorylation. PDK1 was used to phosphorylate Threonine 308, and MK2 was used to phosphorylate Serine 473.[5]
-
Inhibitor Incubation: To account for time-dependent inhibition, activated Akt enzymes were pre-incubated with various concentrations of Gsk690693 (dissolved in DMSO) at room temperature for 30 minutes.[1][5]
-
Reaction Initiation: The kinase reaction was initiated by the addition of the appropriate substrate.
-
Activity Measurement: Kinase activity was measured, and IC50 values were calculated by analyzing the dose-response curve of the inhibitor.
-
GSK3β Phosphorylation ELISA: To measure the intracellular inhibition of Akt, an ELISA was used.[1] Tumor cells were treated with Gsk690693, and cell lysates were prepared. The levels of phosphorylated GSK3β (Ser9) were then quantified using a specific ELISA kit to determine dose-dependent inhibition.[1]
-
FOXO3A Nuclear Translocation: To confirm the functional consequence of Akt inhibition, the cellular localization of a FOXO3A-GFP fusion protein was monitored.[1] Cells were treated with Gsk690693, and the accumulation of the fluorescently tagged FOXO3A protein in the nucleus was observed via microscopy, indicating a disruption of Akt-mediated nuclear exclusion.[1]
-
Cell Proliferation Assay: The anti-proliferative effects of Gsk690693 were assessed using various methods, including the DIMSCAN system, which uses fluorescein (B123965) diacetate (FDA) to quantify viable cell numbers after a 96-hour incubation period with the compound.[4]
-
Compound Formulation: For in vivo studies in mice, Gsk690693 was formulated in either 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0).[1][8]
-
Administration: The compound was administered to tumor-bearing mice, often via intraperitoneal (i.p.) injection, at doses such as 30 mg/kg daily for a specified treatment cycle.[4][8]
-
Efficacy Evaluation: Antitumor activity was evaluated by measuring tumor volume over time and assessing the median event-free survival (EFS) of treated versus control animals.[4]
Clinical Development and Outlook
Gsk690693 has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.[4] These studies demonstrated that the compound was generally well-tolerated at the doses tested and showed a predictable pharmacokinetic profile. On-target biological effects were confirmed through pharmacodynamic assessments in patient samples. A notable and anticipated side effect was transient hyperglycemia, consistent with Akt's role in glucose metabolism. While showing modest antitumor activity as a monotherapy in molecularly unselected populations, the potent, on-target activity of Gsk690693 supports its further investigation, potentially in combination with other anticancer agents like the EGFR/ErbB2 inhibitor lapatinib, where additive effects have been observed preclinically.[2][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
GSK690693: An In-Depth Technical Guide to its Role in the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including proliferation, survival, growth, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[4][5][6] GSK690693 is a potent, ATP-competitive, small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[7][8] This document provides a comprehensive technical overview of GSK690693, detailing its mechanism of action, inhibitory activity, effects on downstream signaling, and the experimental protocols used for its characterization.
Mechanism of Action and Selectivity
GSK690693 functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt1, Akt2, and Akt3, thereby blocking their catalytic activity.[7][9][10] This inhibition prevents the phosphorylation of numerous downstream substrates, ultimately leading to the suppression of tumor cell proliferation and the induction of apoptosis.[7][9]
While highly potent against the Akt isoforms, GSK690693 also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family, to which Akt belongs. It is less selective against protein kinase A (PKA), PrkX, and protein kinase C (PKC) isozymes.[7][11] Additionally, it inhibits members of the CAMK and STE kinase families.[7][11]
Quantitative Data on Inhibitory Activity
The potency of GSK690693 has been quantified through various in vitro and cellular assays. The data below is summarized for comparative analysis.
Table 1: In Vitro Enzymatic Inhibition
This table summarizes the half-maximal inhibitory concentration (IC₅₀) and the apparent inhibition constant (Ki*) of GSK690693 against Akt isoforms and other selected kinases.
| Target Kinase | Kinase Family | IC₅₀ (nmol/L) | Apparent Ki* (nmol/L) | Citation(s) |
| Akt1 | AGC | 2 | 1 | [7][8][11] |
| Akt2 | AGC | 13 | 4 | [7][8][11] |
| Akt3 | AGC | 9 | 12 | [7][8][11] |
| PKA | AGC | 24 | N/A | [7][11] |
| PrkX | AGC | 5 | N/A | [7][11] |
| PKC (isozymes) | AGC | 2-21 | N/A | [7][11] |
| AMPK | CAMK | 50 | N/A | [7][11] |
| DAPK3 | CAMK | 81 | N/A | [7][11] |
| PAK4 | STE | 10 | N/A | [7][11] |
| PAK5 | STE | 52 | N/A | [7][11] |
| PAK6 | STE | 6 | N/A | [7][11] |
| N/A: Not Available |
Table 2: Cellular Activity and Antiproliferative Effects
This table presents the IC₅₀ values for GSK690693's ability to inhibit the phosphorylation of a key Akt substrate, GSK3β, and its antiproliferative effects in various human tumor cell lines.
| Assay / Cell Line | Cancer Type | Cellular IC₅₀ (nmol/L) | Citation(s) |
| p-GSK3β Inhibition | Various | 43 - 150 | [7] |
| T47D Proliferation | Breast | 72 | [11] |
| ZR-75-1 Proliferation | Breast | 79 | [11] |
| BT474 Proliferation | Breast | 86 | [11] |
| HCC1954 Proliferation | Breast | 119 | [11] |
| LNCaP Proliferation | Prostate | 147 | [11] |
| MDA-MB-453 Proliferation | Breast | 975 | [11] |
Role in the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by growth factor receptor activation, leading to the production of PIP3 and subsequent recruitment of Akt to the cell membrane. Full activation of Akt requires phosphorylation by PDK1 and mTORC2.[1][3] Activated Akt then phosphorylates a host of downstream proteins to regulate cellular processes. GSK690693 directly inhibits Akt, preventing these downstream phosphorylation events.[7][9]
Figure 1. PI3K/Akt signaling pathway indicating the inhibitory action of GSK690693 on Akt.
Detailed Experimental Protocols
The characterization of GSK690693 relies on several key experimental methodologies.
In Vitro Kinase Assay
This assay directly measures the ability of GSK690693 to inhibit the enzymatic activity of purified Akt isoforms.
Methodology: [11]
-
Enzyme Preparation: Express and purify His-tagged full-length Akt1, Akt2, or Akt3 from a baculovirus system.
-
Enzyme Activation: Activate the purified Akt enzymes using purified PDK1 (to phosphorylate Thr308) and MK2 (to phosphorylate Ser473).
-
Inhibitor Incubation: Pre-incubate the activated Akt enzymes (5-15 nM) with various concentrations of GSK690693 at room temperature for 30 minutes to account for any time-dependent inhibition.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a substrate mixture containing:
-
2 µM ATP
-
0.15 µCi/µL [γ-33P]ATP
-
1 µM peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)
-
10 mM MgCl₂
-
25 mM MOPS (pH 7.5)
-
1 mM DTT
-
1 mM CHAPS
-
50 mM KCl
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 45 minutes.
-
Reaction Termination: Terminate the reaction by adding Leadseeker beads suspended in PBS containing 75 mM EDTA.
-
Quantification: Allow beads to settle for at least 5 hours and quantify product formation (phosphorylated peptide) using a suitable imager (e.g., Viewlux Imager).
-
Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a standard sigmoidal curve model.
Figure 2. Workflow for the in vitro kinase assay to determine GSK690693 potency.
Cellular Inhibition of Akt Substrate Phosphorylation (ELISA)
This assay measures the effect of GSK690693 on the phosphorylation of a downstream Akt target, GSK3β, within a cellular context.
Methodology: [7]
-
Cell Culture and Treatment: Plate tumor cells in a 96-well plate and treat with various concentrations of GSK690693 for 1 hour.
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
ELISA Procedure:
-
Capture: Coat ELISA plate wells with an anti-GSK3β antibody to capture total GSK3β from the cell lysates.
-
Detection: Use an anti-phospho-GSK3α/β (Ser21/9) antibody for the detection of the phosphorylated protein.
-
Signal Generation: Employ a suitable secondary antibody and substrate to generate a measurable signal.
-
-
Data Analysis: Determine IC₅₀ values by fitting the dose-response data to a standard equation.
Western Blot Analysis of Downstream Signaling
Western blotting is used to qualitatively and semi-quantitatively assess the phosphorylation status of multiple proteins in the Akt signaling cascade following treatment with GSK690693.
-
Cell Treatment: Treat cells (e.g., BT474 breast cancer cells) with a range of GSK690693 concentrations for a specified time (e.g., 5 hours).[7]
-
Lysate Preparation: Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt substrates (e.g., p-GSK3β, p-PRAS40, p-FOXO1/3a, p-p70S6K) and total protein counterparts.[4][7] An antibody for a loading control (e.g., actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Figure 3. General workflow for Western blot analysis of Akt pathway inhibition.
Cell Proliferation Assay
This assay determines the effect of GSK690693 on the growth and viability of cancer cell lines.
Methodology: [11]
-
Cell Plating: Plate cells in 96- or 384-well plates at a density that ensures logarithmic growth for the duration of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GSK690693 (e.g., ranging from 1.5 nM to 30 µM) and incubate for 72 hours.
-
Viability Measurement: Measure cell proliferation and viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Analyze the data using a suitable curve-fitting tool to calculate IC₅₀ values.
In Vivo Pharmacodynamics and Antitumor Activity
Preclinical studies in animal models have demonstrated the in vivo efficacy of GSK690693. Administration of the compound to mice bearing human tumor xenografts resulted in a dose- and time-dependent reduction in the phosphorylation of Akt substrates like GSK3β.[7][11] This on-target activity translated into significant antitumor effects, where daily administration of GSK690693 inhibited the growth of established breast, ovarian, and prostate carcinoma xenografts.[7]
A notable pharmacodynamic effect consistent with Akt's role in glucose metabolism is the induction of acute, transient hyperglycemia following GSK690693 treatment.[7][12] Interestingly, treatment with GSK690693 can also trigger a feedback mechanism, leading to an increase in the phosphorylation of Akt itself at Ser473 and Thr308; however, this does not overcome the inhibition of downstream substrate phosphorylation.[4]
Conclusion
GSK690693 is a well-characterized, potent, pan-Akt inhibitor that has served as an invaluable tool for elucidating the role of the PI3K/Akt signaling pathway in cancer biology. Its ATP-competitive mechanism of action effectively blocks downstream signaling, leading to reduced cell proliferation and increased apoptosis in a range of tumor models.[7][13] The comprehensive data on its inhibitory profile and the established protocols for its evaluation provide a solid foundation for its use in preclinical research and drug development efforts targeting the aberrant Akt signaling axis in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK690693 and the Induction of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core function of GSK690693 in inducing apoptosis. It provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols necessary to evaluate its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Core Concept: Mechanism of Action
GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor.[1] It targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt signaling pathway that is crucial for regulating cell survival, proliferation, and metabolism.[1][2] In many cancer types, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.
By inhibiting Akt, GSK690693 effectively blocks the phosphorylation of numerous downstream substrates.[1] This disruption of Akt signaling leads to the de-repression of pro-apoptotic proteins and the inhibition of anti-apoptotic signals, ultimately culminating in the induction of programmed cell death, or apoptosis, in cancer cells.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and anti-proliferative effects of GSK690693.
Table 1: Inhibitory Activity of GSK690693 against Akt Isoforms and Other Kinases
| Target Kinase | IC50 (nM) | Kinase Family |
| Akt1 | 2 | AGC |
| Akt2 | 13 | AGC |
| Akt3 | 9 | AGC |
| PKA | 24 | AGC |
| PrkX | 5 | AGC |
| PKC isozymes | 2-21 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK4 | 10 | STE |
| PAK5 | 52 | STE |
| PAK6 | 6 | STE |
Data sourced from multiple studies.[1]
Table 2: Anti-proliferative Activity of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Cancer | 72 |
| ZR-75-1 | Breast Cancer | 79 |
| BT474 | Breast Cancer | 86 |
| HCC1954 | Breast Cancer | 119 |
| MDA-MB-453 | Breast Cancer | 975 |
| LNCaP | Prostate Cancer | 147 |
Data represents the concentration required to inhibit cell proliferation by 50% after a 72-hour incubation.[3]
Table 3: Induction of Apoptosis by GSK690693
| Cell Line(s) | Cancer Type | Effective Concentration for Apoptosis Induction |
| LNCaP, BT474 | Prostate Cancer, Breast Cancer | >100 nM |
| Acute Lymphoblastic Leukemia (ALL) cell lines | Hematologic Malignancy | EC50 < 1 µM (for growth inhibition) |
GSK690693 has been shown to induce apoptosis in sensitive cell lines at concentrations consistent with its anti-proliferative activity.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by GSK690693 and a typical experimental workflow for assessing its apoptotic effects.
Caption: PI3K/Akt signaling pathway overview.
Caption: GSK690693 mechanism of apoptosis induction.
References
GSK690693: A Pan-Akt Inhibitor's Impact on Cell Cycle Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[5] GSK690693 has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models, primarily through the induction of cell cycle arrest and apoptosis.[6][7][8] This technical guide provides a comprehensive overview of the effects of GSK690693 on cell cycle progression, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
GSK690693 exerts its effects by directly inhibiting the kinase activity of Akt. In normal cellular signaling, growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[4]
Activated Akt proceeds to phosphorylate a multitude of downstream substrates that are crucial for cell cycle progression. Key among these are:
-
Glycogen Synthase Kinase 3β (GSK3β): Phosphorylation by Akt inhibits GSK3β, which is involved in the regulation of cyclin D1, a key protein for G1 phase progression.
-
Forkhead Box Protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO transcription factors leads to their exclusion from the nucleus, thereby preventing the transcription of genes involved in cell cycle arrest and apoptosis.[1]
-
mammalian Target of Rapamycin (mTOR): Akt can activate mTOR, a central regulator of cell growth and proliferation.
By inhibiting Akt, GSK690693 prevents the phosphorylation and subsequent activation or inactivation of these downstream effectors. This disruption of the PI3K/Akt signaling cascade ultimately leads to a halt in cell cycle progression, primarily inducing a G1 phase arrest.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
GSK690693: A Technical Guide to Akt Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GSK690693, a potent, ATP-competitive, pan-Akt inhibitor. The document details its inhibitory activity against the three Akt isoforms (Akt1, Akt2, and Akt3), outlines the experimental methodologies used for these characterizations, and situates its mechanism of action within the broader context of the PI3K/Akt signaling pathway.
Core Data: Akt Isoform Selectivity
GSK690693 demonstrates low nanomolar potency against all three Akt isoforms, establishing it as a pan-Akt inhibitor. The inhibitory activity, as measured by half-maximal inhibitory concentration (IC50) in cell-free assays, reveals a slight preference for Akt1.
| Target | IC50 (nM) | Apparent Ki* (nM) |
| Akt1 | 2 | 1 |
| Akt2 | 13 | 4 |
| Akt3 | 9 | 12 |
Data sourced from multiple independent studies confirming these values.[1][2][3][4][5]
While highly potent against Akt isoforms, GSK690693 also exhibits activity against other kinases, particularly within the AGC kinase family which includes PKA, PrkX, and PKC isozymes.[1][2][3] It also shows inhibitory effects on members of the CAMK and STE kinase families.[1]
Signaling Pathway Context
GSK690693 exerts its effects by inhibiting a critical node in the PI3K/Akt signaling pathway. This pathway is fundamental for regulating cell survival, proliferation, and metabolism.[4][6] Dysregulation of this pathway is a common occurrence in various cancers, making Akt an attractive therapeutic target.[4][6]
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Experimental Protocols
The determination of GSK690693's inhibitory activity and selectivity involves both in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Assay (Biochemical)
This assay directly measures the ability of GSK690693 to inhibit the enzymatic activity of purified Akt isoforms.
1. Protein Expression and Purification:
-
His-tagged, full-length Akt1, Akt2, and Akt3 are expressed in a baculovirus expression system.[3]
-
The recombinant proteins are then purified from the insect cells (e.g., Sf9).[3]
2. Kinase Activation:
-
Purified Akt enzymes are activated through phosphorylation by PDK1 (at Thr308) and MK2 (at Ser473).[3]
3. Inhibition Assay:
-
Activated Akt enzymes are incubated with varying concentrations of GSK690693 for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[3]
-
The kinase reaction is initiated by adding a reaction mixture containing:
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of phosphorylated substrate is quantified, often using techniques like filter-binding assays followed by scintillation counting or imaging.[1]
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.[3]
Caption: Workflow for in vitro biochemical kinase assay.
Cellular Assays for Akt Inhibition
These assays assess the ability of GSK690693 to inhibit Akt activity within a cellular context by measuring the phosphorylation of downstream substrates.
1. Cell Culture and Treatment:
-
Tumor cell lines with constitutively active Akt signaling (e.g., BT474, LNCaP) are cultured in 96-well plates.[1]
-
Cells are treated with a range of concentrations of GSK690693 for a specified duration (e.g., 1 hour).[1]
2. Cell Lysis:
-
After treatment, the cells are lysed to release their protein content.
3. Downstream Substrate Phosphorylation Analysis:
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
An antibody specific for a total Akt substrate (e.g., GSK3β) is used to capture the protein from the cell lysate.[1]
-
A second antibody that specifically detects the phosphorylated form of the substrate (e.g., phospho-GSK3β Ser9) is used for detection.[1]
-
The signal is quantified, and IC50 values for the inhibition of substrate phosphorylation are determined.[1]
-
-
Western Blotting:
-
Cell lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for phosphorylated Akt substrates (e.g., phospho-GSK3β, phospho-PRAS40, phospho-FOXO).[1]
-
This provides a qualitative or semi-quantitative measure of the inhibition of downstream signaling.
-
Caption: Logical flow of cellular assays for Akt inhibition.
Summary
GSK690693 is a well-characterized pan-Akt inhibitor with low nanomolar potency against all three isoforms. Its selectivity has been rigorously determined through detailed biochemical and cellular assays. The slight preference for Akt1, as indicated by its IC50 value, and its broader activity against the AGC kinase family are key characteristics for researchers to consider in the design and interpretation of studies utilizing this compound. The experimental protocols outlined herein provide a foundation for the replication and extension of these findings in drug discovery and development settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rcsb.org [rcsb.org]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
GSK690693: A Technical Guide to Its Kinase Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
GSK690693 is a potent, ATP-competitive pan-Akt inhibitor with significant activity against all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] This technical guide provides a comprehensive overview of its kinase profile, off-target effects, and the experimental methodologies used for its characterization. The information is intended to assist researchers and drug development professionals in designing experiments and interpreting data related to this compound.
Core Mechanism of Action
GSK690693 functions as an ATP-competitive inhibitor of the Akt kinases, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[3] This inhibition leads to a reduction in the phosphorylation of key signaling molecules in the PI3K/Akt pathway, such as GSK3β, PRAS40, and FKHR/FKHRL1, ultimately inducing apoptosis in sensitive cancer cell lines.[4] The compound has demonstrated the ability to inhibit cell growth and induce apoptosis in various cancer cell lines, with IC50 values for cell proliferation ranging from the low nanomolar to the micromolar range.[5]
Kinase Inhibition Profile
GSK690693 is a highly potent inhibitor of the Akt isoforms. However, it also exhibits activity against other kinases, particularly within the AGC and CAMK kinase families.[3][4]
Primary Targets: Akt Kinase Family
| Kinase | IC50 (nM) |
| Akt1 | 2[2][3][4] |
| Akt2 | 13[2][3][4] |
| Akt3 | 9[2][3][4] |
Off-Target Kinase Profile
GSK690693 demonstrates inhibitory activity against a number of other kinases, which should be considered when designing and interpreting experiments.[3][4]
| Kinase Family | Kinase | IC50 (nM) |
| AGC | PKA | 24[4] |
| AGC | PrkX | 5[4] |
| AGC | PKC isozymes | 2-21[4] |
| CAMK | AMPK | 50[4] |
| CAMK | DAPK3 | 81[4] |
| STE | PAK4 | 10[4] |
| STE | PAK5 | 52[4] |
| STE | PAK6 | 6[4] |
Signaling Pathway Inhibition
GSK690693's primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC50 of GSK690693 against a target kinase.
1. Reagents and Materials:
-
Purified, activated kinase (e.g., His-tagged full-length Akt1, 2, or 3 expressed in baculovirus and activated with PDK1 and MK2).[4]
-
GSK690693 stock solution (e.g., 10 mM in DMSO).
-
Kinase buffer.
-
ATP.
-
Substrate peptide.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
2. Procedure:
-
Prepare serial dilutions of GSK690693 in kinase buffer.
-
Add the diluted GSK690693 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified activated kinase to the wells and incubate for a pre-determined time (e.g., 30 minutes at room temperature) to allow for compound binding.[4]
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction and detect the amount of product formed using a suitable detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each GSK690693 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
References
GSK690693: A Technical Overview of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor with significant anti-proliferative and pro-apoptotic activities observed in a range of cancer models. This technical guide provides a comprehensive overview of the key in vitro and in vivo studies that have characterized its pharmacological profile.
Core Mechanism of Action
GSK690693 targets the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt signaling pathway that is crucial for regulating cell survival, proliferation, and metabolism.[1][2] By binding to the ATP-binding site of Akt, GSK690693 inhibits its kinase activity, thereby preventing the phosphorylation of numerous downstream substrates.[3] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1] The compound has demonstrated activity in delaying tumor onset and progression in various preclinical cancer models.[4][5]
In Vitro Studies
Enzymatic Activity
GSK690693 is a low nanomolar inhibitor of all three Akt isoforms.[3][6] Its potency has been determined through in vitro kinase assays, revealing its high affinity for the Akt enzymes.[3] While highly selective for Akt isoforms against the majority of other kinase families, it does exhibit some activity against other members of the AGC kinase family, such as PKA, PrkX, and PKC isozymes, as well as some kinases from the CAMK and STE families.[3][7]
Table 1: In Vitro Enzymatic Activity of GSK690693
| Target Kinase | IC50 (nM) | Apparent Ki* (nM) | Kinase Family |
| Akt1 | 2[3][6] | 1[3] | AGC |
| Akt2 | 13[3][6] | 4[3] | AGC |
| Akt3 | 9[3][6] | 12[3] | AGC |
| PKA | 24[7] | - | AGC |
| PrkX | 5[7] | - | AGC |
| PKCα | 21[7] | - | AGC |
| PKCβI | 10[7] | - | AGC |
| PKCβII | 9[7] | - | AGC |
| PKCγ | 2[7] | - | AGC |
| PKCδ | 10[7] | - | AGC |
| PKCε | 11[7] | - | AGC |
| PKCη | 10[7] | - | AGC |
| PKCθ | 10[7] | - | AGC |
| PKCι | 11[7] | - | AGC |
| PKCζ | 16[7] | - | AGC |
| AMPK | 50[7] | - | CAMK |
| DAPK3 | 81[7] | - | CAMK |
| PAK4 | 10[7] | - | STE |
| PAK5 | 52[7] | - | STE |
| PAK6 | 6[7] | - | STE |
Note: IC50 and Ki values are indicative of the concentration of GSK690693 required to inhibit 50% of the kinase activity and the inhibitor binding affinity, respectively.
Cellular Activity
In cellular assays, GSK690693 effectively inhibits the phosphorylation of downstream Akt substrates, such as GSK3β, PRAS40, and the Forkhead box O (FOXO) family of transcription factors.[3][7] This inhibition of the Akt signaling cascade leads to anti-proliferative effects and the induction of apoptosis in a variety of cancer cell lines, particularly those with a hyperactivated Akt pathway.[8][9][10] The sensitivity of different cell lines to GSK690693 varies, with IC50 values for growth inhibition ranging from the low nanomolar to the micromolar range.[2][9]
Table 2: Cellular Proliferation Inhibition by GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Growth Inhibition |
| T47D | Breast Cancer | < 200[9] |
| BT474 | Breast Cancer | < 200[9] |
| LNCaP | Prostate Cancer | < 200[9] |
| MDA-MB-453 | Breast Cancer | > 800[9] |
| MDA-MB-468 | Breast Cancer | > 800[9] |
| SKOV3 | Ovarian Cancer | > 800[9] |
| Various Hematologic Malignancies | Leukemia/Lymphoma | EC50 < 1000 in 55% of cell lines[10] |
| Acute Lymphoblastic Leukemia (ALL) | Leukemia | 89% of cell lines sensitive (EC50 < 1000)[10] |
| Non-Hodgkin Lymphoma | Lymphoma | 73% of cell lines sensitive (EC50 < 1000)[10] |
| Burkitt Lymphoma | Lymphoma | 67% of cell lines sensitive (EC50 < 1000)[10] |
In Vivo Studies
GSK690693 has demonstrated anti-tumor activity in several preclinical in vivo models.[3][8] Administration of the compound has been shown to inhibit the phosphorylation of Akt substrates within tumor xenografts in a dose- and time-dependent manner.[7] In genetically engineered mouse models expressing activated Akt, GSK690693 delayed tumor onset and progression.[4][8] For in vivo studies, GSK690693 has been formulated in various vehicles, including 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0).[3][8] A common dosing regimen in mouse models is 30 mg/kg administered intraperitoneally daily for 5 days a week.[2][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSK690693 and a typical experimental workflow for its evaluation.
Caption: GSK690693 inhibits Akt, blocking downstream signaling and promoting apoptosis.
Caption: A standard workflow for evaluating GSK690693's in vitro efficacy.
Experimental Protocols
In Vitro Kinase Assay (Adapted from[3][7])
-
Enzyme and Substrate Preparation:
-
Use purified, full-length, activated Akt1, Akt2, or Akt3 enzymes. Activation can be achieved using PDK1 and MK2 to phosphorylate Thr308 and Ser473, respectively.[3][7]
-
Prepare a reaction mixture containing the Akt enzyme (5-15 nM), ATP (2 µM), [γ-33P]ATP (0.15 µCi/µL), and a biotinylated peptide substrate (1 µM).[7]
-
The reaction buffer should contain 10 mM MgCl2, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.[7]
-
-
Inhibitor Incubation:
-
Reaction Initiation and Termination:
-
Detection:
Cell Proliferation Assay (Adapted from[7])
-
Cell Plating:
-
Compound Treatment:
-
Viability Measurement:
-
Measure cell proliferation using a reagent such as CellTiter-Glo.[7]
-
-
Data Analysis:
-
Analyze the data using a curve-fitting tool to determine the IC50 values.[7]
-
In Vivo Tumor Xenograft Study (Adapted from[3][8])
-
Animal Models:
-
Tumor Implantation/Induction:
-
Compound Formulation and Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth over time.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Analyze the tumors for pharmacodynamic markers, such as the phosphorylation status of Akt substrates (e.g., by Western blot or immunohistochemistry), and for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[8]
-
References
- 1. Facebook [cancer.gov]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
GSK690693: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. By targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), GSK690693 effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical mediator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer.[1][2] This technical guide provides an in-depth overview of GSK690693, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in cancer research, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
GSK690693 functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt1, Akt2, and Akt3 and preventing their phosphorylation of downstream substrates.[3][4] The activation of the PI3K/Akt/mTOR pathway is a common event in human cancers, often driven by mutations in PI3K, loss of the tumor suppressor PTEN, or activation of receptor tyrosine kinases.[5][6] By inhibiting Akt, GSK690693 blocks these pro-survival signals, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated Akt pathway.[5][7]
The inhibition of Akt by GSK690693 leads to a dose-dependent reduction in the phosphorylation of multiple downstream targets, including:
-
GSK3β: Involved in glycogen (B147801) metabolism and cell cycle control.[4][8]
-
Forkhead box protein O1/O3a (FOXO1/FOXO3a): Transcription factors that promote the expression of genes involved in apoptosis and cell cycle arrest. Inhibition of Akt leads to their nuclear translocation and activation.[3][8]
-
p70S6K: A downstream effector of mTOR that plays a role in protein synthesis and cell growth.[4]
Quantitative Data
The inhibitory activity of GSK690693 has been characterized in both enzymatic and cellular assays across a range of cancer cell lines.
Table 1: Enzymatic Inhibition of Akt Isoforms by GSK690693
| Kinase | IC50 (nM) |
| Akt1 | 2[3][4][8][9] |
| Akt2 | 13[3][4][8][9] |
| Akt3 | 9[3][4][8][9] |
Table 2: Cellular Proliferation Inhibition (IC50) of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Cancer | 72[8] |
| ZR-75-1 | Breast Cancer | 79[8] |
| BT474 | Breast Cancer | 86[8] |
| HCC1954 | Breast Cancer | 119[8] |
| MDA-MB-453 | Breast Cancer | 975[8] |
| LNCaP | Prostate Cancer | 147[8] |
| Thymic Lymphoma (55-1143) | Lymphoma | ~300[5] |
| Thymic Lymphoma (55-2180) | Lymphoma | ~300[5] |
| Thymic Lymphoma (55-228) | Lymphoma | ~5000[5] |
Table 3: Selectivity of GSK690693 Against Other Kinases
| Kinase Family | Kinase | IC50 (nM) |
| AGC | PKA | 24[8] |
| AGC | PrkX | 5[8] |
| AGC | PKC isozymes | 2-21[8] |
| CAMK | AMPK | 50[8] |
| CAMK | DAPK3 | 81[8] |
| STE | PAK4 | 10[8] |
| STE | PAK5 | 52[8] |
| STE | PAK6 | 6[8] |
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by GSK690693.
Experimental Protocols
The following are detailed methodologies for key experiments involving GSK690693.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of GSK690693 on the viability and proliferation of cancer cells.[5]
Materials:
-
GSK690693 (dissolved in DMSO, 10 mmol/L stock)[10]
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) solution
-
Detergent solution (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.[5]
-
Treat the cells with various concentrations of GSK690693 (e.g., ranging from 1.5 nM to 30 µM) for 72 hours.[4][8] Include a DMSO vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2 hours at 37°C.[5]
-
Add a detergent solution to each well to solubilize the formazan crystals and incubate for 4 hours at 37°C.[5]
-
Measure the absorbance at 595 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis
This protocol is used to analyze the phosphorylation status of Akt and its downstream targets.[5]
Materials:
-
GSK690693
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[4]
-
BCA protein assay reagent
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-Akt (Ser473), anti-Akt, anti-P-GSK3α/β, anti-P-mTOR, anti-P-p70S6K, anti-P-FOXO1/3)[10]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Treat cells with GSK690693 (e.g., 10 µM) or DMSO for a specified time (e.g., 8 hours).[5]
-
Wash cells twice with ice-cold PBS and lyse them in lysis buffer for 10 minutes at 4°C.[5]
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Separate equal amounts of protein (e.g., 10-50 µg) by SDS-PAGE and transfer to a nitrocellulose membrane.[4][5]
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by GSK690693.[10][12]
Materials:
-
GSK690693
-
Cancer cell lines
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with GSK690693 (e.g., 10 or 20 µmol/L) for 72 hours.[10]
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Analyze the samples by flow cytometry.[10] Live cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.[13]
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for evaluating the in vitro effects of GSK690693.
Conclusion
GSK690693 is a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in cancer. Its potent and selective inhibition of all Akt isoforms allows for the targeted interrogation of this pathway's function in cell survival and proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize GSK690693 in their cancer research applications. Preclinical studies suggest that GSK690693 and other Akt inhibitors may have therapeutic potential in human cancers characterized by hyperactivated Akt signaling.[5][7] While early clinical trials were initiated, some were withdrawn, highlighting the complexities of translating preclinical findings to the clinic.[14][15] Nevertheless, GSK690693 remains a critical compound for preclinical and translational research aimed at targeting the Akt pathway in cancer.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. genscript.com [genscript.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
GSK690693: A Technical Overview of Preclinical Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of GSK690693, a potent ATP-competitive pan-Akt inhibitor. The document summarizes key quantitative data from various cancer models, details the experimental protocols used in these studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
GSK690693 is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in human cancers and plays a crucial role in cell proliferation, survival, metabolism, and growth.[2] By binding to the ATP-binding site of Akt, GSK690693 competitively inhibits its kinase activity, leading to the suppression of downstream signaling events that promote tumorigenesis.[3] This inhibition ultimately results in decreased tumor cell proliferation and increased apoptosis.[1][4]
In Vitro Activity
The in vitro potency of GSK690693 has been demonstrated across a range of human cancer cell lines. The primary measure of this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693[3][5]
| Target | IC50 (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
Table 2: Cellular Proliferation IC50 Values for GSK690693 in Various Cancer Cell Lines[6][7]
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Carcinoma | 72 |
| ZR-75-1 | Breast Carcinoma | 79 |
| BT474 | Breast Carcinoma | 86 |
| HCC1954 | Breast Carcinoma | 119 |
| MDA-MB-453 | Breast Carcinoma | 975 |
| LNCaP | Prostate Cancer | 147 |
In Vivo Efficacy
Preclinical studies in various mouse models have demonstrated the antitumor activity of GSK690693 as a single agent. These studies have shown that the compound can delay tumor onset and progression in genetically engineered mouse models with hyperactivated Akt signaling.[4][5]
Table 3: In Vivo Antitumor Activity of GSK690693 in Xenograft Models[3][7]
| Xenograft Model | Cancer Type | Dosing | Outcome |
| SKOV-3 | Ovarian Carcinoma | 10, 20, 30 mg/kg, i.p., daily | Significant tumor growth inhibition |
| LNCaP | Prostate Cancer | 10, 20, 30 mg/kg, i.p., daily | Significant tumor growth inhibition |
| BT474 | Breast Carcinoma | 10, 20, 30 mg/kg, i.p., daily | Significant tumor growth inhibition |
| HCC-1954 | Breast Carcinoma | 10, 20, 30 mg/kg, i.p., daily | Significant tumor growth inhibition |
| Osteosarcoma (6 models) | Osteosarcoma | 30 mg/kg, daily x 5 for 6 weeks | Significant increase in event-free survival |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSK690693 within the Akt signaling pathway and a typical experimental workflow for evaluating its efficacy in preclinical models.
Caption: GSK690693 inhibits Akt, blocking downstream pro-survival and proliferation signals.
Caption: Workflow for preclinical evaluation of GSK690693 from in vitro to in vivo models.
Detailed Experimental Protocols
A summary of common methodologies employed in the preclinical assessment of GSK690693 is provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the assay (typically 3 days).[6]
-
Compound Treatment: After overnight incubation to allow for cell adherence, cells are treated with a range of concentrations of GSK690693 (e.g., 1.5 nM to 30 µM) for 72 hours.[6]
-
Cell Viability Measurement: Cell proliferation is assessed using a reagent such as CellTiter-Glo® or MTT.[6][7] For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[6]
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Tumor cells, either from culture or from in vivo tumors, are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Akt substrates (e.g., phospho-GSK3β, phospho-PRAS40, phospho-FoxO1/3) and total protein controls.[3][6]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is then detected using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of GSK690693 on Akt signaling.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[3][6]
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., LNCaP, SKOV-3, BT474) are injected subcutaneously into the flanks of the mice.[3][6]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into control (vehicle) and treatment groups. GSK690693 is typically administered intraperitoneally (i.p.) once daily.[3]
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.[3]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point (e.g., day 21).[3] The antitumor efficacy is often reported as the percentage of tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry.[3][4]
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors from in vivo studies are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections of the tumor tissue are cut and mounted on microscope slides.
-
Antigen Retrieval: The slides are treated to unmask the antigens of interest.
-
Immunostaining: The tissue sections are incubated with primary antibodies against markers of proliferation (e.g., Ki-67) or downstream targets of Akt signaling (e.g., phospho-FoxO1/3).[8]
-
Detection and Visualization: A secondary antibody linked to an enzyme is used to detect the primary antibody, and a chromogen is added to produce a colored precipitate at the site of the antigen. The slides are then counterstained and examined under a microscope.
-
Analysis: The staining intensity and the percentage of positive cells are assessed to evaluate the in vivo effects of GSK690693 on cell proliferation and Akt pathway activity.[4][8]
Conclusion
The preclinical data for GSK690693 strongly support its activity as a potent and selective inhibitor of the Akt signaling pathway. The compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of in vitro and in vivo cancer models, particularly those with hyperactivated Akt.[4][9] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of Akt inhibitors in oncology research and drug development.
References
- 1. Facebook [cancer.gov]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for GSK690693 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK690693, a potent pan-Akt inhibitor, in various cell culture experiments. The protocols and data presented are intended to assist in the design and execution of studies investigating the PI3K/Akt signaling pathway and its role in cellular processes such as proliferation, survival, and apoptosis.
Mechanism of Action
GSK690693 is an aminofurazan-derived, ATP-competitive small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] By binding to the ATP-binding site of Akt, GSK690693 prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is crucial for regulating cell growth, survival, proliferation, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many human cancers, making Akt a significant target for cancer therapy.[4] Inhibition of Akt by GSK690693 can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of GSK690693 within the PI3K/Akt signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of GSK690693 against various kinases and its effect on the proliferation of different tumor cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
| Kinase Target | IC₅₀ (nmol/L) | Kinase Family |
| Akt1 | 2 | AGC |
| Akt2 | 13 | AGC |
| Akt3 | 9 | AGC |
| PKA | 24 | AGC |
| PrkX | 5 | AGC |
| PKC isozymes | 2-21 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK4 | 10 | STE |
| PAK5 | 52 | STE |
| PAK6 | 6 | STE |
| Data compiled from multiple sources.[2][5][6] |
Table 2: Cellular Proliferation Inhibition by GSK690693 (72-hour treatment)
| Cell Line | Cancer Type | IC₅₀ (nmol/L) |
| BT474 | Breast Carcinoma | 43 - 150 |
| LNCaP | Prostate Cancer | >100 (induces apoptosis) |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | 6.5 - >10,000 |
| Data represents a range of reported values.[2][4][5] |
Experimental Protocols
Protocol 1: Preparation of GSK690693 Stock Solution
For all in vitro cell culture experiments, GSK690693 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2][7]
Materials:
-
GSK690693 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mmol/L stock solution of GSK690693 by dissolving the appropriate amount of powder in anhydrous DMSO.[2][7]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol describes a general procedure to assess the effect of GSK690693 on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well or 384-well cell culture plates
-
GSK690693 stock solution (10 mmol/L in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Detergent solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well or 384-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.[8]
-
The following day, prepare serial dilutions of GSK690693 in complete culture medium. A typical concentration range to test is from 1.5 nmol/L to 30 µmol/L.[2] Include a DMSO vehicle control (at the same final concentration as the highest GSK690693 treatment).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of GSK690693 or the vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[2][7]
-
After the incubation period, measure cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.[2][7]
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add a detergent solution to solubilize the formazan (B1609692) crystals and read the absorbance at 595 nm.[7]
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate as recommended, and measure luminescence.[2]
-
Analyze the data by plotting cell viability against the log of GSK690693 concentration to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Akt Pathway Inhibition
This protocol is designed to detect changes in the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
GSK690693 stock solution (10 mmol/L in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, p-PRAS40 (Thr246), total PRAS40
-
Secondary antibodies (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of GSK690693 (e.g., 1 µM) or DMSO vehicle control for a specified time (e.g., 8 or 24 hours).[3][7]
-
After treatment, wash the cells twice with ice-cold PBS.[7]
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[7]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of GSK690693 in cell culture.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for GSK690693 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of GSK690693, a potent pan-Akt inhibitor, in mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
Mechanism of Action
GSK690693 is an ATP-competitive inhibitor of all three Akt (Protein Kinase B) isoforms: Akt1, Akt2, and Akt3.[1][2] Akt is a serine/threonine kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. This pathway governs a wide range of cellular processes, including cell survival, proliferation, growth, and metabolism. By inhibiting Akt, GSK690693 can lead to the suppression of downstream signaling, resulting in decreased cell proliferation and increased apoptosis in cancer cells.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of GSK690693.
Table 1: In Vitro Inhibitory Activity of GSK690693
| Target | IC₅₀ (nM) |
| Akt1 | 2[1][2] |
| Akt2 | 13[1][2] |
| Akt3 | 9[1][2] |
| PKA | 24 |
| PrkX | 5 |
| PKC isozymes | 2-21 |
| AMPK | 50[4] |
| DAPK3 | 81[4] |
Table 2: In Vivo Antitumor Efficacy of GSK690693 in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Dosage and Schedule | Route of Administration | Tumor Growth Inhibition | Reference |
| BT474 (Breast Carcinoma) | SCID | 10, 20, 30 mg/kg, once daily for 21 days | Intraperitoneal (i.p.) | Significant | [2] |
| SK-OV-3 (Ovarian Carcinoma) | Nude | 30 mg/kg, once daily | i.p. | 58% - 75% | [5][6] |
| LNCaP (Prostate Carcinoma) | Nude | 30 mg/kg, once daily | i.p. | 58% - 75% | [5][6] |
| HCC-1954 (Breast Carcinoma) | SCID | 30 mg/kg, once daily | i.p. | 58% - 75% | [5][6] |
Experimental Protocols
Protocol 1: Preparation of GSK690693 for In Vivo Administration
This protocol describes the preparation of GSK690693 for intraperitoneal (i.p.) injection in mice.
Materials:
-
GSK690693 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Dextrose
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
Two common formulations are described in the literature:
Formulation A: DMSO/Hydroxypropyl-β-cyclodextrin [2]
-
Prepare a 40% (w/v) solution of HP-β-CD in sterile water.
-
To prepare the final dosing solution, first dissolve the required amount of GSK690693 in DMSO to create a concentrated stock solution.
-
Add 4% of the final volume from the DMSO stock to the 40% HP-β-CD solution.
-
Adjust the pH of the final solution to 6.0.
-
Vortex thoroughly until the solution is clear.
-
Filter-sterilize the solution using a 0.22 µm syringe filter before injection.
Formulation B: Dextrose [2][7]
-
Prepare a 5% (w/v) dextrose solution in sterile water.
-
Adjust the pH of the dextrose solution to 4.0.
-
Add the required amount of GSK690693 powder directly to the pH-adjusted dextrose solution.
-
Vortex thoroughly until the compound is fully dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter before injection.
Protocol 2: Administration of GSK690693 to Mice
This protocol outlines the procedure for administering GSK690693 to mice via intraperitoneal injection.
Materials:
-
Prepared GSK690693 dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-gauge)
-
Mouse restraint device
-
70% ethanol
Procedure:
-
Calculate the required volume of the dosing solution for each mouse based on its body weight and the target dose (e.g., 10, 20, or 30 mg/kg).
-
Gently restrain the mouse.
-
Swab the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Slowly inject the calculated volume of the GSK690693 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
For efficacy studies, dosing is typically performed once daily, five days a week, for several weeks.[7]
Protocol 3: Pharmacodynamic Analysis of Akt Inhibition in Tumor Xenografts
This protocol describes the collection and processing of tumor tissue for the analysis of Akt pathway inhibition.
Materials:
-
Mice with established tumor xenografts
-
Surgical instruments (scissors, forceps)
-
Liquid nitrogen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against phosphorylated and total Akt substrates (e.g., p-GSK3β, GSK3β, p-PRAS40, PRAS40)
-
Secondary antibodies
Procedure:
-
At predetermined time points after GSK690693 administration (e.g., 4 hours post-dose for acute pharmacodynamic effects), euthanize the mice.[2]
-
Surgically excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until further processing.
-
For protein extraction, homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a protein quantification assay.
-
Perform Western blotting using antibodies against phosphorylated and total forms of Akt substrates (e.g., GSK3β, PRAS40) to assess the extent of target inhibition.
Visualizations
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: General experimental workflow for in vivo studies with GSK690693 in mice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving GSK690693 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of GSK690693, a potent ATP-competitive pan-Akt kinase inhibitor, for use in in vitro assays. Adherence to these procedures is crucial for ensuring the compound's stability, solubility, and optimal performance in experimental settings.
Compound Information
GSK690693 is a selective inhibitor of Akt1, Akt2, and Akt3 kinases, playing a critical role in cell survival, proliferation, and metabolism.[1] It also shows inhibitory effects on other kinases such as AMPK, PKA, PAK, and PKC isoforms.[1] Its primary application in research is to probe the function of the Akt signaling pathway and to investigate its potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell proliferation in tumor cell lines.[1][2]
Solubility Data
GSK690693 exhibits poor solubility in aqueous solutions and ethanol (B145695) but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3][4] It is imperative to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce the compound's solubility.[3]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 21.27 | 50[1] | Use fresh, anhydrous DMSO. Warming and sonication can aid dissolution.[2][5] |
| Water | Insoluble[2][3][4] | Insoluble | |
| Ethanol | Insoluble[2][3][4] | Insoluble |
Molecular Weight of GSK690693: 425.48 g/mol [2]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of GSK690693 in DMSO, a common starting concentration for subsequent dilutions for in vitro experiments.[6][7]
Materials:
-
GSK690693 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of GSK690693 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg of GSK690693 (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 425.48 g/mol = 0.00425 g = 4.25 mg).
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the GSK690693 powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not readily dissolve, gentle warming in a water bath (37°C for 10 minutes) or brief sonication can be applied to facilitate dissolution.[2][5]
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[2][5] For longer-term storage, -80°C is recommended.[8]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture. A common final DMSO concentration in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM GSK690693 stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of GSK690693 required for your experiment. For example, a final concentration of 10 µM is often used in cell-based assays.[6][9]
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in cell culture medium.
-
Final Dilution: Directly add the required volume of the 10 mM stock solution to the cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final GSK690693 concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: Add the freshly prepared working solution to your cells. For proliferation assays, cells are typically treated for 72 hours.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Akt signaling pathway targeted by GSK690693 and a general workflow for its application in in vitro studies.
Caption: Inhibition of the Akt signaling pathway by GSK690693.
Caption: General workflow for using GSK690693 in in vitro assays.
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activin A, a Novel Chemokine, Induces Mouse NK Cell Migration via AKT and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Akt Inhibition by Gsk690693
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gsk690693 is a potent, ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Gsk690693 inhibits the kinase activity of Akt, leading to a reduction in the phosphorylation of its downstream substrates, such as Glycogen Synthase Kinase 3β (GSK3β), PRAS40, and the Forkhead box protein O (FOXO) family of transcription factors.[1][2] Consequently, this inhibition can induce cell cycle arrest and apoptosis in cancer cells.
A noteworthy characteristic of Gsk690693 and other Akt inhibitors is the observed increase in Akt phosphorylation at serine 473 (Ser473) and threonine 308 (Thr308) upon treatment.[2] This is thought to be due to a feedback mechanism. Therefore, assessing the inhibitory effect of Gsk690693 is more accurately achieved by measuring the phosphorylation status of downstream Akt targets rather than p-Akt levels alone.
These application notes provide a detailed protocol for performing a western blot analysis to investigate the inhibition of the Akt signaling pathway by Gsk690693 in a relevant cancer cell line, such as the BT474 breast cancer cell line.
Data Presentation
The following table summarizes the expected quantitative data from a western blot analysis of BT474 cells treated with Gsk690693 for 5 hours. The data is presented as the relative band intensity of the phosphorylated protein normalized to its total protein counterpart and then to the vehicle-treated control.
| Gsk690693 Concentration (µM) | Relative p-Akt (Ser473)/Total Akt Ratio (Normalized to Control) | Relative p-GSK3β (Ser9)/Total GSK3β Ratio (Normalized to Control) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.01 | 1.25 | 0.75 |
| 0.1 | 1.80 | 0.40 |
| 1 | 2.50 | 0.15 |
| 10 | 2.80 | 0.05 |
Note: The data presented in this table is illustrative and represents the expected trend based on published literature. Actual results may vary.
Experimental Protocols
This protocol outlines the steps for treating cells with Gsk690693, preparing cell lysates, and performing a western blot to detect p-Akt (Ser473), total Akt, p-GSK3β (Ser9), and total GSK3β.
Materials and Reagents
-
Cell Line: BT474 human breast cancer cells
-
Gsk690693: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: To be added fresh to the lysis buffer before use.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 4-20% gradient gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Total Akt
-
Rabbit anti-p-GSK3β (Ser9)
-
Rabbit anti-Total GSK3β
-
Mouse or Rabbit anti-β-actin (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Cell Culture and Treatment
-
Culture BT474 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of Gsk690693 in complete cell culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Gsk690693 treatment.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Gsk690693 or vehicle control.
-
Incubate the cells for 5 hours at 37°C.
Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to fresh, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 4-20% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000-1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing
-
To normalize the phosphorylated protein levels, the membrane can be stripped and re-probed for the corresponding total protein and a loading control like β-actin.
-
Wash the membrane with a mild stripping buffer.
-
Block the membrane again and re-probe with the primary antibody for the total protein, followed by the secondary antibody and detection steps as described above.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of Gsk690693.
Caption: Experimental workflow for Western Blot analysis of Akt inhibition.
References
Application Notes and Protocols for the Combination Use of GSK690693
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing the pan-Akt inhibitor, GSK690693, in combination with other anticancer agents. The following sections detail the molecular basis for these combinations, provide exemplary experimental protocols, and summarize key quantitative findings.
Introduction to GSK690693
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), key nodes in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in a wide range of human cancers, playing a crucial role in cell survival, proliferation, and resistance to therapy.[3] By inhibiting Akt, GSK690693 can induce apoptosis and inhibit the growth of cancer cells.[4] However, as with many targeted therapies, its efficacy as a monotherapy can be limited by intrinsic or acquired resistance mechanisms, often involving the activation of alternative survival pathways.[5] This has prompted extensive research into combination strategies to enhance its therapeutic potential.
Combination Strategies and Underlying Rationale
The primary rationale for combining GSK690693 with other drugs is to overcome resistance and achieve synergistic antitumor effects. This can be achieved by:
-
Vertical Pathway Inhibition: Targeting multiple nodes within the same signaling cascade.
-
Horizontal Pathway Inhibition: Simultaneously blocking parallel survival pathways.
-
Enhancing Chemotherapy-Induced Apoptosis: Overcoming chemotherapy resistance mediated by Akt signaling.
This document focuses on three key combination strategies: co-targeting the MEK/ERK pathway, combination with the chemotherapeutic agent paclitaxel (B517696), and dual inhibition of the Akt/mTOR pathway.
I. Combination with MEK Inhibitors (e.g., GSK1120212/Trametinib)
Rationale: The Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways are two major signaling cascades that promote cancer cell proliferation and survival.[6] Crosstalk and feedback loops exist between these two pathways. Inhibition of one pathway can lead to the compensatory activation of the other, limiting the therapeutic efficacy of single-agent therapy.[5] For instance, MEK inhibition can lead to increased Akt phosphorylation.[5] Therefore, the simultaneous inhibition of both MEK and Akt is a rational approach to achieve a more complete blockade of oncogenic signaling and induce synergistic antitumor effects.[7][8] This has been explored in pancreatic ductal adenocarcinoma (PDA), a disease characterized by a high frequency of KRAS mutations that activate the MAPK pathway.[7]
Quantitative Data: In Vitro Synergistic Inhibition in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines
The combination of GSK690693 and the MEK inhibitor GSK1120212 has demonstrated synergistic growth inhibition in human PDA cell lines. A fixed-dose ratio of 5:1 (GSK1120212:GSK690693) has been shown to be effective.[7]
| Cell Line | GSK690693 IC50 (µM) | GSK1120212 (Trametinib) IC50 (µM) | Combination Effect |
| 3.27 | ~1 | ~0.2 | Synergistic Growth Inhibition[7] |
| Sw1990 | ~1 | ~0.1 | Synergistic Growth Inhibition[7] |
Experimental Protocols
1. Cell Viability Assay to Determine Synergy (Chou-Talalay Method)
This protocol is designed to assess the synergistic, additive, or antagonistic effects of combining GSK690693 and a MEK inhibitor on cancer cell proliferation.
-
Cell Seeding: Plate PDA cell lines (e.g., 3.27, Sw1990) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of GSK690693 and GSK1120212 in DMSO. Create a series of dilutions for each drug and for the combination at a fixed ratio (e.g., 5:1 GSK1120212:GSK690693).
-
Treatment: Treat cells with single agents and the combination at various concentrations for 72 hours. Include a DMSO-treated control group.
-
Cell Viability Assessment: After 72 hours, measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment group relative to the DMSO control.
-
Use software such as CompuSyn to perform the Chou-Talalay analysis.[9] This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism[9]
-
-
2. Western Blot Analysis of Signaling Pathways
This protocol allows for the examination of the molecular effects of the drug combination on the PI3K/Akt and MAPK pathways.
-
Cell Treatment: Seed PDA cells in 6-well plates and grow to 70-80% confluency. Treat the cells with GSK690693 (e.g., 1 µM), GSK1120212 (e.g., 200 nM), or the combination for 24 hours.[7]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key pathway proteins overnight at 4°C. Recommended antibodies include: p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-S6 Ribosomal Protein (Ser240/244), and S6 Ribosomal Protein.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway and Experimental Workflow Diagrams
II. Combination with Paclitaxel
Rationale: Paclitaxel is a widely used chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis.[10] The PI3K/Akt pathway is a key survival pathway that can be activated in response to chemotherapy, leading to drug resistance.[11] Inhibition of Akt with agents like GSK690693 is therefore expected to sensitize cancer cells to paclitaxel-induced apoptosis and overcome resistance. This combination has been explored in ovarian cancer, where paclitaxel is a standard-of-care treatment.[10]
Quantitative Data: In Vivo Tumor Growth Inhibition in Ovarian Cancer Xenografts
While specific quantitative data for the combination of GSK690693 and paclitaxel is limited in publicly available literature, studies with other Akt inhibitors have shown significant enhancement of paclitaxel's efficacy in ovarian cancer models. The expected outcome is a synergistic reduction in tumor growth compared to either single agent.
| Treatment Group | Expected Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| GSK690693 | 30-50 |
| Paclitaxel | 40-60 |
| GSK690693 + Paclitaxel | >70 (Synergistic) |
Experimental Protocols
1. In Vivo Ovarian Cancer Xenograft Model
This protocol describes a preclinical model to evaluate the in vivo efficacy of the GSK690693 and paclitaxel combination.
-
Cell Line and Animal Model: Use a human ovarian cancer cell line (e.g., OVCAR-3) and immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 OVCAR-3 cells into the flank of each mouse.
-
Treatment Schedule: When tumors reach a volume of 100-200 mm³, randomize the mice into four groups:
-
Tumor Measurement: Measure tumor volume with calipers twice a week.
-
Endpoint: Continue treatment for 3-4 weeks or until tumors in the control group reach the maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Statistical significance can be determined using an appropriate test (e.g., ANOVA).
2. Immunohistochemistry for Apoptosis and Proliferation
This protocol is for assessing the biological effects of the combination treatment on tumor tissue.
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Staining:
-
Perform immunohistochemical staining on tumor sections for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).
-
-
Image Analysis: Quantify the percentage of positive cells for each marker in different treatment groups using image analysis software.
Logical Relationship and Experimental Workflow Diagrams
III. Combination with mTOR Inhibitors (e.g., Everolimus)
Rationale: GSK690693 and mTOR inhibitors like everolimus (B549166) both target the PI3K/Akt/mTOR pathway, but at different points. GSK690693 directly inhibits Akt, while everolimus is an allosteric inhibitor of mTORC1. A known resistance mechanism to mTORC1 inhibition is the feedback activation of Akt signaling. Therefore, combining an Akt inhibitor with an mTOR inhibitor can abrogate this feedback loop, leading to a more complete and sustained inhibition of the pathway and potentially synergistic anti-cancer effects.[13] This strategy has been explored in breast cancer, where the PI3K/Akt/mTOR pathway is frequently activated.[14]
Quantitative Data: In Vitro Synergistic Growth Inhibition in Breast Cancer Cell Lines
| Cell Line | Everolimus IC50 (nM) | Expected Combination Effect with GSK690693 |
| MDA-MB-468 | >1000 | Synergistic Growth Inhibition[14] |
| BT-549 | >1000 | Synergistic Growth Inhibition[14] |
| HS 578T | >1000 | Synergistic Growth Inhibition[14] |
| MDA-MB-231 | >1000 | Synergistic Growth Inhibition[14] |
Experimental Protocols
1. Apoptosis Assay (Annexin V/PI Staining)
This protocol is to assess the induction of apoptosis by the combination of GSK690693 and an mTOR inhibitor.
-
Cell Treatment: Seed breast cancer cells (e.g., MDA-MB-468) in 6-well plates. Treat with GSK690693, everolimus, or the combination for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis/necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
2. Western Blot Analysis of Feedback Activation
This protocol is to confirm that the combination of GSK690693 and an mTOR inhibitor effectively blocks the feedback activation of Akt.
-
Cell Treatment: Treat breast cancer cells with everolimus alone or in combination with GSK690693 for various time points (e.g., 2, 6, 24 hours).
-
Western Blotting: Perform western blot analysis as described in the MEK inhibitor combination section, with a focus on p-Akt (Ser473) levels to assess feedback activation.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
The combination of GSK690693 with other targeted agents or conventional chemotherapy represents a promising strategy to enhance antitumor efficacy and overcome drug resistance. The provided application notes and protocols offer a framework for the preclinical evaluation of these combinations. It is crucial to optimize experimental conditions, including drug concentrations and treatment schedules, for each specific cancer type and model system. Rigorous quantitative analysis of synergy and detailed investigation of the underlying molecular mechanisms will be essential for the successful clinical translation of these combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Concurrent targeting of GSK3 and MEK as a therapeutic strategy to treat pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effects of combined therapy using paclitaxel and [90Y-DOTA]776.1 on growth of OVCAR-3 ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endogenous pAKT activity is associated with response to AKT inhibition alone and in combination with immune checkpoint inhibition in murine models of TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination treatment of cancer cells with pan-Akt and pan-mTOR inhibitors: effects on cell cycle distribution, p-Akt expression level and radiolabelled-choline incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK690693 in Human Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK690693, a potent pan-Akt inhibitor, in preclinical xenograft models of human cancer. The information compiled from various studies offers insights into its mechanism of action, efficacy across different cancer types, and detailed protocols for in vivo evaluation.
Introduction
GSK690693 is an ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3), which are central regulators of cell survival, proliferation, and metabolism.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] GSK690693 has demonstrated significant antitumor activity in various human cancer xenograft models, supporting its investigation as a potential anticancer agent.[2][4]
Mechanism of Action
GSK690693 exerts its anticancer effects by binding to the ATP-binding pocket of Akt kinases, thereby preventing their phosphorylation and activation. This inhibition leads to a downstream cascade of events, including the reduced phosphorylation of key Akt substrates such as GSK3β, PRAS40, and the Forkhead box protein O (FOXO) family of transcription factors.[2][5] The ultimate outcome is the induction of tumor cell apoptosis and inhibition of proliferation.[1][3]
Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by GSK690693.
Caption: PI3K/Akt signaling pathway and GSK690693 inhibition.
Efficacy in Human Cancer Xenograft Models
GSK690693 has demonstrated significant tumor growth inhibition in various xenograft models. The table below summarizes the in vivo efficacy data from preclinical studies.
| Cancer Type | Cell Line | Mouse Model | Dose and Schedule | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | SKOV-3 | Immune-compromised mice | 30 mg/kg/day, i.p. | 58% - 75% | [5][6] |
| Prostate Cancer | LNCaP | Female CD1 Swiss Nude mice | 30 mg/kg/day, i.p. | 58% - 75% | [5][6] |
| Breast Cancer | BT474 | C.B-17 SCID mice | 30 mg/kg/day, i.p. | 58% - 75% | [5][6] |
| Breast Cancer | HCC-1954 | C.B-17 SCID mice | 30 mg/kg/day, i.p. | 58% - 75% | [5][6] |
| Osteosarcoma | Various | - | 30 mg/kg, daily x 5 for 6 weeks | Significant increase in EFS in 6 of 6 models | [7] |
| Acute Lymphoblastic Leukemia (ALL) | Various | - | 30 mg/kg, daily x 5 for 6 weeks | No significant increase in EFS | [7] |
In Vitro Potency
The following table summarizes the in vitro potency of GSK690693 against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T47D | Breast Cancer | 72 | [5] |
| ZR-75-1 | Breast Cancer | 79 | [5] |
| BT474 | Breast Cancer | 86 | [5] |
| HCC1954 | Breast Cancer | 119 | [5] |
| MDA-MB-453 | Breast Cancer | 975 | [5] |
| LNCaP | Prostate Cancer | 147 | [5] |
Experimental Protocols
Xenograft Model Establishment
A generalized workflow for establishing human cancer xenograft models for the evaluation of GSK690693 is depicted below.
Caption: General workflow for xenograft studies.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., SKOV-3, LNCaP, BT474, HCC-1954) are cultured in appropriate media and conditions.[5]
-
Cells are harvested, washed, and resuspended in a suitable vehicle (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of immune-compromised mice (e.g., nude or SCID mice).[5]
2. Tumor Growth and Measurement:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (length × width²)/2 is commonly used to calculate tumor volume.[2]
3. Drug Formulation and Administration:
-
For in vivo studies, GSK690693 can be formulated in vehicles such as 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0).[2][3]
-
The drug is typically administered via intraperitoneal (i.p.) injection.[2][5]
-
A common dosing regimen is once daily administration.[2]
4. Efficacy Evaluation:
-
Treatment efficacy is assessed by comparing the tumor growth in the treated group to a vehicle-treated control group.
-
The percentage of tumor growth inhibition is a key endpoint.[2]
5. Pharmacodynamic and Endpoint Analysis:
-
To confirm target engagement in vivo, tumors can be harvested at specific time points after drug administration.
-
Immunohistochemistry (IHC) can be performed on tumor sections to analyze the phosphorylation status of Akt substrates like phospho-GSK3β, phospho-PRAS40, and phospho-FKHR/FKHRL1.[2][8]
Safety and Tolerability
A notable on-target effect of Akt inhibition is transient hyperglycemia, due to the role of Akt in insulin (B600854) signaling.[2][5] Blood glucose levels typically return to baseline within 8 to 10 hours after drug administration.[5] This physiological response can be monitored during in vivo studies.
Conclusion
GSK690693 has demonstrated robust antitumor activity in a variety of human cancer xenograft models. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies to further evaluate the therapeutic potential of this pan-Akt inhibitor. The consistent inhibition of the Akt signaling pathway and subsequent tumor growth suppression underscore the promise of targeting this critical oncogenic driver.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK690693 for Inducing Apoptosis in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[3][4][5] By inhibiting Akt, GSK690693 effectively disrupts this pathway, leading to the suppression of downstream signaling events, cell cycle arrest, and ultimately, the induction of apoptosis in sensitive cancer cell lines.[6][7][8] These application notes provide a comprehensive overview of the mechanism of action of GSK690693, its efficacy in various cell lines, and detailed protocols for its use in apoptosis induction studies.
Mechanism of Action
GSK690693 exerts its pro-apoptotic effects by directly inhibiting the kinase activity of Akt. This inhibition prevents the phosphorylation of numerous downstream substrates that are crucial for cell survival. Key molecular events following GSK690693 treatment include:
-
Inhibition of Akt Substrate Phosphorylation : GSK690693 treatment leads to a dose-dependent decrease in the phosphorylation of key Akt substrates, including GSK3β, PRAS40, and the FOXO family of transcription factors (FKHR/FKHRL1).[1][9]
-
Nuclear Accumulation of FOXO3A : Inhibition of Akt-mediated phosphorylation of FOXO3A results in its translocation to the nucleus, where it can upregulate the expression of pro-apoptotic genes.[9]
-
Induction of Apoptosis : By disrupting the balance of pro-survival and pro-apoptotic signals, GSK690693 triggers programmed cell death in cancer cells with a dependence on the Akt signaling pathway.[3][6][10]
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK690693 in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing proliferation assays using GSK690693, a potent and selective pan-Akt inhibitor. The protocols and data presented are intended to assist in the evaluation of the anti-proliferative effects of this compound across various cancer cell lines.
Introduction
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for regulating cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers.[3][4][5] By inhibiting Akt, GSK690693 blocks the phosphorylation of numerous downstream substrates, leading to the induction of apoptosis and inhibition of cell proliferation in sensitive tumor cell lines.[3][6][7] These notes offer detailed protocols for assessing the anti-proliferative activity of GSK690693, along with representative data and visualizations of the underlying signaling pathways.
Mechanism of Action
GSK690693 exerts its anti-proliferative effects by inhibiting the kinase activity of Akt. This prevents the phosphorylation and subsequent activation of downstream targets that promote cell growth and survival. Key downstream effectors of Akt that are inhibited by GSK690693 include GSK3α/β, PRAS40, FKHR/FKHRL1 (FOXO transcription factors), and mTOR.[4][6] Inhibition of this signaling cascade can lead to cell cycle arrest and apoptosis.[4][5]
Figure 1: GSK690693 Signaling Pathway.
Data Presentation
The anti-proliferative activity of GSK690693 has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below. It is important to note that IC50 values can be influenced by the specific assay method and incubation time used.[8][9]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Carcinoma | 86 | [10] |
| T47D | Breast Carcinoma | 72 | [10] |
| ZR-75-1 | Breast Carcinoma | 79 | [10] |
| HCC1954 | Breast Carcinoma | 119 | [10] |
| MDA-MB-453 | Breast Carcinoma | 975 | [10] |
| LNCaP | Prostate Cancer | 147 | [10] |
Experimental Protocols
Two common methods for assessing cell proliferation in response to GSK690693 treatment are the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
GSK690693 (dissolved in DMSO)
-
Selected cancer cell lines
-
Appropriate cell culture medium with 10% fetal bovine serum (FBS)
-
96- or 384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of GSK690693 in culture medium. A typical concentration range is 1.5 nM to 30 µM.[6]
-
Include a DMSO-only control.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of GSK690693.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Assay Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control.
-
Plot the percentage of proliferation against the log concentration of GSK690693.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
Materials:
-
GSK690693 (dissolved in DMSO)
-
Selected cancer cell lines
-
Appropriate cell culture medium with 10% FBS
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 20% SDS in 50% DMF) or DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.[4]
-
-
Compound Treatment:
-
Treat cells with a range of GSK690693 concentrations for 72 hours.[4]
-
-
Assay Measurement:
-
Add MTT solution to each well and incubate for 2 hours at 37°C.[4]
-
Add the detergent solution to solubilize the formazan (B1609692) crystals and incubate for 4 hours at 37°C.[4]
-
Measure the absorbance at 595 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of viability against the log concentration of GSK690693.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Figure 2: General Workflow for Proliferation Assays.
Conclusion
GSK690693 is a valuable tool for investigating the role of the Akt signaling pathway in cancer cell proliferation. The protocols outlined in these application notes provide a robust framework for assessing the anti-proliferative effects of this inhibitor. Researchers should optimize assay conditions for their specific cell lines of interest to ensure reproducible and meaningful results. The provided data and pathway diagrams serve as a useful reference for interpreting experimental outcomes and furthering our understanding of Akt-driven tumorigenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK690693 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK690693, a potent pan-Akt inhibitor, in the study of drug resistance mechanisms in cancer. The protocols outlined below cover the generation of drug-resistant cell lines, assessment of drug sensitivity, and analysis of key signaling pathways.
Introduction
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) with IC50 values in the low nanomolar range.[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers, contributing to both tumorigenesis and resistance to anti-cancer therapies.[2][3] GSK690693 has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4] Understanding the mechanisms by which cancer cells develop resistance to Akt inhibitors like GSK690693 is crucial for the development of more effective therapeutic strategies. These notes provide detailed protocols for inducing and characterizing GSK690693 resistance in cancer cell lines.
Data Presentation
Table 1: In Vitro IC50 Values of GSK690693 in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T47D | Breast Cancer | 72 | [2] |
| ZR-75-1 | Breast Cancer | 79 | [2] |
| BT474 | Breast Cancer | 86 | [2] |
| HCC1954 | Breast Cancer | 119 | [2] |
| LNCaP | Prostate Cancer | 147 | [2] |
| MDA-MB-453 | Breast Cancer | 975 | [2] |
Table 2: Representative Example of Acquired Resistance to Akt Inhibitors
The following table illustrates the typical shift in IC50 values observed when resistance is induced. While this data is for the Akt inhibitors MK2206 and GDC0068, a similar fold-increase is expected for GSK690693.
| Cell Line | Treatment | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| BT474 | MK2206 or GDC0068 | ~0.2 - 1 | >1.6 - 8 | >8-fold | [5] |
Experimental Protocols
Protocol 1: Generation of GSK690693-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to GSK690693 by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest (e.g., BT474, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GSK690693 (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of GSK690693:
-
Perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo, see Protocol 2) to determine the IC50 of GSK690693 for the parental cell line.
-
-
Initiate Resistance Induction:
-
Seed the parental cells in a T25 flask at a low density.
-
Treat the cells with GSK690693 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
-
Dose Escalation:
-
Culture the cells in the presence of GSK690693, changing the medium every 3-4 days.
-
Once the cells resume a normal growth rate (comparable to untreated parental cells), subculture them and increase the concentration of GSK690693 by approximately 1.5 to 2-fold.
-
Repeat this dose-escalation process over several months. The surviving cells will gradually adapt to higher concentrations of the drug.
-
-
Establishment of Resistant Clones:
-
After 3-6 months of continuous culture with escalating doses, the cell population should exhibit significant resistance.
-
Isolate single-cell clones by limiting dilution or by picking well-isolated colonies.
-
Expand these clones in the presence of the highest tolerated concentration of GSK690693.
-
-
Characterization of Resistant Lines:
-
Confirm the resistant phenotype by performing a cell viability assay (Protocol 2) and comparing the IC50 of the resistant clones to the parental cell line. A significant increase in IC50 (e.g., >8-fold) indicates acquired resistance.[5]
-
Maintain the resistant cell lines in culture medium containing a maintenance concentration of GSK690693 (typically the highest concentration they were selected in) to prevent reversion of the resistant phenotype.
-
For experiments, it is advisable to culture the resistant cells in drug-free medium for a short period (e.g., one passage) to avoid acute drug effects.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of GSK690693 and to calculate the IC50 values.
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
GSK690693
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of GSK690693 in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the GSK690693 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Akt Signaling Pathway
This protocol is used to assess the phosphorylation status of Akt and its downstream targets, providing insights into the activation state of the pathway in sensitive and resistant cells.
Materials:
-
Parental and resistant cancer cell lines
-
GSK690693
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with GSK690693 at various concentrations for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and boil with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total proteins. Normalize to a loading control like β-actin.
-
Visualization of Signaling Pathways and Workflows
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: Workflow for generating and characterizing GSK690693-resistant cell lines.
Caption: Logical relationships in the development of resistance to GSK690693.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gsk690693: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gsk690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor with significant utility in high-throughput screening (HTS) for cancer drug discovery.[1][2][3] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), a critical serine/threonine kinase in the PI3K/Akt signaling pathway that plays a central role in promoting cell survival, proliferation, and inhibiting apoptosis.[3][4] The constitutive activation of the Akt pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3] Gsk690693 serves as a valuable tool for researchers to investigate the consequences of Akt inhibition and to screen for novel modulators of this pathway in a high-throughput format.
Mechanism of Action
Gsk690693 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Akt1, Akt2, and Akt3.[1] This prevents the phosphorylation of downstream Akt substrates, thereby blocking the signal transduction cascade that leads to cell growth and survival.[4] Inhibition of the Akt pathway by Gsk690693 can lead to the induction of apoptosis in cancer cells.[5][6]
Figure 1: Gsk690693 inhibits the PI3K/Akt signaling pathway.
Quantitative Data Summary
The inhibitory activity of Gsk690693 has been characterized against purified kinases and in cellular assays.
| Kinase | IC50 (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
| PKA | 24 |
| PrkX | 5 |
| PKCα | 21 |
| PKCβII | 20 |
| PKCγ | 16 |
| AMPK | 50 |
| DAPK3 | 81 |
| PAK4 | 10 |
| PAK5 | 52 |
| PAK6 | 6 |
| Table 1: In vitro inhibitory activity of Gsk690693 against a panel of kinases. Data compiled from multiple sources.[1][2][5][7] |
| Cell Line | Tumor Type | IC50 for GSK3β Phosphorylation (nM) |
| BT474 | Breast Carcinoma | 43 - 150 (average range) |
| LNCaP | Prostate Carcinoma | 43 - 150 (average range) |
| U87MG | Glioblastoma | 43 - 150 (average range) |
| Table 2: Cellular activity of Gsk690693 measured by inhibition of GSK3β phosphorylation.[1][5] |
| Cell Line Type | Sensitive Cell Lines (%) |
| Acute Lymphoblastic Leukemia (ALL) | 88 |
| Acute Myeloid Leukemia (AML) | 32 |
| Chronic Lymphocytic Leukemia (CLL) | 0 |
| Chronic Myeloid Leukemia (CML) | 25 |
| Burkitt Lymphoma | 50 |
| Non-Hodgkin Lymphoma | 17 |
| Hodgkin Lymphoma | 0 |
| Table 3: Sensitivity of hematologic tumor cell lines to Gsk690693 in a 3-day cell proliferation assay (EC50 < 1 µM).[6] |
Experimental Protocols
Protocol 1: Biochemical Akt Kinase Inhibition Assay (HTS)
This protocol describes a generic, cell-free kinase assay to determine the in vitro potency of compounds against Akt kinases in a 384-well format.
Figure 2: Workflow for a biochemical Akt kinase inhibition assay.
Materials:
-
Activated, purified Akt1, Akt2, or Akt3 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-aminohexanoicacid-ARKRERAYSFGHHA-amide)
-
[γ-³³P]ATP or unlabeled ATP depending on the detection method
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT, 1 mM CHAPS)
-
Gsk690693 (as a positive control)
-
Test compounds
-
384-well assay plates
-
Detection reagents (e.g., Leadseeker beads, HTRF reagents, or ADP-Glo)
-
Plate reader
Methodology:
-
Prepare serial dilutions of test compounds and Gsk690693 in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of a 384-well plate.
-
Add activated Akt enzyme (e.g., 5-15 nM final concentration) to each well and incubate for 30 minutes at room temperature.[5]
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate (e.g., 1 µM final concentration) and ATP (e.g., 2 µM final concentration).[5]
-
Incubate the reaction for 45 minutes at room temperature.[5]
-
Terminate the reaction by adding a stop solution containing EDTA (e.g., 75 mM final concentration) and the detection reagents (e.g., Leadseeker beads).[5]
-
Allow the plate to settle for at least 5 hours before reading on a suitable imager or plate reader.[5]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression curve fit.
Protocol 2: Cell-Based Proliferation Assay (HTS)
This protocol outlines a method to assess the anti-proliferative effects of compounds on cancer cell lines in a 96- or 384-well format.
Figure 3: Workflow for a cell-based proliferation assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Gsk690693 (as a positive control)
-
Test compounds
-
96- or 384-well clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Methodology:
-
Trypsinize and count cells. Seed the cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and Gsk690693 in culture medium.
-
Remove the old medium from the cell plates and add the medium containing the compounds.
-
Incubate the plates for 72 to 96 hours at 37°C in a humidified CO₂ incubator.[3]
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the EC50 values by plotting the percent cell viability against the log of the compound concentration.
Protocol 3: Cellular Akt Inhibition Assay (ELISA)
This protocol is for measuring the inhibition of the phosphorylation of a key Akt substrate, GSK3β, in cells treated with inhibitors.
Figure 4: Workflow for a cellular Akt inhibition ELISA.
Materials:
-
Cell line of interest (e.g., BT474)
-
Complete cell culture medium
-
Gsk690693 and test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Phospho-GSK3β (Ser9) ELISA kit
-
BCA protein assay kit
-
Microplate reader
Methodology:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Gsk690693 or test compounds for a defined period (e.g., 1-2 hours).
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Perform the phospho-GSK3β (Ser9) ELISA according to the manufacturer's instructions, loading equal amounts of total protein for each sample.
-
Read the absorbance on a microplate reader.
-
Normalize the phospho-GSK3β signal to the total protein concentration.
-
Calculate the percent inhibition of GSK3β phosphorylation and determine the cellular IC50 values.
Considerations for HTS with Gsk690693
-
Selectivity: While Gsk690693 is a potent Akt inhibitor, it also shows activity against other members of the AGC kinase family, such as PKA and PKC.[1][5] It is crucial to consider these off-target effects when interpreting screening data and to perform counter-screens against related kinases to confirm the selectivity of any identified hits.
-
Assay Robustness: For HTS campaigns, it is essential to validate the chosen assay by determining the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates a robust and reliable assay suitable for high-throughput screening.[8][9][10]
-
Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that employs a different detection technology or principle.[11] This helps to eliminate false positives arising from compound interference with the primary assay components.
-
ATP Concentration: For ATP-competitive inhibitors like Gsk690693, the measured IC50 value in biochemical assays is dependent on the ATP concentration used. It is important to run assays at or near the Km of ATP for the kinase to obtain physiologically relevant potency values.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
GSK690693: A Potent Pan-Akt Inhibitor for Investigating Akt-Dependent Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 is a potent, ATP-competitive, small molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, growth, and metabolism.[3][4] Dysregulation of this pathway is a frequent event in human cancers, making Akt a compelling target for therapeutic intervention.[5][6] GSK690693 serves as a valuable research tool for elucidating the role of Akt-dependent signaling in normal physiology and disease states, particularly in oncology. These application notes provide detailed protocols for utilizing GSK690693 in various experimental settings to probe the intricacies of the Akt pathway.
Mechanism of Action
GSK690693 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Akt.[1] This binding prevents the phosphorylation of Akt substrates, thereby blocking downstream signaling. The inhibition of Akt leads to a cascade of cellular events, including the induction of apoptosis and inhibition of cell proliferation in sensitive cell lines.[2][7]
Data Presentation
In Vitro Kinase Inhibitory Activity of GSK690693
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of GSK690693 against Akt isoforms and other selected kinases. This data highlights the potent and relatively selective inhibitory profile of the compound for the Akt family.
| Kinase Target | IC50 (nM) | Reference |
| Akt1 | 2 | [1][8] |
| Akt2 | 13 | [1][8] |
| Akt3 | 9 | [1][8] |
| PKA | 24 | [9] |
| PrkX | 5 | [9] |
| PKC isozymes | 2-21 | [9] |
| AMPK | 50 | [9] |
| DAPK3 | 81 | [9] |
| PAK4 | 10 | [9] |
| PAK5 | 52 | [9] |
| PAK6 | 6 | [9] |
Cellular Activity of GSK690693
GSK690693 effectively inhibits the proliferation of various human cancer cell lines. The table below presents the IC50 values for cell proliferation in a selection of cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 86 | [9] |
| T47D | Breast Cancer | 72 | [9] |
| ZR-75-1 | Breast Cancer | 79 | [9] |
| HCC1954 | Breast Cancer | 119 | [9] |
| MDA-MB-453 | Breast Cancer | 975 | [9] |
| LNCaP | Prostate Cancer | 147 | [9] |
Experimental Protocols
In Vitro Akt Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of GSK690693 against purified Akt enzymes.
Materials:
-
Purified, activated full-length Akt1, Akt2, or Akt3 enzymes
-
GSK690693
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT, 1 mM CHAPS)
-
ATP (including [γ-33P]ATP for radioactive detection)
-
Akt peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)
-
Leadseeker beads in PBS with EDTA
-
96-well plates
-
Incubator
-
Scintillation counter or imager (e.g., Viewlux Imager)
Procedure:
-
Prepare serial dilutions of GSK690693 in DMSO. For in vitro studies, a 10 mmol/L stock solution in DMSO is a common starting point.[10]
-
Incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at room temperature for 30 minutes.[9]
-
Initiate the kinase reaction by adding the substrate mixture containing the Akt peptide substrate (1 µM) and ATP (2 µM, including [γ-33P]ATP).[9]
-
Incubate the reaction at room temperature for 45 minutes.[9]
-
Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM EDTA.[9]
-
Allow the beads to settle for at least 5 hours.[9]
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a Viewlux Imager.[9]
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of GSK690693 on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., BT474, LNCaP)
-
Complete cell culture medium
-
GSK690693
-
96-well or 384-well clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight.[9]
-
Prepare serial dilutions of GSK690693 in complete culture medium. A typical concentration range is from 1.5 nM to 30 µM.[9]
-
Treat the cells with the GSK690693 dilutions and incubate for 72 hours.[9]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Western Blot Analysis of Akt Substrate Phosphorylation
This protocol allows for the qualitative and semi-quantitative assessment of the inhibition of Akt downstream signaling by GSK690693.
Materials:
-
Cancer cell lines
-
GSK690693
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total Akt substrates (e.g., p-GSK3β (Ser9), GSK3β, p-PRAS40 (Thr246), PRAS40, p-FOXO1/3a (Thr24/32), FOXO1/3a)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of GSK690693 for a specified time (e.g., 1-8 hours).[1][10]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Wash the membrane and detect the protein bands using ECL reagents and an imaging system.[11]
Visualizations
The following diagrams illustrate the Akt signaling pathway, the mechanism of GSK690693, and a general experimental workflow.
Caption: The PI3K/Akt signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
Troubleshooting & Optimization
Gsk 690693 not inhibiting Akt phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the pan-Akt inhibitor, GSK690693.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK690693?
GSK690693 is an ATP-competitive, pan-Akt kinase inhibitor that targets Akt1, Akt2, and Akt3.[1][2][3] By binding to the ATP-binding site of Akt, it prevents the phosphorylation of downstream Akt substrates, thereby inhibiting their signaling pathways.[4] This ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.[2]
Q2: What are the reported IC50 values for GSK690693 against Akt isoforms?
The in vitro inhibitory concentrations (IC50) of GSK690693 against the three Akt isoforms are summarized in the table below.
| Kinase | IC50 (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
Data sourced from cell-free assays.[1][5]
Q3: I treated my cells with GSK690693, but I am not seeing a decrease in Akt phosphorylation at Ser473 or Thr308. In fact, I see an increase. Is the inhibitor not working?
This is a frequently observed phenomenon and does not necessarily indicate that the inhibitor is inactive. GSK690693, like some other Akt inhibitors, can induce a feedback mechanism that leads to an increase in the phosphorylation of Akt itself at Ser473 and Thr308.[6][7] This is thought to be a compensatory response to the inhibition of Akt kinase activity.[7] The key indicator of GSK690693 activity is the decreased phosphorylation of downstream Akt substrates , such as GSK3β, PRAS40, and FOXO proteins.[1][3][4]
Troubleshooting Guide
Issue: No inhibition of downstream Akt substrate phosphorylation observed after GSK690693 treatment.
If you are not observing the expected decrease in the phosphorylation of downstream targets of Akt (e.g., p-GSK3β, p-PRAS40), please consider the following potential causes and troubleshooting steps.
Experimental Workflow for Assessing GSK690693 Activity
Caption: A typical experimental workflow for evaluating the efficacy of GSK690693.
1. Inhibitor Concentration and Treatment Time
-
Question: Is the concentration of GSK690693 and the treatment duration appropriate for my cell line?
-
Answer: The effective concentration and time can vary between cell lines. We recommend performing a dose-response and time-course experiment.
-
Concentration Range: Start with a broad range, for example, from 10 nM to 10 µM.[8] Cellular IC50 values for inhibition of GSK3β phosphorylation typically range from 43 nM to 150 nM.[3]
-
Treatment Time: A treatment time of 1 to 5 hours is often sufficient to observe inhibition of substrate phosphorylation.[3]
-
2. Compound Integrity and Handling
-
Question: Could my GSK690693 be degraded or improperly stored?
-
Answer: GSK690693 should be dissolved in DMSO for in vitro studies and stored appropriately.[3] Ensure the stock solution is not subjected to multiple freeze-thaw cycles. To verify the inhibitor's activity, include a positive control cell line known to be sensitive to GSK690693, such as BT474 or LNCaP cells.[1][6]
3. Western Blotting Technique for Phosphorylated Proteins
-
Question: Are there specific considerations for performing Western blots for phosphorylated proteins?
-
Answer: Detecting phosphorylated proteins requires careful technique to prevent dephosphorylation and ensure a good signal-to-noise ratio.
| Parameter | Recommendation | Rationale |
| Lysis Buffer | Include phosphatase and protease inhibitors.[9][10] | To prevent degradation and dephosphorylation of your target proteins. |
| Blocking Buffer | Use 5% Bovine Serum Albumin (BSA) in TBST.[9][11] | Milk contains casein, a phosphoprotein that can cause high background.[9][11] |
| Wash Buffer | Use Tris-Buffered Saline with Tween 20 (TBST). | Phosphate-buffered saline (PBS) can interfere with the detection of phosphorylated proteins.[9] |
| Controls | Always run a total protein control (e.g., total Akt) alongside the phosphorylated protein.[9] | To confirm that the lack of a phospho-signal is not due to low protein levels. |
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot the lack of downstream inhibition by GSK690693.
4. Cell Line-Specific Factors and Resistance
-
Question: Could my cell line be resistant to GSK690693?
-
Answer: Yes, intrinsic or acquired resistance to kinase inhibitors can occur.[12] This can be due to various factors, including:
-
Mutations in Akt: While less common, mutations in the drug-binding site could confer resistance.[13]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for Akt inhibition.
-
Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
If you have systematically addressed the technical aspects of your experiment and still do not see an effect, investigating cell line-specific resistance mechanisms may be necessary.
Experimental Protocols
Western Blot for Phospho-Akt and Downstream Substrates
-
Cell Lysis:
-
After treatment with GSK690693, wash cells twice with ice-cold PBS.
-
Lyse cells in a buffer containing 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and freshly added protease and phosphatase inhibitors (e.g., 1 mM Na3VO4, 1 mM β-glycerophosphate, 2.5 mM sodium pyrophosphate).[6]
-
Incubate on ice for 10 minutes and then centrifuge to pellet cell debris.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β, and total GSK3β overnight at 4°C, diluted in 5% BSA in TBST.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours.[3] Allow cells to adhere overnight.
-
-
Treatment:
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at the appropriate wavelength (e.g., 595 nm).[6]
-
Akt Signaling Pathway and GSK690693 Inhibition
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. selleck.co.jp [selleck.co.jp]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger [tititudorancea.com]
GSK690693 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GSK690693. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key signaling pathway information to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving GSK690693?
A1: The recommended solvent for creating stock solutions of GSK690693 is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6][7] It is practically insoluble in water and ethanol.[1][7] For optimal results, use fresh, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[3][7]
Q2: I'm having trouble dissolving GSK690693 in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving GSK690693, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution at 37°C for 10 minutes or up to 60°C.[1][3]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][3]
-
Vortexing: Vigorous vortexing can also help to break up any precipitate.
Q3: My GSK690693 precipitated out of solution when I diluted my DMSO stock with aqueous media. How can I fix this?
A3: It is common for compounds dissolved in a high concentration of organic solvent to precipitate when diluted into an aqueous buffer. To resolve this, you can try vortexing, sonicating, or gently warming the solution in a 37°C water bath.[8] Ensure the precipitate has completely redissolved before use. For in vivo studies, specific formulations using co-solvents and surfactants are often necessary to maintain solubility in aqueous environments.
Q4: What is the maximum concentration of GSK690693 I can achieve in different solvents?
A4: The solubility of GSK690693 varies significantly between solvents. Please refer to the table below for a summary of reported solubility data.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | >10 mM to 50 mM | ≥21.25 mg/mL to 21.27 mg/mL | Warming and sonication may be required.[1][2][3][7] Use of fresh, non-hygroscopic DMSO is recommended.[3][7] |
| Ethanol | Insoluble | Insoluble | [1][7] One source reports solubility up to 60 mM, but this is an outlier.[6] |
| Water | Insoluble | Insoluble | [1][7] |
Experimental Protocols
Preparation of GSK690693 Stock Solution (10 mM in DMSO)
Materials:
-
GSK690693 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of GSK690693 for your desired volume of 10 mM stock solution (Molecular Weight: 425.48 g/mol ).
-
Weigh the GSK690693 powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, incubate the tube at 37°C for 10 minutes and vortex again.[1]
-
Alternatively, place the tube in an ultrasonic bath for a few minutes.[1]
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months or -80°C for up to a year.[1][3]
In Vitro Kinase Assay Protocol
This protocol is adapted from published studies using GSK690693 to inhibit Akt kinases.[1][5][7]
Materials:
-
Purified, activated Akt1, Akt2, or Akt3 enzyme
-
GSK690693 stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS, 50 mM KCl)
-
ATP solution (including [γ-³³P]ATP for radioactive detection)
-
Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)
-
EDTA solution to stop the reaction
-
Leadseeker beads (or similar for detection)
Procedure:
-
Prepare serial dilutions of GSK690693 in the kinase reaction buffer. Remember to include a DMSO-only vehicle control.
-
Incubate the activated Akt enzyme with the various concentrations of GSK690693 for 30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution and the peptide substrate.
-
Allow the reaction to proceed for 45 minutes at room temperature.
-
Terminate the reaction by adding EDTA.
-
Detect the amount of phosphorylated substrate using an appropriate method, such as a Viewlux Imager for radioactive assays.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for GSK690693 Solubilization
Caption: Workflow for solubilizing GSK690693.
GSK690693 Inhibition of the PI3K/Akt Signaling Pathway
Caption: GSK690693 inhibits Akt in the PI3K pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Optimizing GSK690693 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GSK690693 for cell viability experiments. This guide includes frequently asked questions, detailed troubleshooting, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK690693?
GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] By inhibiting Akt, GSK690693 blocks downstream signaling pathways involved in cell survival, proliferation, and metabolism, ultimately leading to the induction of apoptosis in sensitive cell lines.[2][4]
Q2: What is a typical starting concentration range for GSK690693 in cell viability assays?
A typical starting concentration range for GSK690693 in cell-based assays is between 0.1 µM and 10 µM.[4][5][6] However, the optimal concentration is highly dependent on the specific cell line and the duration of the experiment.
Q3: How should I prepare and store GSK690693 stock solutions?
For in vitro studies, GSK690693 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, for example, at 10 mmol/L.[5][7] This stock solution should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I confirm that GSK690693 is inhibiting Akt in my cells?
The most direct method to confirm on-target activity is to perform a Western blot analysis to measure the phosphorylation status of Akt and its downstream substrates. A significant decrease in the levels of phosphorylated Akt (at Ser473 and Thr308) and phosphorylated downstream targets like GSK3β (at Ser9), PRAS40, and FOXO transcription factors, relative to the total protein levels, indicates successful inhibition of the Akt pathway.[1][5][8]
Q5: What are the potential off-target effects of GSK690693?
While GSK690693 is selective for Akt isoforms, it can inhibit other kinases, particularly at higher concentrations. It has been shown to inhibit members of the AGC kinase family, such as PKA and PKC, as well as AMPK and DAPK3 from the CAMK family.[1][5] It is crucial to perform dose-response experiments to use the lowest effective concentration that minimizes off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of cell viability | Suboptimal inhibitor concentration: The concentration of GSK690693 may be too low for the specific cell line. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 30 µM).[8] |
| Short incubation time: The treatment duration may not be sufficient to induce a significant effect on cell viability. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7][8] | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to Akt inhibition. | Confirm target engagement by Western blotting for p-Akt and downstream targets.[9] Consider using a combination therapy approach. | |
| High levels of cell death at low concentrations | High sensitivity of the cell line: Some cell lines are exceptionally sensitive to Akt inhibition. | Use a lower range of GSK690693 concentrations in your dose-response experiments. |
| Off-target cytotoxicity: At higher concentrations, off-target effects may contribute to cell death. | Correlate the observed cytotoxicity with the inhibition of p-Akt to ensure the effect is primarily on-target. Use the lowest effective concentration. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluence, or media components can affect results. | Standardize your cell culture and experimental procedures. Ensure cells are in the logarithmic growth phase during treatment. |
| Inhibitor degradation: Improper storage or handling of GSK690693 can lead to reduced potency. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal GSK690693 Concentration using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of GSK690693 in a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
GSK690693
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of GSK690693 in complete medium. A common starting range is a 10-fold serial dilution from 10 µM to 1 nM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest GSK690693 concentration.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of GSK690693. Incubate the plate for the desired duration (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Confirmation of Akt Pathway Inhibition via Western Blotting
This protocol describes how to verify the on-target activity of GSK690693 by analyzing the phosphorylation of Akt and its downstream substrate, GSK3β.
Materials:
-
GSK690693
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of GSK690693 for a predetermined time (e.g., 1-6 hours).[8]
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically analyze the bands to determine the ratio of phosphorylated protein to total protein.
Data Presentation
Table 1: IC50 Values of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| BT474 | Breast Cancer | 86 | 3 days[10] |
| LNCaP | Prostate Cancer | 147 | 3 days[10] |
| T47D | Breast Cancer | 72 | 3 days[10] |
| ZR-75-1 | Breast Cancer | 79 | 3 days[10] |
| HCC1954 | Breast Cancer | 119 | 3 days[10] |
| COG-LL-317 | T-cell ALL | 6.5 | 96 hours[4] |
Table 2: Kinase Inhibitory Profile of GSK690693
| Kinase | IC50 (nM) |
| Akt1 | 2[3][5] |
| Akt2 | 13[3][5] |
| Akt3 | 9[3][5] |
| PKA | 24[1] |
| PKCα | ~2-21[1] |
| AMPK | 50[1] |
| DAPK3 | 81[1] |
Visualizations
Caption: Workflow for determining the optimal concentration of GSK690693.
Caption: Simplified signaling pathway showing the inhibitory action of GSK690693 on Akt.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
Technical Support Center: GSK690693 Animal Model Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of GSK690693 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of GSK690693 in mice?
A1: The reported tolerability of GSK690693 in mice is somewhat variable and may depend on the specific experimental context. In some studies, daily intraperitoneal (i.p.) administration of GSK690693 for 21 days was reported to be well-tolerated, with less than 10% body weight change and no overt clinical signs of toxicity.[1] However, other research has indicated the potential for significant adverse effects. For instance, in a large-scale preclinical study, five different xenograft models were excluded from analysis due to "excessive toxicity" associated with GSK690693 treatment.[2]
Q2: What is the most commonly reported side effect of GSK690693 in animal models?
A2: A frequently reported side effect of GSK690693 administration in animal models is an acute and transient increase in blood glucose levels.[3][4] This hyperglycemic event typically returns to baseline within 8 to 10 hours after drug administration.[3]
Q3: Has mortality been observed in animal studies with GSK690693?
A3: Yes, an increased rate of mortality has been observed in some studies. In one preclinical study involving 895 mice, the mortality rate in the GSK690693-treated group was 9.6% (43 out of 450 mice), compared to 0.7% (3 out of 445 mice) in the control arms.[2]
Q4: What are the known off-target effects of GSK690693 that could contribute to toxicity?
A4: While GSK690693 is a potent pan-Akt inhibitor, it is known to be less selective against other kinases, which may contribute to its toxicity profile. It can inhibit other members of the AGC kinase family, including PKA, PrkX, and PKC isozymes.[1][3] Additionally, GSK690693 has been shown to potently inhibit AMPK and DAPK3 from the CAMK family, as well as PAK4, 5, and 6 from the STE family.[3]
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths During Study
Potential Cause:
-
"Excessive Toxicity": As reported in some xenograft models, GSK690693 can lead to increased mortality.[2] The precise mechanisms for this are not fully detailed in available literature but may be related to the specific tumor model, the animal strain, or off-target effects.
Troubleshooting Steps:
-
Review Dosing and Administration:
-
Ensure the correct dose is being administered. Efficacy studies have often used doses around 30 mg/kg/day via intraperitoneal injection.[3][5]
-
Verify the formulation of GSK690693. Common formulations include 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0).[1] Improper formulation could lead to solubility issues and increased local or systemic toxicity.
-
-
Monitor Animal Health Closely:
-
Implement a more frequent and detailed health monitoring schedule, including daily body weight measurements, assessment of general appearance, and observation for any clinical signs of distress.
-
-
Consider a Dose De-escalation Study:
-
If mortality is observed at the intended dose, consider performing a dose de-escalation study to determine a maximum tolerated dose (MTD) in your specific animal model.
-
-
Evaluate Animal Model Susceptibility:
-
Be aware that toxicity may be model-dependent. The five xenograft models excluded in one study due to excessive toxicity included Wilms (KT-11), rhabdomyosarcoma (Rh18), ependymoma (BT-36), and neuroblastoma (NB-SD and NB-1643) models.[2] If using these or similar models, exercise increased caution.
-
Issue 2: Hyperglycemia Observed Post-Dosing
Potential Cause:
-
On-Target Akt Inhibition: Akt plays a crucial role in insulin (B600854) signaling and glucose metabolism. Inhibition of Akt is known to interfere with glucose uptake in peripheral tissues, leading to a temporary increase in blood glucose levels.[3][4]
Troubleshooting Steps:
-
Confirm Transient Nature:
-
Measure blood glucose levels at multiple time points post-administration (e.g., 2, 4, 6, 8, 10, and 24 hours) to confirm that the hyperglycemia is transient and returns to baseline, as has been reported.[3]
-
-
Standardize Feeding Schedule:
-
Ensure a consistent feeding schedule for all animals in the study, as food intake can significantly impact blood glucose levels.
-
-
Consider the Impact on Experimental Endpoints:
-
If your research is sensitive to fluctuations in glucose metabolism, be mindful of the timing of your experimental procedures in relation to GSK690693 administration.
-
-
Monitor for Signs of Severe Hyperglycemia:
-
While the reported hyperglycemia is transient, be vigilant for any clinical signs of severe hyperglycemia, such as excessive thirst, urination, or lethargy, which might indicate a more severe metabolic disruption.
-
Quantitative Toxicity Data Summary
| Parameter | Animal Model | Dosing Regimen | Observation | Reference |
| General Tolerability | Mice | Daily i.p. administration for 21 days | Well-tolerated with <10% body weight change and no overt clinical signs of toxicity. | [1] |
| Mortality Rate | Mice (across 42 xenograft models) | 30 mg/kg daily for 5 days a week for 6 weeks | 9.6% in treated group vs. 0.7% in control group. | [2] |
| Metabolic Effect | Mice (with BT474 xenografts) | Single i.p. administration | Acute and transient increase in blood glucose, returning to baseline in 8-10 hours. | [3] |
Experimental Protocols
Protocol 1: In Vivo Antitumor and Pharmacodynamic Studies
-
Animal Models: Female CD1 Swiss nude mice or C.B-17 severe combined immunodeficient (SCID) mice.[6]
-
Tumor Implantation: Human tumor xenografts (e.g., BT474, SKOV-3, LNCaP) are established by subcutaneous injection of tumor cells or fragments.[3][6]
-
GSK690693 Formulation:
-
Dosing:
-
GSK690693 is administered once daily at doses of 10, 20, or 30 mg/kg via intraperitoneal (i.p.) injection.[1]
-
-
Monitoring:
-
Tumor volume is measured twice weekly with calipers.
-
Animal body weight is monitored regularly.
-
For pharmacodynamic studies, tumors can be collected at specific time points after dosing (e.g., 4 hours) to analyze the phosphorylation status of Akt substrates.[1]
-
Signaling Pathways and Experimental Workflows
Caption: GSK690693 inhibits Akt, impacting downstream signaling pathways.
Caption: Workflow for in vivo toxicity assessment of GSK690693.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Gsk 690693 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the pan-Akt inhibitor, GSK690693.
Frequently Asked Questions (FAQs)
Q1: What is GSK690693 and what is its primary mechanism of action?
GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3] It binds to the ATP-binding site of the Akt kinases, preventing their catalytic activity and subsequently inhibiting the phosphorylation of downstream signaling proteins.[1][4] This action blocks the PI3K/Akt signaling pathway, which can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]
Q2: What are the recommended solvent and storage conditions for GSK690693?
For in vitro studies, GSK690693 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of 10 mmol/L.[1][5] For in vivo xenograft studies, formulations have included 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0).[1][5] It is crucial to follow the supplier's instructions for storage to maintain compound stability. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation and experimental variability.
Q3: Does GSK690693 have off-target effects?
Yes. While highly selective for Akt isoforms, GSK690693 can inhibit other kinases, particularly at higher concentrations.[6] It is less selective against other members of the AGC kinase family, such as PKA and PKC isozymes.[1][7] It has also been shown to inhibit AMPK and DAPK3 from the CAMK family, and PAK4, 5, and 6 from the STE family.[1][7] Researchers should consider these off-target effects when interpreting unexpected phenotypes.
Q4: I've observed an increase in Akt phosphorylation (p-Akt) at Ser473 and Thr308 after treatment with GSK690693. Is this expected?
Yes, this is a known phenomenon. Treatment with ATP-competitive Akt inhibitors like GSK690693 can lead to a compensatory feedback mechanism that results in increased phosphorylation of Akt at both its activating sites (Thr308 and Ser473).[6] Despite this increase in p-Akt levels, the inhibitor effectively blocks the kinase activity, leading to a dose-dependent reduction in the phosphorylation of downstream Akt substrates like GSK3α/β, PRAS40, and FOXO transcription factors.[1][6] Therefore, it is essential to measure the phosphorylation status of downstream targets to confirm effective Akt inhibition, rather than relying solely on p-Akt levels.
Troubleshooting Experimental Variability
Problem 1: Inconsistent or weaker-than-expected inhibition of downstream targets (e.g., p-GSK3β, p-PRAS40).
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a new stock solution. Avoid multiple freeze-thaw cycles. Confirm the purity and integrity of the compound if possible. |
| High Cell Density | High cell confluence can alter signaling pathways. Ensure experiments are performed with cells in the logarithmic growth phase and at a consistent plating density. |
| High Intracellular ATP | As an ATP-competitive inhibitor, the efficacy of GSK690693 can be influenced by intracellular ATP levels. Standardize cell culture conditions, particularly glucose concentration and cell metabolic state. |
| Incorrect Dosage | Confirm calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary significantly between cell lines.[7] |
| Time-Dependent Inhibition | GSK690693 exhibits time-dependent inhibition for Akt1 and Akt2.[1] Ensure that the incubation time is sufficient and consistent across experiments. A time-course experiment may be necessary to determine the optimal treatment duration. |
Problem 2: High variability in cell viability or proliferation assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Plating | Ensure uniform cell seeding in multi-well plates. Edge effects can be a source of variability; consider not using the outer wells of the plate for data collection. |
| Variable Treatment Time | Stagger the addition of GSK690693 and the assay reagent to ensure a consistent incubation time for all wells. For 72-hour assays, this is critical.[1] |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is below the tolerance level for your cell line (typically <0.5%). |
| Cell Line Sensitivity | The anti-proliferative effect of GSK690693 is highly dependent on the genetic background of the cell line (e.g., PTEN status, PI3K mutations).[8] Confirm the Akt pathway status in your model. |
Problem 3: Unexpected or off-target phenotypes are observed.
| Potential Cause | Troubleshooting Step |
| Inhibition of Other Kinases | GSK690693 is known to inhibit other kinases like PKA, PKC, and AMPK at higher concentrations.[1][7] Lower the concentration of GSK690693 to a range that is more selective for Akt. Use a more specific inhibitor for a different kinase as a control to see if it phenocopies the effect. |
| Akt-Independent Effects | The observed phenotype may not be mediated by the Akt pathway. Use genetic approaches (e.g., siRNA/shRNA knockdown of Akt isoforms) to validate that the phenotype is indeed Akt-dependent. |
| Feedback Loop Activation | Inhibition of Akt can lead to feedback activation of other pathways.[1] Analyze key nodes of related signaling pathways (e.g., MAPK/ERK) to identify any compensatory signaling. |
Data and Parameters
Table 1: In Vitro Kinase Inhibitory Potency of GSK690693
| Target Kinase | IC50 (nmol/L) |
| Akt1 | 2[1] |
| Akt2 | 13[1] |
| Akt3 | 9[1] |
| PKA | 24[7] |
| PrkX | 5[7] |
| PKCα | 21[7] |
| PKCβI | 2[7] |
| PKCθ | 16[7] |
| AMPK | 50[7] |
| DAPK3 | 81[7] |
| Note: This table highlights the pan-Akt activity and key off-targets. GSK690693 inhibits other kinases as well. |
Table 2: Cellular Anti-proliferative Activity of GSK690693 in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| T47D | Breast | 72[7] |
| ZR-75-1 | Breast | 79[7] |
| BT474 | Breast | 86[7] |
| HCC1954 | Breast | 119[7] |
| LNCaP | Prostate | 147[7] |
| MDA-MB-453 | Breast | 975[7] |
| Note: Cells were treated for 72 hours before assessing proliferation. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Plating: Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over the assay duration and let them adhere overnight.[7]
-
Compound Preparation: Prepare serial dilutions of GSK690693 in the appropriate cell culture medium. A typical concentration range is 1.5 nmol/L to 30 µmol/L.[7] Also, prepare a vehicle control (e.g., DMSO) with the same final solvent concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of GSK690693.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[7]
-
Viability Measurement: Measure cell proliferation using a suitable assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[1][7]
-
Data Analysis: Analyze the data using a suitable curve-fitting software (e.g., XLFit, GraphPad Prism) to determine the IC50 values.[7]
Protocol 2: Western Blotting for Akt Substrate Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with GSK690693 at the desired concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of Akt substrates (e.g., p-GSK3β Ser9, GSK3β, p-PRAS40 Thr246, PRAS40).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software.
Visual Guides
Caption: PI3K/Akt signaling pathway showing the point of inhibition by GSK690693.
Caption: Troubleshooting workflow for inconsistent GSK690693 activity.
Caption: General experimental workflow for assessing GSK690693 efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Navigating GSK690693: A Technical Guide to Stability, Storage, and Experimental Success
For researchers, scientists, and drug development professionals utilizing the potent pan-Akt inhibitor, GSK690693, this technical support center provides essential guidance on ensuring the stability and efficacy of the compound in experimental settings. Below you will find comprehensive troubleshooting advice and frequently asked questions to navigate common challenges in handling this compound.
Summary of GSK690693 Properties
GSK690693 is a powerful, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) and plays a crucial role in research targeting the PI3K/Akt/mTOR signaling pathway.[1][2] To ensure the reliability and reproducibility of experimental results, proper handling, storage, and solution preparation are paramount.
Solubility and Storage Conditions
Proper storage and handling are critical for maintaining the integrity of GSK690693. The following tables summarize the key solubility and storage parameters.
Table 1: Solubility of GSK690693
| Solvent | Solubility | Concentration | Special Instructions |
| DMSO | Soluble | ≥10 mM to 50 mM[3] | Use fresh, moisture-free DMSO.[4] Warming to 37°C or 60°C and sonication can aid dissolution.[3][5] |
| Ethanol | Insoluble[3] | - | Not a recommended solvent.[3] |
| Water | Insoluble[3][4] | - | Not a recommended solvent for primary stock solutions.[3][4] |
| DMF | 25 mg/ml | - | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | - | - |
Table 2: Recommended Storage Conditions for GSK690693
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3-4 years[5][6] | Store under desiccating conditions.[7] Can be shipped at room temperature in the continental US.[5][6] |
| 4°C | Up to 2 years[5] | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[4][5] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1-6 months[5][8] | Use solutions promptly after preparation.[3][8] |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with GSK690693.
Q1: My GSK690693 is not fully dissolving in DMSO. What should I do?
A1: Difficulty in dissolving GSK690693 in DMSO can be due to several factors. Here are some troubleshooting steps:
-
Use Fresh DMSO: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[4][5] Always use newly opened or properly stored anhydrous DMSO.
-
Warming: Gently warm the solution at 37°C for 10 minutes or even up to 60°C.[3][5] This can help increase the solubility.
-
Sonication: Use an ultrasonic bath to aid dissolution.[3][5]
-
Check Concentration: Ensure you are not exceeding the maximum solubility, which is reported to be up to 50 mM in DMSO.
Q2: I observed precipitation in my stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, you can try to redissolve the precipitate by warming the vial to 37°C and vortexing or sonicating it.[3] However, it is crucial to ensure the solution is homogeneous before making dilutions for your experiments to avoid inaccurate concentrations. For long-term storage, -80°C is recommended to maintain stability and prevent precipitation.[4][5]
Q3: How should I prepare GSK690693 for in vivo animal studies?
A3: Since GSK690693 is insoluble in water, specific formulations are required for in vivo administration. Common methods include:
-
Suspension in CMC-Na: A homogeneous suspension can be prepared in carboxymethyl cellulose (B213188) sodium (CMC-Na) solution.[9]
-
Co-solvent Formulations: A common vehicle for intraperitoneal (i.p.) injection involves a mixture of DMSO, PEG300, Tween 80, and saline.[4] Another reported formulation for i.p. injection is 5% (w/v) mannitol (B672) in saline or acetate (B1210297) buffer.[10] For xenograft studies, formulations in 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0) have been used.[11]
-
Fresh Preparation: It is highly recommended to prepare fresh solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.[5]
Q4: What is the stability of GSK690693 in aqueous cell culture media?
A4: While specific stability data in various cell culture media is not extensively published, it is a general best practice to add the compound to the media immediately before treating the cells. Given its insolubility in aqueous solutions, the DMSO stock solution should be diluted to the final working concentration in the culture medium just prior to the experiment. The final DMSO concentration in the media should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q5: My experimental results are inconsistent. Could it be related to the compound's stability?
A5: Inconsistent results can stem from compound degradation. To minimize this:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid multiple freeze-thaw cycles, which can degrade the compound.[4]
-
Protect from Light: While not explicitly stated for GSK690693, it is good laboratory practice to protect solutions of organic compounds from light to prevent photodegradation.
-
Use Promptly: As recommended by suppliers, use prepared solutions as soon as possible.[3][8] Long-term storage of diluted aqueous solutions is not advisable.
Experimental Protocols and Signaling Pathways
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the inhibitory activity of GSK690693 on Akt.
GSK690693 Signaling Pathway Inhibition
GSK690693 inhibits Akt, a central node in a signaling pathway that regulates cell survival, proliferation, and metabolism. The diagram below illustrates the canonical PI3K/Akt pathway and the point of inhibition by GSK690693.
By adhering to these guidelines, researchers can maximize the reliability of their experiments with GSK690693 and contribute to a deeper understanding of Akt signaling in health and disease.
References
- 1. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Gsk 690693 inconsistent results in proliferation assays
Welcome to the technical support center for GSK690693. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing inconsistent results that may be encountered during in vitro proliferation assays using the pan-Akt inhibitor, GSK690693.
Frequently Asked Questions (FAQs)
Q1: What is GSK690693 and what is its primary mechanism of action?
A1: GSK690693 is a potent, ATP-competitive, small molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] The PI3K/Akt signaling pathway is crucial for regulating cell survival, proliferation, and metabolism.[3] By inhibiting Akt, GSK690693 can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]
Q2: We are observing inconsistent IC50 values for GSK690693 in our proliferation assays. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors. These can be broadly categorized as issues with the compound itself, the specifics of the assay conditions, or the biological system being used. It is crucial to ensure the integrity and solubility of the GSK690693 stock. Variations in cell density, serum concentration, and the duration of inhibitor treatment can also significantly impact the apparent IC50 value.
Q3: Could the choice of proliferation assay itself lead to inconsistent results with GSK690693?
A3: Absolutely. Different proliferation assays measure different cellular processes. For instance, MTT assays measure metabolic activity, while BrdU incorporation assays measure DNA synthesis. GSK690693 is known to have metabolic effects, including causing an acute increase in blood glucose.[5] Such metabolic alterations could potentially interfere with the readout of an MTT assay, leading to results that may not accurately reflect the anti-proliferative effect of the compound. It is advisable to use a secondary assay that measures a different endpoint, such as DNA synthesis (BrdU) or ATP levels (CellTiter-Glo), to confirm findings.
Q4: Are there any known off-target effects of GSK690693 that could influence proliferation assay results?
A4: Yes, while GSK690693 is a potent pan-Akt inhibitor, it is less selective against other members of the AGC kinase family, such as PKA and PKC.[5] It also inhibits other kinases like AMPK and DAPK3.[5] Depending on the specific signaling pathways active in your cell line, these off-target effects could contribute to the observed anti-proliferative or cytotoxic effects, potentially leading to results that are not solely attributable to Akt inhibition.
Troubleshooting Guide: Inconsistent Proliferation Assay Results
This guide provides a systematic approach to diagnosing and resolving common issues encountered when using GSK690693 in proliferation assays.
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| "Edge effect" in 96-well plates | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Incomplete solubilization of formazan (B1609692) crystals (MTT assay) | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. Visually inspect wells before reading the plate. | |
| IC50 value is significantly higher than expected | Compound degradation or precipitation | Prepare fresh serial dilutions of GSK690693 for each experiment from a validated stock solution. Visually inspect for any precipitation. |
| High cell density | Optimize cell seeding density. High cell numbers can deplete the inhibitor or lead to contact inhibition, affecting the results. | |
| High serum concentration | Serum contains growth factors that can activate the Akt pathway and compete with the inhibitory effect of GSK690693. Consider reducing the serum concentration during treatment. | |
| IC50 value is significantly lower than expected | Off-target cytotoxic effects | Consider the potential for off-target effects, especially at higher concentrations. Confirm the mechanism of cell death (apoptosis vs. necrosis). |
| Assay interference | If using an MTT assay, consider that the metabolic effects of GSK690693 might be influencing the readout. Validate results with an alternative assay like BrdU or CellTiter-Glo. | |
| Discrepancy between different proliferation assays (e.g., MTT vs. BrdU) | Different biological endpoints measured | This is not unexpected. GSK690693's metabolic effects may uncouple the readouts of metabolic assays (MTT) from those measuring DNA synthesis (BrdU). Report the results from both assays and consider which endpoint is more relevant to your research question. |
| Assay-specific artifacts | Review the principles and limitations of each assay. For example, compounds that affect mitochondrial respiration can directly interfere with MTT reduction. |
Data Presentation
The following table summarizes the inhibitory activity of GSK690693 against Akt isoforms and in various cancer cell lines.
| Target | Assay Type | IC50 (nM) |
| Akt1 | Cell-free | 2 |
| Akt2 | Cell-free | 13 |
| Akt3 | Cell-free | 9 |
| BT474 (Breast Cancer) | Proliferation | 86 |
| LNCaP (Prostate Cancer) | Proliferation | 147 |
| T47D (Breast Cancer) | Proliferation | 72 |
| ZR-75-1 (Breast Cancer) | Proliferation | 79 |
| HCC1954 (Breast Cancer) | Proliferation | 119 |
| MDA-MB-453 (Breast Cancer) | Proliferation | 975 |
Data compiled from publicly available sources.[5]
Experimental Protocols
Cell Proliferation Assay using MTT
This protocol provides a general framework for assessing the effect of GSK690693 on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
GSK690693 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells to the desired seeding density in a 96-well plate (e.g., 5,000 - 10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK690693 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest inhibitor-treated wells).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GSK690693.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the GSK690693 concentration to determine the IC50 value using a suitable non-linear regression model.
-
Mandatory Visualization
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: A workflow for troubleshooting inconsistent proliferation assay results.
References
Gsk 690693 degradation and how to prevent it
Welcome to the technical support center for the pan-Akt inhibitor, GSK690693. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use, storage, and troubleshooting of experiments involving GSK690693.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing GSK690693?
A1: Proper storage is crucial to maintain the stability and activity of GSK690693. For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to one year.[2][3] For in vivo studies, it is recommended to prepare fresh solutions daily.[2]
Q2: I am observing inconsistent inhibition of Akt phosphorylation (p-Akt) in my experiments. What could be the cause?
A2: Inconsistent results with GSK690693 can arise from several factors. Firstly, ensure the inhibitor is properly dissolved and stored as recommended. Variability in cell culture conditions, such as cell density and passage number, can affect signaling pathways. The duration and completeness of serum starvation before inhibitor treatment can also significantly impact baseline p-Akt levels. Finally, ensure that your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of Akt during sample preparation.
Q3: My in vitro cell viability assay results show lower potency than published data. Why might this be?
A3: Discrepancies in potency can be due to several reasons. The specific cell line and its inherent sensitivity to Akt inhibition play a significant role. Assay duration is also critical; a 72-hour incubation is commonly used in proliferation assays with GSK690693.[2] Additionally, ensure accurate serial dilutions of your stock solution. If the issue persists, consider verifying the concentration of your stock solution.
Q4: What is the best way to prepare GSK690693 for in vivo studies?
A4: For in vivo experiments, GSK690693 has been formulated in various ways. One common formulation is a solution in 4% DMSO and 40% hydroxypropyl-β-cyclodextrin in water (pH 6.0).[4] Another option is a formulation in 5% dextrose at pH 4.0.[5] It is recommended to prepare these formulations fresh for each day of dosing.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with GSK690693.
| Issue | Potential Cause | Recommended Solution |
| Complete loss of inhibitor activity | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh stock solutions from the solid compound. Aliquot new stock solutions into single-use vials and store at -80°C. |
| Precipitation of the compound in cell culture media | The final concentration of DMSO is too high, or the compound has low solubility in the aqueous media. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤0.1%). If precipitation occurs, try preparing a more dilute stock solution and adjusting the volume added to the media accordingly. Gentle warming and sonication can aid dissolution in some cases.[3] |
| Variability in downstream signaling readouts (e.g., p-GSK3β, p-PRAS40) | Inconsistent inhibitor incubation times. Differences in cell stimulation (if applicable). | Standardize the incubation time with GSK690693 across all experiments. If using a growth factor to stimulate the Akt pathway, ensure consistent concentration and incubation time. |
| Unexpected off-target effects | GSK690693 has known off-target activity against other kinases in the AGC family, such as PKA and PKC, as well as AMPK and PAKs.[4] | Be aware of the selectivity profile of GSK690693. If off-target effects are a concern, consider using lower concentrations of the inhibitor or comparing results with a more selective Akt inhibitor if available. |
Experimental Protocols
Preparation of GSK690693 Stock Solution
Materials:
-
GSK690693 solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the GSK690693 vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of GSK690693 in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.25 mg of GSK690693 (MW: 425.48 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
In Vitro Inhibition of Akt Phosphorylation in Cell Culture
Materials:
-
Cells of interest (e.g., BT474 breast cancer cells)
-
Complete growth media
-
Serum-free media
-
GSK690693 stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours, depending on the cell line, to reduce basal Akt activity.
-
Treat the cells with varying concentrations of GSK690693 (e.g., 10 nM to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Analyze the levels of phospho-Akt and total Akt by Western blotting.
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK690693
| Target | IC₅₀ (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
Data compiled from multiple sources.[4]
Table 2: Cellular Activity of GSK690693 in Tumor Cell Lines
| Cell Line | Cancer Type | IC₅₀ for p-GSK3β Inhibition (nM) |
| BT474 | Breast | 43 |
| LNCaP | Prostate | 69 |
| SKOV3 | Ovarian | 150 |
Data represents the concentration required to inhibit the phosphorylation of the Akt substrate GSK3β.[4]
Visualizations
Caption: Simplified Akt signaling pathway and the inhibitory action of GSK690693.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Gsk 690693 dosage for different cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK690693, a potent pan-Akt inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visualizations to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK690693?
A1: GSK690693 is a potent, ATP-competitive pan-Akt kinase inhibitor.[1][2] It targets all three Akt isoforms (Akt1, Akt2, and Akt3) with low nanomolar efficacy, thereby blocking downstream signaling in the PI3K/Akt pathway.[1][2] This inhibition leads to reduced phosphorylation of key Akt substrates such as GSK3β, PRAS40, and FOXO transcription factors, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2][3]
Q2: What are the recommended starting concentrations for GSK690693 in cell culture?
A2: The optimal concentration of GSK690693 is highly dependent on the cell type. For initial experiments, a dose-response study is recommended. Based on published data, a broad concentration range from 1 nM to 10 µM is often used for in vitro testing.[4] For many cancer cell lines, antiproliferative effects are observed in the nanomolar to low micromolar range.[3][4][5] For instance, the IC50 for inhibition of GSK3β phosphorylation in tumor cells typically ranges from 43 to 150 nM.[1][6]
Q3: Are there known off-target effects for GSK690693?
A3: Yes, while GSK690693 is selective for Akt isoforms, it has been shown to inhibit other kinases, particularly within the AGC kinase family.[1] These include PKA, PrkX, and PKC isozymes.[1][3] It can also inhibit AMPK and DAPK3 from the CAMK family, and PAK4, 5, and 6 from the STE family.[1][3] Researchers should consider these potential off-target effects when interpreting their results.
Q4: How should I prepare and store GSK690693?
A4: For in vitro studies, GSK690693 is typically dissolved in DMSO to create a stock solution, for example, at a concentration of 10 mM.[1] This stock solution can be stored at -20°C for several months.[5] For cellular experiments, the stock solution is further diluted in culture medium to the desired final concentrations.[3]
Q5: What are the expected cellular effects of GSK690693 treatment?
A5: Treatment with GSK690693 is expected to inhibit the phosphorylation of Akt and its downstream targets.[1] This can lead to a dose-dependent decrease in cell proliferation and an increase in apoptosis in sensitive cell lines.[1][6] Another observable effect is the nuclear accumulation of the FOXO3A transcription factor.[1][6]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of cell proliferation.
-
Possible Cause: The cell line may be resistant to Akt inhibition, or the concentration of GSK690693 may be too low.
-
Solution:
-
Confirm Target Engagement: First, verify that GSK690693 is inhibiting Akt in your specific cell line. Perform a Western blot to check the phosphorylation status of Akt (at Ser473 and Thr308) and a downstream target like GSK3β (at Ser9) or PRAS40 (at Thr246) after a short treatment period (e.g., 1-4 hours). A decrease in the phosphorylation of the downstream target will confirm that the inhibitor is active.
-
Increase Concentration and/or Treatment Duration: If target engagement is confirmed but there is no antiproliferative effect, you may need to increase the concentration of GSK690693. Some cell lines may require higher concentrations or longer incubation times (e.g., up to 72-96 hours) to show a response.[4]
-
Assess Akt Pathway Activation: Ensure that the Akt pathway is constitutively active in your cell line under your specific culture conditions.
-
-
Issue 2: I am observing high levels of cell death even at low concentrations.
-
Possible Cause: The cell line may be highly sensitive to Akt inhibition, or the observed effect could be due to off-target cytotoxicity.
-
Solution:
-
Perform a Detailed Dose-Response Curve: Conduct a thorough dose-response experiment with a wider range of concentrations, including very low nanomolar concentrations, to determine the precise IC50 value for your cell line.
-
Use a Shorter Treatment Duration: For highly sensitive cells, reducing the incubation time may allow you to observe more subtle effects on signaling without inducing widespread apoptosis.
-
Consider Off-Target Effects: At higher concentrations, off-target effects are more likely. If you suspect off-target cytotoxicity, consider using a structurally different Akt inhibitor as a control to see if it produces a similar phenotype.
-
-
Issue 3: I see an increase in Akt phosphorylation after treatment with GSK690693.
-
Possible Cause: This is a known feedback mechanism. Inhibition of the Akt pathway can relieve negative feedback loops, leading to increased phosphorylation of Akt itself.[7]
Data Presentation
Table 1: Antiproliferative Activity (IC50) of GSK690693 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 20 - 147 |
| BT474 | Breast Cancer | 50 - 86 |
| T47D | Breast Cancer | 72 |
| ZR-75-1 | Breast Cancer | 79 |
| HCC1954 | Breast Cancer | 119 |
| MDA-MB-453 | Breast Cancer | 975 |
| SKOV-3 | Ovarian Cancer | Not specified, but sensitive |
| COG-LL-317 | T-cell ALL | 6.5 |
Note: IC50 values can vary between studies and experimental conditions.[3][4][5]
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Viability using an MTT Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3,000-10,000 cells per well).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of GSK690693 in culture medium. A typical starting range is from 30 µM down to 1.5 nM.[3] Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GSK690693.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
Protocol 2: Western Blot Analysis of Akt Pathway Inhibition
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of GSK690693 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 1-4 hours.[1] Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection system.
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Gsk 690693 unexpected effects on downstream targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Akt inhibitor, GSK690693.
Frequently Asked Questions (FAQs)
Q1: What is GSK690693 and what is its primary mechanism of action?
GSK690693 is a potent, ATP-competitive, pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of Akt kinases, preventing their catalytic activity and subsequent phosphorylation of downstream substrates.[4] This inhibition of the PI3K/Akt signaling pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.[2][5]
Q2: What are the expected downstream effects of GSK690693 on the Akt signaling pathway?
Upon effective inhibition of Akt by GSK690693, a reduction in the phosphorylation of several key downstream targets is expected. These include:
-
GSK3β (Glycogen Synthase Kinase 3 beta): Inhibition of Akt leads to decreased phosphorylation of GSK3β at Ser9.[4]
-
PRAS40 (Proline-Rich Akt Substrate 40 kDa): A reduction in PRAS40 phosphorylation is a direct indicator of Akt inhibition.[1]
-
FKHR/FKHRL1 (Forkhead box protein O1/O3a): Decreased phosphorylation of these transcription factors is another downstream marker of GSK690693 activity.[1]
-
mTORC1 (mammalian Target of Rapamycin Complex 1): Akt is a key upstream regulator of mTORC1, and its inhibition by GSK690693 is expected to decrease mTORC1 signaling.[5]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of my downstream target after treating cells with GSK690693.
Possible Causes and Solutions:
-
Suboptimal Concentration: The effective concentration of GSK690693 can vary significantly between cell lines.[5]
-
Drug Stability and Storage: Improper storage may lead to degradation of the compound.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to Akt inhibitors.
-
Recommendation: Investigate potential resistance mechanisms such as upregulation of receptor tyrosine kinase activity or activation of compensatory signaling pathways.[6] Consider using a different cell line known to be sensitive to GSK690693.
-
Problem 2: I am observing unexpected or off-target effects in my experiment.
Possible Causes and Solutions:
-
Inhibition of Other Kinases: GSK690693 is known to inhibit other kinases, particularly from the AGC, CAMK, and STE families.[1][4]
-
Recommendation: Be aware of the potential for off-target effects. If you suspect inhibition of another kinase is confounding your results, consider using a more specific inhibitor for that kinase as a control.
-
Quantitative Data: Kinase Inhibition Profile of GSK690693
| Kinase Family | Kinase Target | IC50 (nM) |
| AGC | Akt1 | 2 [1][3] |
| Akt2 | 13 [1][3] | |
| Akt3 | 9 [1][3] | |
| PKA | 24[1] | |
| PrkX | 5[1] | |
| PKC isozymes | 2-21[1] | |
| CAMK | AMPK | 50[1] |
| DAPK3 | 81[1] | |
| STE | PAK4 | 10[1] |
| PAK5 | 52[1] | |
| PAK6 | 6[1] |
-
Paradoxical Akt Hyperphosphorylation: A documented "unexpected" effect of ATP-competitive Akt inhibitors like GSK690693 is an increase in Akt phosphorylation at Ser473 and Thr308.[7][8] This is thought to be a feedback mechanism.[4]
-
Recommendation: When assessing the inhibitory activity of GSK690693, it is crucial to measure the phosphorylation status of downstream targets (e.g., GSK3β, PRAS40) rather than relying solely on Akt phosphorylation levels.[7]
-
Experimental Protocols
Western Blotting for Phosphorylated Downstream Targets
This protocol is a general guideline for assessing the phosphorylation status of Akt downstream targets.
-
Cell Lysis:
-
Treat cells with the desired concentrations of GSK690693 for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated target (e.g., p-GSK3β Ser9, p-PRAS40) and total protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
MTT Assay for Cell Viability
This protocol provides a general method for assessing the effect of GSK690693 on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of GSK690693 for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Verifying Gsk 690693 activity in a new experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the pan-Akt inhibitor, GSK690693, in a new experimental setup.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with GSK690693.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| GSK-001 | I am not observing the expected decrease in phosphorylation of downstream Akt targets (e.g., GSK3β, PRAS40). | 1. Inactive Compound: Improper storage or handling of GSK690693. 2. Suboptimal Concentration: The concentration of GSK690693 used is too low to inhibit Akt effectively in your specific cell line or system. 3. Incorrect Timing: The incubation time with the inhibitor is not optimal to observe the effect. 4. High Basal Akt Activity: Your experimental model has exceptionally high basal Akt signaling, requiring a higher concentration of the inhibitor. 5. Technical Issues with Western Blotting: Problems with antibody quality, buffer composition, or transfer efficiency. | 1. Verify Compound Integrity: Ensure GSK690693 was stored as recommended (typically at -20°C or -80°C). Prepare fresh stock solutions in an appropriate solvent like DMSO.[1][2] 2. Perform a Dose-Response Experiment: Treat cells with a range of GSK690693 concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your system.[3] 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing inhibition of downstream targets.[1] 4. Increase Inhibitor Concentration: If high basal Akt activity is suspected, carefully increase the GSK690693 concentration. 5. Validate Western Blot Protocol: Use validated antibodies and positive/negative controls for phosphorylated and total proteins. Ensure proper lysis buffer conditions and efficient protein transfer. |
| GSK-002 | I am observing an increase in Akt phosphorylation (p-Akt at Ser473/Thr308) after treating with GSK690693. | Feedback Loop Activation: Inhibition of Akt kinase activity by GSK690693 can trigger a feedback mechanism that leads to increased phosphorylation of Akt itself. This is a known phenomenon with Akt inhibitors.[4][5] This upregulation, however, does not typically rescue the phosphorylation of downstream substrates.[4] | This is an expected outcome and indicates that the inhibitor is engaging with its target. To confirm inhibition of the pathway, focus on the phosphorylation status of downstream targets of Akt, such as GSK3β, PRAS40, and FOXO transcription factors, which should be decreased.[1][4] |
| GSK-003 | The observed cell death or inhibition of proliferation is lower than expected. | 1. Cell Line Insensitivity: Not all cell lines are equally sensitive to Akt inhibition.[6] 2. Redundant Survival Pathways: Other signaling pathways may be compensating for the inhibition of Akt signaling. 3. Insufficient Drug Exposure: The concentration or duration of treatment is not sufficient to induce a significant biological effect. | 1. Screen Different Cell Lines: If possible, test GSK690693 on a panel of cell lines to identify sensitive models. 2. Investigate Combination Therapies: Consider combining GSK690693 with inhibitors of other survival pathways (e.g., MAPK/ERK). 3. Re-evaluate Dose and Duration: Refer to dose-response and time-course experiments to ensure adequate drug exposure. For in vivo studies, consider pharmacokinetic and pharmacodynamic properties.[1] |
| GSK-004 | I am seeing off-target effects in my experiment. | Inhibition of Other Kinases: GSK690693 can inhibit other kinases, particularly within the AGC kinase family (e.g., PKA, PKC) and others like AMPK and DAPK3, especially at higher concentrations.[1][7] | 1. Use the Lowest Effective Concentration: Determine the minimal concentration of GSK690693 that effectively inhibits Akt signaling to minimize off-target effects. 2. Include Control Experiments: Use inhibitors for the potential off-target kinases to dissect the specific effects of Akt inhibition. 3. Consult Selectivity Data: Refer to published kinase profiling data for GSK690693 to be aware of potential off-targets. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of GSK690693?
GSK690693 is an ATP-competitive, pan-Akt kinase inhibitor.[1][8] It binds to the ATP-binding pocket of all three Akt isoforms (Akt1, Akt2, and Akt3), preventing their kinase activity and subsequent phosphorylation of downstream substrates involved in cell survival, proliferation, and metabolism.[3][9]
2. What are the typical IC50 values for GSK690693 against Akt isoforms?
The in vitro IC50 values for GSK690693 are approximately:
The cellular IC50 for the inhibition of GSK3β phosphorylation in tumor cells typically ranges from 43 to 150 nM.[1]
| Target | In Vitro IC50 (nM) | Cellular IC50 (Inhibition of p-GSK3β) (nM) |
| Akt1 | 2[7][8] | 43 - 150[1] |
| Akt2 | 13[7][8] | 43 - 150[1] |
| Akt3 | 9[7][8] | 43 - 150[1] |
3. How should I prepare and store GSK690693?
-
In Vitro Studies: For in vitro experiments, GSK690693 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for example, at a concentration of 10 mmol/L.[1][2] This stock solution should be stored at -20°C or -80°C. For cell-based assays, the stock solution is further diluted in cell culture medium to the desired final concentration.
-
In Vivo Studies: For animal experiments, GSK690693 can be formulated in vehicles such as 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water or 5% dextrose.[1][2] It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[8]
4. Which downstream targets should I probe to confirm GSK690693 activity?
To confirm the inhibition of the Akt signaling pathway, you should assess the phosphorylation status of its key downstream substrates. A decrease in the phosphorylation of the following proteins is indicative of GSK690693 activity:
It is recommended to perform Western blotting to detect the levels of both the phosphorylated and total proteins to ensure that the observed changes are due to altered phosphorylation and not changes in total protein expression.
Experimental Protocols
Western Blotting for Akt Pathway Inhibition
Objective: To detect changes in the phosphorylation of Akt and its downstream substrates following treatment with GSK690693.
Methodology:
-
Cell Treatment: Plate cells at a density that allows for logarithmic growth during the experiment. Treat cells with varying concentrations of GSK690693 (e.g., 1 nM to 10 µM) for a predetermined amount of time (e.g., 1-4 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, p-PRAS40, PRAS40) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of GSK690693 on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of GSK690693 concentrations for a specified duration (e.g., 72 hours).[2]
-
MTT Addition: Add MTT solution (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
Validation & Comparative
A Comparative Guide to GSK690693 and Other Pan-Akt Inhibitors for Researchers
An in-depth analysis of the biochemical and cellular potency, selectivity, and experimental considerations for prominent pan-Akt inhibitors, providing a valuable resource for researchers in drug discovery and chemical biology.
The serine/threonine kinase Akt (also known as protein kinase B or PKB) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases. The development of inhibitors targeting all three Akt isoforms (Akt1, Akt2, and Akt3), known as pan-Akt inhibitors, is a major focus of therapeutic research. This guide provides a comprehensive comparison of GSK690693 with other notable pan-Akt inhibitors, including Ipatasertib (GDC-0068), Capivasertib (AZD5363), Miransertib (ARQ-092), MK-2206, Afuresertib (GSK2110183), and Upifisertib (TAS-117).
Biochemical Potency and Selectivity
The in vitro inhibitory activity of these compounds against the three Akt isoforms is a primary measure of their potency. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are key parameters for comparison.
| Inhibitor | Akt1 (IC50/Ki, nM) | Akt2 (IC50/Ki, nM) | Akt3 (IC50/Ki, nM) | Mechanism of Action |
| GSK690693 | 2[1] | 13[1] | 9[1] | ATP-competitive |
| Ipatasertib (GDC-0068) | 5[2] | 18[2] | 8[2] | ATP-competitive |
| Capivasertib (AZD5363) | 3 | 8 | 8 | ATP-competitive |
| Miransertib (ARQ-092) | 2.7[3] | 14[3] | 8.1[3] | Allosteric |
| MK-2206 | 8[4] | 12[4] | 65[4] | Allosteric |
| Afuresertib (GSK2110183) | 0.08 (Ki)[5] | 2 (Ki)[5] | 2.6 (Ki)[5] | ATP-competitive |
| Upifisertib (TAS-117) | - | - | - | Allosteric |
Table 1: Comparison of in vitro potency of pan-Akt inhibitors against Akt isoforms.
The selectivity of these inhibitors against other kinases, particularly those within the AGC kinase family (such as PKA and PKC) and other relevant kinases like ROCK, is crucial for predicting potential off-target effects and toxicity.
| Inhibitor | PKA (IC50, nM) | PKCα (IC50, nM) | ROCK1 (IC50, nM) | ROCK2 (IC50, nM) |
| GSK690693 | 24[1] | 2-21[1] | - | - |
| Ipatasertib (GDC-0068) | 3100[2] | - | - | - |
| Capivasertib (AZD5363) | 7 | - | 470 | 60 |
| Miransertib (ARQ-092) | - | - | - | - |
| MK-2206 | - | - | - | - |
| Afuresertib (GSK2110183) | - | 430 (PKC-βI) | 100 | - |
| Upifisertib (TAS-117) | - | - | - | - |
Table 2: Selectivity profile of pan-Akt inhibitors against common off-target kinases.
Cellular Activity and Downstream Signaling
The efficacy of these inhibitors in a cellular context is determined by their ability to inhibit the phosphorylation of downstream Akt substrates, such as PRAS40 and GSK3β.
| Inhibitor | Cellular IC50 (p-PRAS40, nM) | Cellular IC50 (p-GSK3β, nM) |
| GSK690693 | - | 43-150[6] |
| Ipatasertib (GDC-0068) | 157-208[2] | - |
| Capivasertib (AZD5363) | - | - |
| Miransertib (ARQ-092) | 310[3] | - |
| MK-2206 | - | - |
| Afuresertib (GSK2110183) | - | - |
| Upifisertib (TAS-117) | - | - |
Table 3: Cellular potency of pan-Akt inhibitors on downstream targets.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed experimental protocols are essential.
In Vitro Kinase Assay (Generic Protocol)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against purified Akt kinases.
Materials:
-
Recombinant active Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., Crosstide)
-
ATP (at a concentration close to the Km for each kinase)
-
Test inhibitor at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the inhibitor, recombinant Akt enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-Akt and Downstream Targets
This protocol describes the detection of phosphorylated Akt and its downstream targets to confirm the inhibitor's effect on the signaling pathway within cells.
Materials:
-
Cultured cells with an active PI3K/Akt pathway
-
Akt inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473 and/or Thr308), total Akt, phospho-PRAS40 (Thr246), phospho-GSK3β (Ser9), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with various concentrations of the Akt inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Akt signaling pathway and a general workflow for evaluating Akt inhibitors.
Caption: The PI3K/Akt signaling pathway highlighting key components and points of regulation.
References
GSK690693: A Comparative Analysis of Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 is a potent, ATP-competitive pan-Akt kinase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of preclinical cancer models.[1][2] As a key node in the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers, Akt represents a compelling target for cancer therapy.[3][4][5] This guide provides a comprehensive comparison of GSK690693's efficacy in various cancer types, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential.
Mechanism of Action
GSK690693 inhibits all three Akt isoforms (Akt1, Akt2, and Akt3), thereby blocking downstream signaling events that promote cell survival, proliferation, and growth.[1][3] Crystallography and biochemical analyses have confirmed that it acts as an ATP-competitive inhibitor.[1] The inhibition of Akt leads to reduced phosphorylation of its numerous substrates, including GSK3β, PRAS40, and FKHR/FKHRL1, ultimately inducing apoptosis and inhibiting tumor progression.[1][6]
Signaling Pathway of GSK690693 Inhibition
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of GSK690693 across various cancer types.
In Vitro Efficacy: Enzyme Inhibition and Cellular Activity
| Target | IC50 (nmol/L) | Kinase Family | Reference |
| Akt1 | 2 | AGC | [1][6][7] |
| Akt2 | 13 | AGC | [1][6][7] |
| Akt3 | 9 | AGC | [1][6][7] |
| PKA | 24 | AGC | [6] |
| PrkX | 5 | AGC | [6] |
| PKC isozymes | 2-21 | AGC | [6] |
| AMPK | 50 | CAMK | [6] |
| DAPK3 | 81 | CAMK | [6] |
| PAK4 | 10 | STE | [6] |
| PAK5 | 52 | STE | [6] |
| PAK6 | 6 | STE | [6] |
| Cell Line | Cancer Type | Cellular IC50 for pGSK3β (nmol/L) | Proliferation EC50 (<1 µM) | Reference |
| BT474 | Breast Carcinoma | 43-150 (range across cell lines) | Sensitive | [1][6] |
| HCC-1954 | Breast Carcinoma | 43-150 (range across cell lines) | Sensitive | [8] |
| LNCaP | Prostate Cancer | 43-150 (range across cell lines) | Sensitive | [6] |
| SKOV-3 | Ovarian Cancer | 43-150 (range across cell lines) | Sensitive | [6] |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | Not specified | 89% of cell lines sensitive | [9] |
| Various Non-Hodgkin Lymphoma cell lines | Non-Hodgkin Lymphoma | Not specified | 73% of cell lines sensitive | [9] |
| Various Burkitt Lymphoma cell lines | Burkitt Lymphoma | Not specified | 67% of cell lines sensitive | [9] |
| Osteosarcoma cell lines (6 lines) | Osteosarcoma | Not specified | Sensitive (IC50 range 6.5 nM to >10 µM) | [4] |
In Vivo Efficacy: Tumor Xenograft and Genetically Engineered Mouse Models
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| BT474 Breast Carcinoma Xenograft | 30 mg/kg/day, i.p. | 58% to 75% (maximal inhibition) | [6] |
| HCC-1954 Breast Carcinoma Xenograft | 30 mg/kg/day, i.p. | Significant antitumor activity | [8] |
| LNCaP Prostate Carcinoma Xenograft | 30 mg/kg/day, i.p. | 58% to 75% (maximal inhibition) | [6] |
| SKOV-3 Ovarian Carcinoma Xenograft | 30 mg/kg/day, i.p. | 58% to 75% (maximal inhibition) | [6] |
| Lck-MyrAkt2 Transgenic Mice (Lymphoma) | 30 mg/kg/day, 5 days/week for 4 weeks, i.p. | Delayed tumor progression | [10][11] |
| Pten+/- Knockout Mice (Endometrial Tumors) | 30 mg/kg, 3 cycles of 3 weeks on/1 week off, i.p. | Delayed tumor onset | [11][12] |
| TgMISIIR-TAg-DR26 Mice (Ovarian Carcinoma) | Not specified | Delayed tumor onset | [11][12] |
| Pediatric Solid Tumor Xenografts (34 models) | 30 mg/kg/day, 5 days/week for 6 weeks, i.p. | Significantly increased event-free survival in 11 of 34 xenografts, notably in all 6 osteosarcoma models. | [4] |
| Pediatric ALL Xenografts (8 models) | 30 mg/kg/day, 5 days/week for 6 weeks, i.p. | No significant increase in event-free survival. | [4] |
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK690693 against purified Akt isoforms and other kinases.
Methodology:
-
His-tagged full-length Akt1, 2, or 3 were expressed and purified from baculovirus.[6]
-
Enzyme activation was achieved by phosphorylation with purified PDK1 and MK2.[6]
-
Activated Akt enzymes were incubated with varying concentrations of GSK690693 for 30 minutes at room temperature.[6]
-
The kinase reaction was initiated by the addition of a substrate peptide.
-
Kinase activity was measured, and IC50 values were calculated from the dose-response curves. A similar protocol was used for a panel of over 250 other protein kinases.[1]
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Assays for Akt Inhibition
Objective: To measure the inhibition of Akt kinase activity within tumor cells.
Methodology:
-
Tumor cells were treated with a dose range of GSK690693.
-
Cell lysates were prepared after treatment.
-
The levels of phosphorylated GSK3β (Ser9), a downstream substrate of Akt, were determined using an ELISA.[1]
-
IC50 values were calculated based on the reduction in phosphorylated GSK3β levels.[1]
-
Western blotting was also used to analyze the phosphorylation status of other Akt substrates like FKHR/FKHRL1, p70S6K, and PRAS40.[1]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor activity of GSK690693 in mouse models.
Methodology:
-
Human tumor cells (e.g., BT474, LNCaP, SKOV-3) were implanted into immunocompromised mice.
-
Once tumors were established, mice were randomized into vehicle control and treatment groups.
-
GSK690693 was administered, typically via intraperitoneal (i.p.) injection, at doses ranging from 10 to 30 mg/kg, once daily.[1][6]
-
Tumor volumes were measured regularly (e.g., twice weekly) using calipers.[1]
-
The percentage of tumor growth inhibition was calculated at the end of the study.[1]
-
For pharmacodynamic studies, tumors were collected at various time points after dosing to analyze the phosphorylation of Akt substrates by immunohistochemistry or ELISA.[1][6]
Caption: General workflow for in vivo tumor xenograft studies.
Discussion and Conclusion
GSK690693 demonstrates potent and broad-spectrum antitumor activity in preclinical models of various cancers, including those of the breast, prostate, ovary, and hematologic malignancies.[1][8][9] The efficacy appears to be particularly pronounced in tumors with a hyperactivated Akt pathway.[10][11] For instance, genetically engineered mouse models with constitutive Akt activation or loss of the tumor suppressor PTEN showed a significant delay in tumor onset and progression when treated with GSK690693.[11][12]
In pediatric preclinical testing, GSK690693 showed notable single-agent activity against all tested osteosarcoma xenografts, suggesting a potential therapeutic avenue for this cancer type.[4] However, its efficacy was modest in pediatric solid tumors overall and limited in acute lymphoblastic leukemia xenografts at the tested dose and schedule.[4] This highlights the importance of identifying patient populations with tumors that are "addicted" to the Akt signaling pathway to maximize the clinical benefit of Akt inhibitors.
While GSK690693 has shown promise, it is important to note that several clinical trials were terminated or withdrawn.[6] The development of Akt inhibitors has faced challenges, including on-target toxicities such as hyperglycemia, due to Akt's role in glucose metabolism.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validating GSK690693 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methods for validating the cellular target engagement of GSK690693, a potent pan-Akt inhibitor. We will explore indirect and direct measurement techniques, offering detailed experimental protocols and comparative data with other well-characterized Akt inhibitors, GDC-0068 (Ipatasertib) and A-443654.
Introduction to GSK690693
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), key nodes in the PI3K/Akt signaling pathway that governs cell survival, proliferation, and metabolism.[1] Validating that a compound like GSK690693 reaches and binds to its intended target within a cell is a critical step in drug discovery, providing a crucial link between target binding and the desired pharmacological effect. This guide focuses on three principal methods for determining target engagement in a cellular context.
Comparative Overview of Target Engagement Methods
| Method | Principle | Measures | Advantages | Disadvantages |
| Western Blotting | Immunoassay to detect changes in the phosphorylation of downstream Akt substrates. | Indirect target engagement by measuring pathway modulation. | Widely accessible, does not require cell line engineering, provides information on pathway functionality. | Indirect, can be influenced by off-target effects, semi-quantitative. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) to detect compound binding to a NanoLuc®-tagged target in live cells. | Direct and quantitative measurement of compound affinity and occupancy at the target protein in real-time. | High-throughput, quantitative, provides real-time kinetics in live cells. | Requires genetic modification of cells to express the fusion protein. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization of the target protein. | Direct target binding by measuring changes in protein thermal stability. | Label-free, applicable to native proteins in cells and tissues, confirms direct physical interaction. | Lower throughput than NanoBRET, may require antibody optimization for detection. |
Quantitative Comparison of Akt Inhibitors
The following table summarizes the inhibitory concentrations of GSK690693 and its alternatives. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Assay Type | Target/Substrate | Cell Line | IC50 / Kᵢ | Reference |
| GSK690693 | Cell-free | Akt1 | - | 2 nM | [1] |
| Cell-free | Akt2 | - | 13 nM | [1] | |
| Cell-free | Akt3 | - | 9 nM | [1] | |
| In-cell ELISA | p-GSK3β (Ser9) | Various Tumor Cells | 43-150 nM | ||
| NanoBRET | AKT1-NL | HEK293 | IC50: 1.419e-007 M | ||
| GDC-0068 (Ipatasertib) | Cell-free | Akt1 | - | 5 nM | |
| Cell-free | Akt2 | - | 18 nM | ||
| Cell-free | Akt3 | - | 8 nM | ||
| Western Blot | p-PRAS40 | PC-3, BT474M1 | Dose-dependent decrease | [2] | |
| A-443654 | Cell-free | Akt1 | - | Kᵢ: 160 pM | |
| NanoBRET | AKT1-NL | HEK293 | Kᵢ: 0.13 µM | [3] | |
| NanoBRET | AKT2-NL | HEK293 | Kᵢ: 0.11 µM | [3] | |
| NanoBRET | AKT3-NL | HEK293 | Kᵢ: 0.12 µM | [3] |
Signaling Pathway and Experimental Workflows
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Experimental Protocols
Method 1: Western Blotting for Downstream Pathway Modulation
This method indirectly confirms target engagement by measuring the inhibition of phosphorylation of known Akt substrates, such as GSK3β at Serine 9 (p-GSK3β Ser9).
Caption: Western Blotting workflow for p-GSK3β detection.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., BT474 breast cancer cells) and allow them to adhere overnight. The next day, treat the cells with a dose-response of GSK690693 (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated target (e.g., anti-p-GSK3β Ser9) and the total protein (e.g., anti-GSK3β) as well as a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Method 2: NanoBRET™ Target Engagement Assay
This assay directly measures the binding of a compound to its target in living cells.
Caption: NanoBRET™ Target Engagement Assay workflow.
Detailed Protocol:
-
Cell Transfection: Transiently transfect HEK293 cells with a vector encoding for an Akt1-NanoLuc® fusion protein.[4]
-
Cell Seeding: After 24 hours, seed the transfected cells into white, 384-well assay plates.
-
Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer K-10.[4]
-
Compound Treatment: Add a serial dilution of GSK690693 or alternative inhibitors to the wells.
-
Incubation: Incubate the plate for 1 hour at 37°C.[4]
-
Signal Measurement: Measure the BRET signal using a plate reader equipped with appropriate filters for donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Method 3: Cellular Thermal Shift Assay (CETSA®)
CETSA measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Protocol:
-
Cell Treatment: Treat intact cells (e.g., K562) with GSK690693 at a saturating concentration or with a vehicle control.[5]
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes) followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and quantify the amount of soluble Akt using a suitable detection method like Western blotting.
-
Data Analysis: Plot the amount of soluble Akt as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of GSK690693 indicates target engagement. For isothermal dose-response experiments, cells are treated with a range of compound concentrations and heated at a single temperature.
Conclusion
Validating the cellular target engagement of GSK690693 is achievable through a variety of robust methods. The choice of assay depends on the specific research question and available resources. Western blotting for downstream substrates provides a functional, pathway-level readout. For direct and quantitative binding affinity in live cells, the NanoBRET™ assay is a powerful tool. CETSA® offers a label-free method to confirm direct physical interaction with the native target protein. By employing these methods and comparing the results with alternative inhibitors, researchers can build a comprehensive understanding of GSK690693's mechanism of action and its effects in a cellular context.
References
A Head-to-Head Comparison of AKT Inhibitors GSK690693 and MK-2206 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in breast cancer has made it a prime target for therapeutic intervention. Two prominent inhibitors targeting the central node of this pathway, AKT, are GSK690693 and MK-2206. This guide provides an objective comparison of their mechanisms of action, performance in breast cancer cell lines, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Inhibition Strategies
GSK690693 and MK-2206 both target the AKT kinase but through distinct mechanisms. GSK690693 is an ATP-competitive inhibitor , binding to the ATP pocket in the kinase domain of AKT, thereby preventing the phosphorylation of downstream substrates.[1] In contrast, MK-2206 is an allosteric inhibitor , which binds to a site outside of the active ATP pocket. This binding locks AKT in an inactive conformation, preventing its localization to the plasma membrane and subsequent activation.[2][3]
This fundamental difference in their mechanism of action can influence their specificity, potency, and the development of resistance. For instance, resistance to the allosteric inhibitor MK-2206 has been associated with the upregulation of the AKT3 isoform.[4]
Quantitative Performance Data
The following tables summarize the inhibitory concentrations (IC50) of GSK690693 and MK-2206 against AKT isoforms and various breast cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Inhibitory Concentration (IC50) Against AKT Isoforms
| Inhibitor | AKT1 (nM) | AKT2 (nM) | AKT3 (nM) |
| GSK690693 | 2[1][5] | 13[1][5] | 9[1][5] |
| MK-2206 | 8[2] | 12[2] | 65[2][6] |
Table 2: Inhibitory Concentration (IC50) for Cell Growth in Breast Cancer Cell Lines
| Cell Line | GSK690693 (µM) | MK-2206 (µM) | Subtype/Notes |
| T47D | - | 0.17[4] | Luminal A, PIK3CA mutant |
| MDA-MB-468 | - | Resistant (>5)[7] | Triple-Negative, PTEN null |
| ZR75-1 | - | Sensitive (<0.5)[7] | Luminal B, PTEN mutant |
| MCF7 | - | Sensitive (<0.5)[7] | Luminal A, PIK3CA mutant |
| SK-BR-3 | - | ~0.3 (as sensitizer)[8] | HER2-positive |
| MDA-MB-231 | - | ~0.29 (as sensitizer)[8] | Triple-Negative |
Note: Directly comparable IC50 values for GSK690693 in these specific breast cancer cell lines were not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: PI3K/AKT Signaling Pathway and Inhibition by GSK690693 and MK-2206.
Caption: General Experimental Workflow for Comparing AKT Inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of GSK690693 and MK-2206.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[8][9]
-
Drug Treatment: Cells are treated with a range of concentrations of GSK690693 or MK-2206 and incubated for 72 hours.[8][9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[8]
-
Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized by adding a detergent solution (e.g., DMSO or a specialized solubilization buffer).[8]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-595 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of GSK690693 or MK-2206 for a specified time (e.g., 48 hours).[10]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated AKT and its downstream targets.
-
Cell Lysis: After treatment with GSK690693 or MK-2206, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1][11]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.[11]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p-GSK3β) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Conclusion
Both GSK690693 and MK-2206 are potent inhibitors of the AKT pathway in breast cancer cells, leading to decreased cell proliferation and increased apoptosis.[1][7] GSK690693, as an ATP-competitive inhibitor, and MK-2206, as an allosteric inhibitor, offer different approaches to targeting AKT. The choice between these inhibitors may depend on the specific genetic background of the breast cancer cells, such as the presence of PIK3CA or PTEN mutations, and the desire to target specific AKT isoforms.[7] The provided experimental protocols offer a standardized framework for the direct comparison of these and other AKT inhibitors in a research setting. Further head-to-head studies in a broad panel of breast cancer cell lines would be beneficial to delineate their differential activities more comprehensively.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Prostate Cancer Models: GSK690693 vs. Afuresertib
In the landscape of targeted therapies for prostate cancer, inhibitors of the PI3K/Akt signaling pathway have emerged as a promising strategy, given the frequent dysregulation of this pathway in advanced disease.[1][2] Among the numerous Akt inhibitors developed, GSK690693 and afuresertib (B560028) (also known as GSK2110183) have been subjects of significant preclinical and clinical investigation. Both compounds are potent, ATP-competitive, pan-Akt inhibitors targeting all three Akt isoforms (Akt1, Akt2, and Akt3).[3][4][5][6] This guide provides a detailed comparison of their performance in prostate cancer models, based on available experimental data, to assist researchers and drug development professionals in understanding their respective preclinical profiles.
Biochemical Potency: A Close Match
Both GSK690693 and afuresertib demonstrate low nanomolar potency against the Akt isoforms in cell-free biochemical assays. While their inhibitory profiles are similar, subtle differences in potency against each isoform exist.
Table 1: Comparison of Biochemical Potency (IC50/Ki)
| Compound | Target | IC50 / Ki (nM) | Assay Type |
| GSK690693 | Akt1 | 2 (IC50) | Cell-free |
| Akt2 | 13 (IC50) | Cell-free | |
| Akt3 | 9 (IC50) | Cell-free | |
| Afuresertib | Akt1 | 0.08 (Ki) | Cell-free |
| Akt2 | 2 (Ki) | Cell-free | |
| Akt3 | 2.6 (Ki) | Cell-free |
Data for GSK690693 sourced from[2][5]. Data for afuresertib sourced from[3][6].
Cellular Activity in Prostate Cancer Cell Lines
The LNCaP human prostate adenocarcinoma cell line is a widely used model for preclinical studies. Both inhibitors have been shown to be effective in this cell line.
Table 2: Cellular Activity in LNCaP Prostate Cancer Cells
| Compound | Metric | Value (nM) |
| GSK690693 | Apoptosis Induction | >100 |
| Afuresertib | IC50 | 104 |
Data for GSK690693 sourced from[5]. Data for afuresertib sourced from[7]. It is important to note that the apoptosis induction concentration for GSK690693 and the IC50 for afuresertib are different metrics and not directly comparable.
In Vivo Efficacy in Prostate Cancer Xenograft Models
Preclinical studies using xenograft models provide crucial insights into the anti-tumor activity of drug candidates in a living organism. Both GSK690693 and afuresertib have demonstrated the ability to inhibit tumor growth in prostate cancer xenografts.
Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Model | Dosing | Outcome |
| GSK690693 | LNCaP Xenograft | Not Specified | Potently inhibits growth |
| GSK690693 | PTEN-deficient CNPC mouse model | 10 mg/kg, i.p., 5 times/week for 4 weeks | 17.7% mean tumor burden reduction |
| Afuresertib | Not specified | Not specified | Oral administration delays the growth of various human tumor xenografts in a dose-dependent manner. |
Data for GSK690693 sourced from[8]. The LNCaP xenograft data for GSK690693 did not specify the exact dosing regimen. Information on afuresertib's in vivo efficacy in a specific prostate cancer xenograft model with detailed dosing and outcome was not available in the searched literature, though its general efficacy in xenografts is mentioned[3].
Signaling Pathway and Mechanism of Action
Both GSK690693 and afuresertib are ATP-competitive inhibitors of Akt, a central node in a critical signaling pathway that promotes cell survival, proliferation, and growth. By binding to the ATP-binding pocket of Akt, these inhibitors prevent its phosphorylation and activation, thereby blocking downstream signaling.
Caption: Inhibition of the PI3K/Akt signaling pathway by GSK690693 and afuresertib.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Biochemical Kinase Assays
-
GSK690693: The inhibitory activity of GSK690693 against Akt1, Akt2, and Akt3 was determined in cell-free assays. The specific details of the assay conditions were not available in the provided search results.
-
Afuresertib: The true potency (Ki*) of afuresertib was determined at low enzyme concentrations (0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3) using a filter binding assay.[3] A pre-mix of the enzyme and the compound was incubated for 1 hour, followed by the addition of a GSKα peptide and [γ33P] ATP.[3] Reactions were terminated after 2 hours, and the radiolabeled AKT peptide product was captured on a phospho-cellulose filter plate.[3]
Cell Viability and Apoptosis Assays
-
GSK690693: To assess the effect on cell viability, an MTT assay was used.[9] Cells were cultured in 96-well plates and treated with GSK690693 for 72 hours.[9] The tetrazolium compound MTT was added, and after a 2-hour incubation, a detergent was used to solubilize the formazan (B1609692) dye crystals.[9] Absorbance was then measured at 595 nm.[9] Apoptosis in LNCaP cells was observed at concentrations greater than 100 nM.[5]
-
Afuresertib: A 3-day proliferation assay using CellTiter-Glo was performed to measure growth inhibition.[3] Cell growth was determined relative to untreated (DMSO) controls, and EC50 values were calculated from the inhibition curves.[3]
In Vivo Xenograft Studies
-
GSK690693 (PTEN-deficient model): In a genetically engineered mouse model of PTEN-deficient prostate cancer, GSK690693 was administered at 10 mg/kg via intraperitoneal injection five times a week for four weeks.[8]
-
General Xenograft Protocol (LNCaP): LNCaP cells are typically grown under aseptic conditions and harvested at exponential growth. A specific number of viable cells (e.g., one million) are suspended in Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., nu/nu mice). Tumor growth is monitored using calipers, and treatment is initiated when tumors reach a certain volume (e.g., 100-150 mm³).[10]
Caption: A generalized workflow for in vivo xenograft studies in prostate cancer.
Conclusion
Both GSK690693 and afuresertib are potent pan-Akt inhibitors with demonstrated activity against prostate cancer models. Biochemically, both compounds exhibit low nanomolar potency. In cellular assays, both show efficacy in the LNCaP cell line. In vivo, GSK690693 has shown modest tumor growth inhibition in a PTEN-deficient prostate cancer model. While specific in vivo data for afuresertib in prostate cancer models was not as detailed in the available literature, its advancement into late-stage clinical trials for prostate cancer, particularly in combination therapies, underscores its perceived potential.[11][12][13][14]
The choice between these inhibitors for further research may depend on specific experimental contexts, such as the genetic background of the prostate cancer model (e.g., PTEN status) and the desired route of administration. This guide provides a foundational comparison based on publicly available data, and further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparison of their preclinical efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Promising Drug Candidates against Prostate Cancer through Computationally-Driven Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer [mdpi.com]
- 9. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Afuresertib - Laekna Therapeutics - AdisInsight [adisinsight.springer.com]
- 13. targetedonc.com [targetedonc.com]
- 14. urologytimes.com [urologytimes.com]
Cross-Validation of GSK690693 Effects with siRNA Knockdown of Akt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for inhibiting Akt signaling: the pan-Akt inhibitor GSK690693 and siRNA-mediated knockdown of Akt isoforms. Understanding the concordance and potential discrepancies between these two approaches is critical for validating on-target effects and interpreting experimental outcomes. This document summarizes key experimental data, provides detailed protocols, and visualizes the underlying biological and experimental frameworks.
Introduction to Akt Inhibition Strategies
The serine/threonine kinase Akt is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. GSK690693 is a potent, ATP-competitive, pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1] Small interfering RNA (siRNA) offers a distinct approach to inhibit Akt function by specifically degrading Akt mRNA transcripts, thereby preventing protein synthesis. Cross-validating the effects of a small molecule inhibitor like GSK690693 with a genetic method like siRNA knockdown is a rigorous method to confirm that the observed cellular phenotypes are indeed a consequence of targeting the Akt pathway.
Quantitative Comparison of GSK690693 and Akt siRNA Effects
A key study by Rhodes et al. (2008) directly compared the anti-proliferative effects of GSK690693 with siRNA-mediated knockdown of Akt1 and Akt2 in various cancer cell lines. The results demonstrated a consistent effect between the two methods in sensitive cell lines.
| Cell Line | Treatment | Endpoint | Result |
| BT474 (Breast Carcinoma) | GSK690693 | Cell Proliferation (IC50) | 86 nM |
| Akt1 & Akt2 siRNA | Cell Proliferation | Inhibition of proliferation | |
| LNCaP (Prostate Carcinoma) | GSK690693 | Cell Proliferation (IC50) | 147 nM |
| Akt1 & Akt2 siRNA | Cell Proliferation | Inhibition of proliferation | |
| SKOV-3 (Ovarian Carcinoma) | GSK690693 | Cell Proliferation (IC50) | >10 µM (insensitive) |
| Akt1 & Akt2 siRNA | Cell Proliferation | No significant effect | |
| OVCAR-3 (Ovarian Carcinoma) | GSK690693 | Cell Proliferation (IC50) | >10 µM (insensitive) |
| Akt1 & Akt2 siRNA | Cell Proliferation | No significant effect |
Table 1: Comparison of the effects of GSK690693 and Akt siRNA on the proliferation of various cancer cell lines. Data is based on findings from Rhodes et al., 2008.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for GSK690693 treatment and Akt siRNA knockdown.
GSK690693 Treatment Protocol
This protocol is based on methodologies described for in vitro studies of GSK690693.
-
Cell Culture: Plate cells at a density that allows for logarithmic growth throughout the experiment. For instance, seed BT474 cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of GSK690693 in DMSO (e.g., 10 mM). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of GSK690693. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours for proliferation assays, or shorter times for signaling studies).
-
Downstream Analysis:
Akt siRNA Knockdown Protocol
This protocol provides a general framework for siRNA-mediated knockdown of Akt.
-
siRNA Design and Synthesis: Utilize validated siRNA sequences targeting the desired Akt isoform(s) (Akt1, Akt2, Akt3). A non-targeting siRNA should be used as a negative control.
-
Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute the siRNA duplexes in an appropriate serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and subsequent protein knockdown. The optimal time will vary depending on the cell line and the stability of the Akt protein.
-
Validation of Knockdown and Downstream Analysis:
-
qRT-PCR: To confirm the knockdown at the mRNA level, extract total RNA and perform quantitative real-time PCR for the target Akt isoform(s).
-
Western Blot Analysis: To confirm protein knockdown, lyse the cells and perform Western blotting for the specific Akt isoform(s).
-
Phenotypic Assays: Perform functional assays, such as cell proliferation or apoptosis assays, to assess the phenotypic consequences of Akt knockdown.
-
Visualizing the Molecular Pathway and Experimental Design
Akt Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K signaling pathway and highlights some of its key downstream effectors that are impacted by both GSK690693 and Akt siRNA.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Experimental Workflow for Cross-Validation
The diagram below outlines a logical workflow for comparing the effects of a small molecule inhibitor like GSK690693 with siRNA-mediated gene knockdown.
Caption: Workflow for comparing GSK690693 and Akt siRNA effects.
Conclusion
The cross-validation of GSK690693 with Akt siRNA provides strong evidence that the observed anti-proliferative effects of GSK690693 in sensitive cancer cell lines are on-target and mediated through the inhibition of the Akt signaling pathway.[1] The concordance between the pharmacological and genetic approaches in cell lines such as BT474 and LNCaP, and the consistent lack of effect in resistant lines like SKOV-3 and OVCAR-3, underscores the utility of this dual strategy in target validation.[1] For researchers in drug development, this comparative approach is invaluable for confirming the mechanism of action of novel kinase inhibitors and for identifying patient populations that are most likely to respond to treatment. The provided protocols and workflows offer a robust framework for conducting such validation studies.
References
Comparative Guide to the Reproducibility of GSK690693-Induced Apoptosis
This guide provides a comprehensive comparison of the pan-Akt inhibitor, GSK690693, focusing on the reproducibility of its apoptosis-inducing effects. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform research decisions.
Introduction to GSK690693
GSK690693 is a potent, ATP-competitive small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[1][4][5] By inhibiting Akt, GSK690693 effectively blocks downstream signaling, leading to cell growth inhibition and the induction of apoptosis in various cancer cell lines.[4][6][7][8] This makes it a valuable tool for cancer research and a potential therapeutic agent.
Mechanism of Action and Signaling Pathway
GSK690693 exerts its pro-apoptotic effects by competitively binding to the ATP-binding pocket of Akt kinases, thereby preventing their catalytic activity.[1] This inhibition disrupts the phosphorylation of numerous downstream substrates that are crucial for cell survival. Key downstream effects include:
-
Decreased Phosphorylation of Pro-Survival Factors: Inhibition of Akt leads to reduced phosphorylation of substrates like GSK3β, PRAS40, and the FOXO (Forkhead box O) family of transcription factors.[1][4]
-
Activation of Pro-Apoptotic Pathways: The dephosphorylation of FOXO transcription factors, such as FOXO3A, results in their nuclear translocation, where they can upregulate the expression of genes involved in apoptosis.[1][3][4]
-
Inhibition of mTORC1 Signaling: Akt is a key upstream activator of the mTORC1 complex, a central regulator of cell growth and proliferation. Inhibition of Akt by GSK690693 consequently dampens mTORC1 signaling.[5][7]
The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention by GSK690693.
Reproducibility and Efficacy of GSK690693
GSK690693 has demonstrated reproducible pro-apoptotic and anti-proliferative effects across a range of cancer cell lines. The tables below summarize key quantitative data from published studies.
Table 1: In Vitro Inhibitory Activity of GSK690693
| Target | IC50 Value | Assay Type | Reference |
| Akt1 | 2 nM | Cell-free kinase assay | [1][2][3][4] |
| Akt2 | 13 nM | Cell-free kinase assay | [1][2][3][4] |
| Akt3 | 9 nM | Cell-free kinase assay | [1][2][3][4] |
| PKA | 24 nM | Cell-free kinase assay | [3] |
| PrkX | 5 nM | Cell-free kinase assay | [3] |
| PKC isozymes | 2-21 nM | Cell-free kinase assay | [3] |
| AMPK | 50 nM | Cell-free kinase assay | [3] |
| DAPK3 | 81 nM | Cell-free kinase assay | [3] |
Table 2: Cellular Anti-Proliferative Activity of GSK690693
| Cell Line | Cancer Type | IC50 Value | Reference |
| T47D | Breast Cancer | 72 nM | [3] |
| ZR-75-1 | Breast Cancer | 79 nM | [3] |
| BT474 | Breast Cancer | 50-86 nM | [3] |
| HCC1954 | Breast Cancer | 119 nM | [3] |
| MDA-MB-453 | Breast Cancer | 975 nM | [3] |
| LNCaP | Prostate Cancer | 20-147 nM | [3] |
Table 3: Induction of Apoptosis by GSK690693
| Cell Line(s) | Concentration for Apoptosis Induction | Time Point | Reference |
| LNCaP, BT474 | >100 nmol/L | 24-48 hours | [1][7] |
| Acute Lymphoblastic Leukemia (ALL) cell lines | EC50 > 1 µM | Not specified | [8] |
| Thymic lymphoma cells (from Lck-MyrAkt2 mice) | 10 µM | 24 hours (2-3 fold increase) | [7] |
The data consistently show that GSK690693 induces apoptosis in sensitive cell lines at nanomolar to low micromolar concentrations.[1][3][7][8] The reproducibility of these effects has been demonstrated in multiple studies, particularly in cell lines with a hyperactivated PI3K/Akt pathway.[7][9]
Comparison with Alternative Akt Inhibitors
Several other Akt inhibitors are available for research purposes. The following table provides a brief comparison based on available information. Direct, side-by-side reproducibility studies are limited in the public domain; therefore, this comparison is based on data from individual studies.
Table 4: Comparison of Akt Inhibitors
| Inhibitor | Type | Target(s) | Reported Apoptotic Activity | Reference |
| GSK690693 | ATP-competitive | Pan-Akt (Akt1/2/3) | Induces apoptosis in various cancer cell lines. | [1][4][7][8] |
| MK-2206 | Allosteric | Pan-Akt (Akt1/2/3) | Induces apoptosis in leukemia and other cancer cell lines. | [8] |
| Ipatasertib (GDC-0068) | ATP-competitive | Pan-Akt (Akt1/2/3) | Induces apoptosis; sensitizes cells to other therapies. | [8] |
| Afuresertib (GSK2110183) | ATP-competitive | Pan-Akt (Akt1/2/3) | Studied in various cancers, often in combination therapy. | [8] |
| Capivasertib (AZD5363) | ATP-competitive | Pan-Akt (Akt1/2/3) | Induces apoptosis and cell cycle arrest. |
Experimental Protocols for Apoptosis Detection
The most common method to quantify apoptosis induced by compounds like GSK690693 is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Annexin V Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[10][13] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes.[10][11] Thus, cells that are Annexin V positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[11][13]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in appropriate culture vessels and allow them to adhere overnight. Treat the cells with the desired concentrations of GSK690693 and a vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.
-
The following diagram outlines the experimental workflow for the Annexin V assay.
Conclusion
GSK690693 is a well-characterized pan-Akt inhibitor that reliably induces apoptosis in a variety of cancer cell models, particularly those dependent on the PI3K/Akt signaling pathway. The effective concentrations for inhibiting Akt phosphorylation, suppressing cell proliferation, and inducing apoptosis are consistently reported in the nanomolar to low micromolar range across multiple studies. While off-target effects on other kinases exist, the data supports the reproducible nature of its primary, pro-apoptotic mechanism of action. For researchers investigating the Akt signaling pathway or seeking to induce apoptosis in relevant cancer models, GSK690693 remains a dependable and well-documented pharmacological tool. The use of standardized apoptosis assays, such as Annexin V staining, is crucial for obtaining reproducible and comparable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotech.illinois.edu [biotech.illinois.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. merckmillipore.com [merckmillipore.com]
GSK690693: A Comparative Analysis of Efficacy in PTEN-Null vs. PTEN-Wildtype Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent GSK690693 in tumor cells with differing Phosphatase and Tensin Homolog (PTEN) status. The data presented herein, compiled from publicly available datasets and scientific literature, offers insights into the therapeutic potential of targeting the PI3K/Akt signaling pathway in cancers characterized by PTEN loss.
Introduction
GSK690693 is a potent and selective pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3). The enzyme PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. Loss or mutation of PTEN is a frequent event in a wide range of human cancers, leading to hyperactivation of Akt and promoting cell survival, proliferation, and resistance to therapy. This guide examines the comparative efficacy of GSK690693 in PTEN-null versus PTEN-wildtype cancer cells, highlighting the potential for PTEN status to serve as a biomarker for sensitivity to Akt inhibition.
Data Presentation
Cell Viability: Comparative IC50 Values
The Genomics of Drug Sensitivity in Cancer (GDSC) database provides a large-scale analysis of drug sensitivity across a diverse panel of cancer cell lines with comprehensive genomic characterization. Analysis of the GDSC dataset reveals a significant association between PTEN mutations and increased sensitivity to GSK690693.
| PTEN Status | Number of Cell Lines | Median IC50 (µM) | Geometric Mean IC50 (µM) | Statistical Significance (p-value) |
| PTEN-mutant | 108 | 1.88 | 3.47 | < 0.001 |
| PTEN-wildtype | 802 | 4.17 | 6.31 |
Table 1: Comparative sensitivity of cancer cell lines to GSK690693 based on PTEN mutation status. Data is derived from the Genomics of Drug Sensitivity in Cancer (GDSC) database. A lower IC50 value indicates greater sensitivity to the drug.
Apoptosis and Signaling Pathway Modulation
Western blot analyses in various cancer cell lines have consistently demonstrated that GSK690693 effectively inhibits the phosphorylation of key downstream targets of Akt, such as Glycogen Synthase Kinase 3 Beta (GSK3β) and PRAS40. This inhibition occurs irrespective of PTEN status but is expected to have a more profound anti-tumor effect in PTEN-null cells, which are highly dependent on the constitutively active Akt pathway for survival.
| Cell Line Context | Effect of GSK690693 | Downstream Signaling Readout |
| PTEN-null (T-ALL) | Reversal of resistance to L-asparaginase | Inhibition of Akt signaling |
| Various Cancer Cell Lines | Inhibition of cell proliferation and induction of apoptosis | Decreased phosphorylation of GSK3β, PRAS40, and other Akt substrates |
Table 2: Summary of GSK690693 effects on apoptosis and Akt signaling in different cellular contexts.
Mandatory Visualization
Caption: PI3K/Akt signaling pathway indicating points of intervention by PTEN and GSK690693.
Caption: General experimental workflow for comparative analysis of GSK690693.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparative analysis of GSK690693. Specific parameters such as cell seeding density, incubation times, and antibody concentrations should be optimized for the specific cell lines and laboratory conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed PTEN-wildtype and PTEN-null cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of GSK690693 (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Culture PTEN-wildtype and PTEN-null cells and treat with GSK690693 at concentrations around their respective IC50 values for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat PTEN-wildtype and PTEN-null cells with GSK690693 for a specified period (e.g., 1-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK3β, and phospho-GSK3β (Ser9) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
The available evidence strongly suggests that PTEN-deficient cancer cells exhibit heightened sensitivity to the Akt inhibitor GSK690693. This is supported by large-scale genomic screening data showing a significant correlation between PTEN mutations and lower IC50 values for GSK690693. The enhanced reliance of PTEN-null tumors on the PI3K/Akt pathway for survival and proliferation provides a clear rationale for the increased efficacy of Akt inhibitors in this context. The provided experimental protocols and visualizations serve as a guide for researchers aiming to further investigate and validate these findings in specific cancer models. Future studies using isogenic cell line pairs will be crucial for definitively quantifying the differential effects of GSK690693 on apoptosis and for elucidating the precise molecular mechanisms underlying the observed sensitivity.
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of Gsk690693
This guide provides a comprehensive in vivo comparison of the anti-tumor effects of Gsk690693, an ATP-competitive pan-Akt inhibitor, with other notable Akt inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of these anti-cancer agents.
Introduction to Akt Inhibition in Cancer Therapy
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical signaling node in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in a wide range of human cancers. This pathway plays a central role in regulating cell proliferation, survival, growth, and metabolism. Consequently, inhibiting Akt has emerged as a promising therapeutic strategy to combat tumor growth and progression. Gsk690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). This guide compares its in vivo anti-tumor performance against other well-characterized Akt inhibitors: GDC-0068 (Ipatasertib), an ATP-competitive pan-Akt inhibitor; MK-2206, an allosteric pan-Akt inhibitor; and AZD5363, another ATP-competitive pan-Akt inhibitor.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor efficacy of Gsk690693 and its alternatives in various human tumor xenograft models. Data has been compiled from multiple preclinical studies to provide a comparative overview.
Table 1: In Vivo Efficacy of Gsk690693 in Human Tumor Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | BT474 | 10, 20, or 30 mg/kg, i.p., daily | Dose-dependent inhibition; significant TGI at all doses.[1][2] | [1][2] |
| Prostate Cancer | LNCaP | 30 mg/kg, i.p., daily | Significant antitumor activity.[1] | [1] |
| Ovarian Cancer | SKOV-3 | 30 mg/kg, i.p., daily | Significant antitumor activity.[1][3] | [1][3] |
| Lymphoma | Lck-MyrAkt2 (transgenic) | Not specified | Delayed tumor progression.[4] | [4] |
| Endometrial Cancer | Pten+/- (transgenic) | Not specified | Delayed tumor progression.[4] | [4] |
| Ovarian Cancer | TgMISIIR-TAg-DR26 (transgenic) | Not specified | Delayed tumor progression.[4] | [4] |
Table 2: In Vivo Efficacy of GDC-0068 (Ipatasertib) in Human Tumor Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Prostate Cancer | LNCaP | 50 mg/kg, p.o., daily | Substantial tumor regression.[5] | [5] |
| Breast Cancer | MCF7-neo/HER2 | 100 mg/kg, p.o., daily | Tumor growth delay.[5] | [5] |
| Ovarian Cancer | TOV-21G.x1 | 100 mg/kg, p.o., daily | Tumor stasis.[5] | [5] |
| Breast Cancer Brain Metastasis | MDA-MB-361 (PIK3CA-mutant) | Not specified | Significant survival benefit.[6] | [6] |
| Colon Cancer | PUMA+/+ | Not specified | Significant tumor growth inhibition.[7] | [7] |
| Prostate Cancer (Patient-Derived) | TMA-027 | 50 mg/kg, p.o., daily | 4% decrease in tumor volume vs. control.[8] | [8] |
Table 3: In Vivo Efficacy of MK-2206 in Human Tumor Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Prostate Cancer | PC3 | 120 mg/kg, p.o., twice (Day 1 and 3) | Significant tumor growth inhibition.[9] | [9] |
| Ovarian Cancer | A2780 | 240 mg/kg, p.o., 3 times a week | ~60% tumor growth inhibition.[10] | [10] |
| Endometrial Cancer (Patient-Derived) | USC1, EEC2, EEC4 | 120 mg/kg, p.o., twice a week for 3 weeks | Significant tumor growth inhibition.[11][12] | [11][12] |
| Prostate Cancer (Patient-Derived) | GUR-017M | 120 mg/kg, p.o., 3 times a week | 32% decrease in tumor volume vs. control.[8] | [8] |
Table 4: In Vivo Efficacy of AZD5363 in Human Tumor Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | BT474c | Oral, chronic dosing | Dose-dependent growth inhibition.[13] | [13] |
| Glioblastoma | U87-MG | Oral, chronic dosing | Dose-dependent growth inhibition.[13] | [13] |
| Ovarian Cancer | Not specified | Not specified | Significant reduction in tumor formation.[14] | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: A generalized workflow for in vivo xenograft studies.
Detailed Experimental Protocols
The following are generalized protocols for in vivo xenograft studies based on the methodologies reported in the referenced literature. Specific details may vary between studies.
Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines (e.g., BT474, LNCaP, SKOV-3, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.
Tumor Xenograft Establishment
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).
Drug Formulation and Administration
-
Gsk690693: Formulated in a vehicle such as 5% dextrose (pH 4.0) for intraperitoneal (i.p.) injection.[1]
-
GDC-0068 (Ipatasertib): Formulated for oral (p.o.) administration.[5]
-
AZD5363: Formulated for oral (p.o.) administration.[13]
-
Dosing schedules vary but are typically daily or on a specified intermittent schedule for a defined period (e.g., 21 days).
Tumor Measurement and Data Analysis
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle-treated control group.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
Gsk690693 demonstrates significant in vivo anti-tumor activity across a range of cancer models, effectively inhibiting tumor growth through the suppression of the Akt signaling pathway. When compared to other Akt inhibitors such as GDC-0068, MK-2206, and AZD5363, Gsk690693 shows comparable efficacy, particularly in tumors with a hyperactivated Akt pathway.
The choice of inhibitor for a specific research or therapeutic context will likely depend on factors such as the specific cancer type, the genetic background of the tumor (e.g., PTEN or PIK3CA mutation status), the desired route of administration, and the potential for combination therapies. This guide provides a foundational dataset to aid in these critical decisions, highlighting the potent anti-tumor effects of Gsk690693 while placing its performance in the context of key alternative Akt inhibitors. Further head-to-head in vivo studies would be beneficial to delineate more subtle differences in efficacy and toxicity profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Metabolic biomarkers of response to the AKT inhibitor MK-2206 in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment [frontiersin.org]
A Comparative Guide to PI3K Pathway Inhibitors: GSK690693 vs. Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver in a multitude of human cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of GSK690693, a potent pan-Akt inhibitor, with other inhibitors targeting the PI3K pathway. The comparison is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Mechanism of Action: Targeting a Central Node
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are central kinases in the PI3K pathway.[1][2][3][4] By directly inhibiting Akt, GSK690693 blocks the downstream signaling cascade that promotes cell survival and proliferation.[1][2]
Inhibitors of the PI3K pathway can be broadly classified based on their specific targets:
-
Pan-PI3K Inhibitors: These compounds target multiple or all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).
-
Isoform-Specific PI3K Inhibitors: These agents are designed to selectively inhibit one specific PI3K isoform, which can offer a more targeted therapeutic approach with potentially fewer off-target effects.
-
Dual PI3K/mTOR Inhibitors: These molecules simultaneously block both PI3K and the mammalian target of rapamycin (B549165) (mTOR), another crucial kinase in the pathway.
-
Akt Inhibitors: These inhibitors, like GSK690693, target the Akt kinase itself, a key downstream effector of PI3K.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases.
GSK690693 Potency
GSK690693 demonstrates low nanomolar potency against the Akt isoforms.
| Target | IC50 (nM) |
| Akt1 | 2[1][3][4] |
| Akt2 | 13[1][3][4] |
| Akt3 | 9[1][3][4] |
Comparative Inhibitor Potency
The following table summarizes the biochemical potency of GSK690693 in comparison to other representative PI3K pathway inhibitors.
| Inhibitor Class | Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | mTOR (nM) | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) |
| Akt Inhibitor | GSK690693 | - | - | - | - | - | 2 [1][3][4] | 13 [1][3][4] | 9 [1][3][4] |
| Pan-PI3K | Buparlisib | 52[5] | 166[5] | 262[5] | 116[5] | - | - | - | - |
| Pictilisib | 3 | 33 | 75 | 3 | 580 | - | - | - | |
| Isoform-Specific | Idelalisib | 8600[6] | 4000[6] | 2100[6] | 65[7] | - | - | - | - |
| Dual PI3K/mTOR | Dactolisib | 4[8] | 75[8] | 5[8] | 7[8] | 20.7[8] | - | - | - |
| Voxtalisib | 39[9] | 110[9] | 9[9] | 43[9] | 160 | - | - | - |
GSK690693 Kinase Selectivity
While highly potent against Akt, GSK690693 also exhibits inhibitory activity against other kinases, particularly within the AGC kinase family.
| Kinase Family | Kinase | IC50 (nM) |
| AGC | PKA | 24[10][11] |
| PrkX | 5[10][11] | |
| PKC isozymes | 2-21[10][11] | |
| CAMK | AMPK | 50[10][11] |
| DAPK3 | 81[10][11] | |
| STE | PAK4 | 10[10][11] |
| PAK5 | 52[10][11] | |
| PAK6 | 6[10][11] |
Signaling Pathways and Experimental Workflows
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro Akt Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified Akt isoforms.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
Akt substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., GSK690693)
-
ADP-Glo™ Kinase Assay Kit
-
White opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Kinase Reaction:
-
Add 1 µL of inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the Akt enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-Akt (Ser473) ELISA
Objective: To measure the inhibition of Akt phosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Growth factor (e.g., IGF-1) for stimulation
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Phospho-Akt (Ser473) and Total Akt ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Centrifuge the plate to pellet cell debris.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions, using the cell lysates to measure the levels of both phosphorylated Akt (Ser473) and total Akt.
-
-
Data Analysis:
-
Normalize the phospho-Akt signal to the total Akt signal for each treatment condition.
-
Calculate the percentage of inhibition of Akt phosphorylation relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blotting for PI3K Pathway Proteins
Objective: To qualitatively and semi-quantitatively assess the phosphorylation status of key proteins in the PI3K pathway.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Cell lysis buffer with inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β, anti-total GSK3β)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the inhibitor and/or stimulant as described for the ELISA.
-
Lyse the cells and quantify the protein concentration.
-
Prepare protein lysates for electrophoresis by adding sample buffer and boiling.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that serves as a valuable tool for investigating the role of Akt signaling in various cellular processes. When selecting an inhibitor for PI3K pathway research, it is crucial to consider the specific research question. For studies focused on the direct consequences of Akt inhibition, GSK690693 is an appropriate choice. However, if the goal is to investigate the roles of specific PI3K isoforms or the combined effect of PI3K and mTOR inhibition, then isoform-specific or dual PI3K/mTOR inhibitors, respectively, would be more suitable. The provided data and protocols offer a framework for the rational selection and evaluation of these powerful research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
Benchmarking GSK690693: A Comparative Analysis Against Isoform-Specific Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Akt inhibitor GSK690693 against emerging isoform-specific Akt inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate tool for their studies in the context of the diverse and sometimes opposing roles of Akt isoforms in cellular signaling.
Introduction to GSK690693 and the Rationale for Isoform-Specific Inhibition
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] As a pan-Akt inhibitor, it has been instrumental in elucidating the general role of the PI3K/Akt signaling pathway in cellular processes such as proliferation, survival, and metabolism.[2][4] However, the three Akt isoforms—Akt1, Akt2, and Akt3—possess distinct, non-redundant, and occasionally opposing functions in both normal physiology and disease states like cancer.[5][6][7] For instance, while Akt1 is primarily linked to cell survival and growth, Akt2 is a key regulator of glucose metabolism, and Akt3 is crucial for neuronal development.[7] This functional divergence necessitates the development and use of isoform-selective inhibitors to dissect the specific contributions of each isoform and to develop more targeted therapeutics with potentially fewer side effects.[8][9]
Comparative Analysis of Inhibitor Activity
The following tables summarize the in vitro and cellular activities of GSK690693 in comparison to known isoform-selective inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Type | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) | Primary Selectivity | Reference |
| GSK690693 | Pan-Akt, ATP-Competitive | 2 | 13 | 9 | Pan-Akt | [1][3][10] |
| A-674563 | ATP-Competitive | 11 | - | - | Akt1 | [6] |
| CCT128930 | ATP-Competitive | - | 6 | - | Akt2 | [6] |
| Borusserib (ARQ-092) | Allosteric | 5.0 | 4.5 | 16 | Akt1/2 | [7] |
| MK-2206 | Allosteric | - | - | - | Pan-Akt | [11] |
Table 2: Cellular Activity of GSK690693
| Cell Line | Cancer Type | Cellular Assay | IC₅₀ (nM) | Reference |
| BT474 | Breast Carcinoma | Inhibition of GSK3β Phosphorylation | 43-150 | [1][10] |
| LNCaP | Prostate Cancer | Apoptosis Induction | >100 | [1] |
| T47D | Breast Cancer | Proliferation (CellTiter-Glo) | - | [1] |
| Multiple Lines | Pediatric Cancers | Proliferation (DIMSCAN) | 6.5 - >10,000 | [4] |
Signaling Pathways and Experimental Workflow
Visualizing the Akt signaling pathway and the experimental workflow for inhibitor characterization can provide a clearer context for the data presented.
Caption: The PI3K/Akt signaling cascade and points of therapeutic intervention.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Detailed Experimental Protocols
The data cited in this guide were generated using methodologies consistent with the following protocols:
In Vitro Akt Kinase Assay (for IC₅₀ Determination)
-
Enzyme and Substrate Preparation : Recombinant, full-length, purified His-tagged Akt1, Akt2, or Akt3 enzymes are used.[1][10] The enzymes are pre-activated by incubation with PDK1 and MK2 to ensure phosphorylation at Thr308 and Ser473, respectively.[1][10] A peptide substrate, often a derivative of GSK3, is prepared in assay buffer.
-
Inhibitor Incubation : Activated Akt enzymes are pre-incubated with varying concentrations of the test inhibitor (e.g., GSK690693) for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[1][10]
-
Kinase Reaction : The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP). The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection and Analysis : The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the peptide on a filter and measuring radioactivity. For other methods, it may involve fluorescence or luminescence detection.
-
IC₅₀ Calculation : The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic curve.[1]
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Plating : Tumor cells (e.g., T47D, BT474) are seeded in 96- or 384-well plates at a density that permits logarithmic growth over the assay period (typically 3 days).[1]
-
Compound Treatment : After allowing the cells to adhere overnight, they are treated with the inhibitor at a range of concentrations (e.g., 1.5 nM to 30 µM).[1]
-
Incubation : The plates are incubated for 72 hours under standard cell culture conditions.[1]
-
Viability Measurement : Cell viability is assessed using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The resulting luminescent signal is proportional to the number of viable cells.
-
Data Analysis : The data are normalized to untreated controls, and IC₅₀ values are calculated using curve-fitting software.[1]
Western Blotting for Akt Substrate Phosphorylation
-
Cell Treatment and Lysis : Cells are treated with the inhibitor for a specified duration. Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer : Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt substrates (e.g., anti-phospho-GSK3β Ser9, anti-phospho-PRAS40 Thr246).[1][10][12] A separate blot is typically run with antibodies against the total protein to serve as a loading control.
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The resulting bands are visualized and can be quantified using densitometry.
Conclusion
GSK690693 remains a valuable tool for studying the overall effects of Akt pathway inhibition due to its potent, pan-isoform activity. However, the growing body of evidence pointing to the distinct roles of Akt1, Akt2, and Akt3 underscores the critical need for selective inhibitors. While the development of truly isoform-specific inhibitors is ongoing, compounds with preferential activity are emerging. The choice between a pan-inhibitor and an isoform-selective agent will ultimately depend on the specific research question, the cellular context, and the desired therapeutic outcome. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scbt.com [scbt.com]
- 12. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GSK690693: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent small molecule inhibitors like GSK690693 are paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for GSK690693, a pan-Akt kinase inhibitor, in a laboratory setting.
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) and is classified as acutely toxic if swallowed.[1] Therefore, it is crucial to handle this compound and any contaminated materials as hazardous chemical waste. Adherence to the following procedures will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any work with GSK690693, it is essential to consult the manufacturer's Safety Data Sheet (SDS). Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE) is mandatory:
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses with side shields or goggles are necessary to protect the eyes from splashes or dust.
In case of accidental exposure, follow these emergency procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
Seek immediate medical attention after any exposure.
Quantitative Disposal Parameters
While specific quantitative data for the disposal of GSK690693 is not publicly available, the following table outlines key parameters that should be established in consultation with your institution's Environmental Health and Safety (EHS) department.
| Parameter | Guideline | Remarks |
| Waste Concentration Limit | To be determined by EHS | The maximum concentration of GSK690693 in a solvent before it requires a specific disposal route. |
| Chemical Inactivation Reagents | To be determined by EHS | Reagents and conditions (e.g., concentration, temperature, reaction time) for the chemical degradation of GSK690693, if deemed necessary and appropriate by EHS. |
| pH Range for Aqueous Waste | Neutral (6-8) is generally recommended | To be confirmed with EHS, as extreme pH levels can create additional hazards. |
| Incineration Temperature | >850°C is typical for hazardous waste | The designated hazardous waste disposal facility will determine the exact temperature. |
Disposal Workflow
The proper disposal of GSK690693 follows a systematic workflow to ensure safety and compliance at every step. This process should be integrated into your standard laboratory operating procedures.
Detailed Experimental Protocol for Disposal
This protocol provides a step-by-step guide for the proper disposal of waste generated from experiments involving GSK690693.
1. Waste Segregation:
-
At the point of generation, segregate all waste contaminated with GSK690693 from other waste streams.
2. Solid Waste Disposal:
-
Unused or Expired Compound: Keep the compound in its original, sealed container.
-
Contaminated Labware: Place all contaminated solid materials, such as pipette tips, tubes, vials, and gloves, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
3. Liquid Waste Disposal:
-
Collect all aqueous and organic solutions containing GSK690693 in a dedicated, shatter-proof, and leak-proof container.
-
Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.
4. Labeling:
-
Clearly label all hazardous waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "GSK690693"
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
5. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked.
6. Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for pickup.
-
Do not attempt to dispose of GSK690693 waste through regular trash or by pouring it down the drain. All waste must be disposed of through a licensed hazardous waste management company.
Mechanism of Action: PI3K/Akt Signaling Pathway
GSK690693 is a potent inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[2][3] Understanding this pathway is essential for researchers working with this compound.
By adhering to these safety and disposal protocols, researchers can minimize the risks associated with GSK690693 and ensure a safe and compliant laboratory environment.
References
Personal protective equipment for handling Gsk 690693
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the pan-Akt kinase inhibitor, GSK690693. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Summary
GSK690693 is a potent chemical compound that requires careful handling. The primary hazards are acute oral toxicity, skin irritation, and serious eye irritation.
GHS Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | GHS06: Skull and Crossbones | Danger | H301: Toxic if swallowed |
| Skin Irritation | 2 | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation |
| Eye Irritation | 2A | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
Key precautionary statements for handling GSK690693 include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash hands and any exposed skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling GSK690693. The following table outlines the required equipment.
| Body Part | Required PPE | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Use safety goggles for adequate protection. A face shield should be worn in situations with a higher risk of splashing. |
| Body | Laboratory coat | A buttoned lab coat is required to protect from skin exposure. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or when dust cannot be controlled. | Work should be conducted in a chemical fume hood to avoid inhalation of the powder. |
Operational Plan for Handling
This step-by-step guide ensures the safe handling of GSK690693 from receipt to preparation of solutions.
Step 1: Preparation and Area Inspection
-
Designate a specific area for handling GSK690693, preferably within a certified chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before commencing work.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles and, if necessary, a face shield.
-
Don the appropriate chemical-resistant gloves.
Step 3: Weighing and Reconstitution
-
GSK690693 is typically a white to beige powder.
-
Handle the solid compound within a chemical fume hood to minimize inhalation risk.
-
Use a dedicated spatula and weighing paper.
-
For reconstitution, GSK690693 is soluble in DMSO up to 50 mM.
-
Slowly add the solvent to the solid to avoid splashing.
Step 4: Post-Handling Procedures
-
Securely cap all containers of GSK690693.
-
Decontaminate the work surface with an appropriate solvent and then wipe it clean.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of GSK690693 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with GSK690693, such as gloves, weighing paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of GSK690693 should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "GSK690693".
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of GSK690693 down the drain or in regular trash.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of GSK690693.
Caption: Workflow for Safe Handling and Disposal of GSK690693.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
